Kribb3
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-4-12-9-15(17(21)10-18(12)23-3)19-16(11-20-24-19)13-5-7-14(22-2)8-6-13/h5-11,21H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBHIGLOMVMJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1OC)O)C2=C(C=NO2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425315 | |
| Record name | 4-Ethyl-3-methoxy-6-[4-(4-methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129414-88-6 | |
| Record name | 4-Ethyl-3-methoxy-6-[4-(4-methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00425315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(5-Ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Kribb3: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole) is a small molecule inhibitor with demonstrated anti-cancer properties both in vitro and in vivo.[1] Its primary mechanism of action is the disruption of microtubule polymerization, which triggers a cascade of cellular events culminating in mitotic arrest and apoptosis. This technical guide provides a detailed overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations to facilitate further research and drug development efforts.
Core Mechanism of Action: Microtubule Destabilization
This compound functions as a potent inhibitor of tubulin polymerization.[1] Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport. By interfering with the dynamic process of microtubule assembly and disassembly, this compound effectively disrupts the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[1] This disruption activates the mitotic spindle checkpoint, a key cellular surveillance mechanism that halts the cell cycle to prevent chromosomal missegregation.[1]
Quantitative Data Summary
The following table summarizes the key quantitative findings related to the efficacy of this compound in cancer models.
| Parameter | Cell Line / Model | Value | Reference |
| In Vivo Tumor Growth Inhibition | Nude mice xenograft | 49.5% inhibition at 50 mg/kg | [1] |
| 70.3% inhibition at 100 mg/kg | [1] |
Signaling Pathways and Cellular Consequences
The inhibition of microtubule dynamics by this compound initiates a well-defined signaling cascade that leads to cell cycle arrest and apoptosis.
Mitotic Arrest at G2/M Phase
Upon disruption of the mitotic spindle, this compound treatment leads to the activation of the spindle assembly checkpoint. A key event in this process is the induced association of the checkpoint protein Mad2 with p55CDC (also known as CDC20).[1] This complex directly inhibits the anaphase-promoting complex/cyclosome (APC/C), an E3 ubiquitin ligase essential for the progression from metaphase to anaphase.[1] The inhibition of APC/C prevents the degradation of its substrates, notably Cyclin B1, leading to its accumulation and a sustained arrest of the cell cycle in the G2/M phase.[1]
Induction of Apoptosis
While a transient mitotic arrest can be reversible, prolonged exposure to this compound pushes the cancer cells towards programmed cell death, or apoptosis.[1] This apoptotic response is mediated by key players in the intrinsic apoptotic pathway. The activation of the pro-apoptotic protein Bax is observed following this compound treatment, with a temporal pattern similar to that of PARP cleavage.[1] The cleavage of PARP by caspases is a hallmark of apoptosis, signifying the execution phase of cell death.[1]
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to elucidate the mechanism of action of this compound. These are based on standard laboratory procedures and the information available from the primary literature.
In Vitro Tubulin Polymerization Assay
Objective: To determine the direct effect of this compound on the polymerization of purified tubulin.
Methodology:
-
Purified tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with GTP.
-
The tubulin solution is added to a 96-well plate.
-
This compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the wells at various concentrations. A vehicle control (DMSO) and a known microtubule inhibitor (e.g., colchicine) are included.
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The plate is incubated at 37°C, and the change in absorbance at 340 nm is measured over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
The rate and extent of polymerization in the presence of this compound are compared to the controls to determine its inhibitory activity.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on the cell cycle distribution of cancer cells.
Methodology:
-
Cancer cells are seeded in culture plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Following treatment, both adherent and floating cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
The fixed cells are washed and then resuspended in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Co-immunoprecipitation of Mad2 and p55CDC
Objective: To determine if this compound treatment induces the interaction between Mad2 and p55CDC in cancer cells.
Methodology:
-
Cancer cells are treated with this compound or a vehicle control.
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Cells are lysed in a non-denaturing lysis buffer to preserve protein-protein interactions.
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The cell lysates are pre-cleared with protein A/G-agarose beads.
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An antibody specific for p55CDC is added to the lysates and incubated to form antibody-antigen complexes.
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Protein A/G-agarose beads are added to pull down the antibody-p55CDC complexes.
-
The beads are washed to remove non-specifically bound proteins.
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The immunoprecipitated proteins are eluted from the beads and resolved by SDS-PAGE.
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A western blot is performed using an antibody against Mad2 to detect its presence in the p55CDC immunoprecipitate. An increased Mad2 signal in the this compound-treated sample indicates an induced interaction.
Western Blot Analysis for Apoptosis Markers
Objective: To detect the cleavage of PARP and the accumulation of Cyclin B1 as markers of apoptosis and mitotic arrest, respectively.
Methodology:
-
Cancer cells are treated with this compound at various concentrations and for different time points.
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Total cell lysates are prepared using a suitable lysis buffer.
-
Protein concentration is determined using a standard protein assay (e.g., BCA assay).
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Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for cleaved PARP, total PARP, Cyclin B1, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The appearance of the cleaved PARP fragment and an increase in Cyclin B1 levels in this compound-treated cells confirm the induction of apoptosis and mitotic arrest.
Conclusion
This compound represents a promising anti-cancer agent with a well-defined mechanism of action centered on the inhibition of microtubule polymerization. This leads to a cascade of events including mitotic spindle checkpoint activation, G2/M phase arrest, and ultimately, apoptosis in cancer cells. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers interested in exploring this compound and similar microtubule-targeting agents for cancer therapy. Further investigation into the specific binding site of this compound on tubulin and its efficacy across a broader range of cancer types is warranted.
References
Kribb3: A Technical Whitepaper on a Novel Microtubule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole) is a novel small molecule that has been identified as a potent inhibitor of microtubule polymerization.[1] By disrupting the dynamics of the microtubule cytoskeleton, this compound induces mitotic arrest at the G2/M phase of the cell cycle, leading to subsequent apoptosis in cancer cells.[1] Its activity has been demonstrated in both in vitro and in vivo models, highlighting its potential as a candidate for cancer therapy.[1] This document provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative efficacy data, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its anticancer effects by directly targeting tubulin, the fundamental protein subunit of microtubules.[1] Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division, structure, and intracellular transport. By interfering with their function, this compound initiates a cascade of events culminating in programmed cell death.
The primary mechanism involves the following key steps:
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Disruption of Microtubule Cytoskeleton: this compound inhibits the polymerization of tubulin, disrupting the formation and stability of the microtubule network.[1] This was confirmed through in vitro polymerization assays and indirect immunofluorescence staining in vivo.[1]
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Activation of the Mitotic Spindle Checkpoint: The disruption of microtubule dynamics activates the mitotic spindle checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[1]
-
G2/M Phase Arrest: this compound induces the association of the inhibitory protein Mad2 with p55CDC, an activator of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1] This complex formation prevents the cell from proceeding into anaphase, causing a cell cycle arrest in the G2/M phase.[1] This arrest is accompanied by the accumulation of Cyclin B1.[1]
-
Apoptosis Induction: While transient exposure to this compound can lead to a reversible mitotic arrest, prolonged exposure triggers apoptosis.[1] The apoptotic pathway is mediated by the activation of Bax and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[1] Interestingly, the inhibitory Mad2-p55CDC complex begins to decrease after 24 hours of this compound treatment, suggesting a "slippage" of the mitotic checkpoint before the onset of apoptosis.[1]
Signaling Pathway Visualization
Caption: this compound mechanism of action leading to apoptosis.
Quantitative Data Presentation
While the primary literature confirms the antiproliferative activity of this compound in vitro, specific IC50 values against a panel of cancer cell lines are not detailed in the provided search results. However, significant in vivo efficacy has been reported.
Table 1: In Vivo Efficacy of this compound in Xenograft Model
| Compound | Dosage | Administration | Tumor Growth Inhibition (%) | Reference |
| This compound | 50 mg/kg | Intraperitoneal | 49.5 | [1] |
| This compound | 100 mg/kg | Intraperitoneal | 70.3 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound as a microtubule inhibitor.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
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Objective: To determine if this compound directly inhibits tubulin polymerization.
-
Methodology:
-
Reagents: Purified tubulin (>99%), GTP, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), this compound dissolved in DMSO, control compounds (e.g., paclitaxel as an enhancer, nocodazole as an inhibitor).
-
Procedure:
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Thaw tubulin and other reagents on ice.
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In a 96-well plate, add polymerization buffer and the test compound (this compound) at various concentrations.
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Add purified tubulin to each well.
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Initiate polymerization by transferring the plate to a spectrophotometer pre-warmed to 37°C.
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Measure the change in absorbance (turbidity) at 340-350 nm every 30-60 seconds for at least 60 minutes.
-
-
Data Analysis: An increase in absorbance indicates microtubule polymerization. An inhibitory compound like this compound will show a lower rate of absorbance increase and a lower final plateau compared to the DMSO control.
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Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Objective: To quantify the G2/M arrest induced by this compound.
-
Methodology:
-
Cell Culture: Seed cancer cells (e.g., HCT-116) in 6-well plates and allow them to adhere overnight.
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Treatment: Treat cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24, 48 hours).
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Cell Harvesting: Harvest both adherent and floating cells, wash with PBS.
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Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
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Staining: Centrifuge the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A.
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Data Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population indicates cell cycle arrest at this phase.
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In Vivo Xenograft Tumor Model
This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
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Objective: To determine if this compound can inhibit tumor growth in vivo.
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Methodology:
-
Cell Preparation: Culture human cancer cells (e.g., a colon cancer cell line) to ~80-90% confluency. Harvest and resuspend the cells in a sterile solution like PBS or media, often mixed 1:1 with Matrigel.
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Implantation: Subcutaneously inject a defined number of cells (e.g., 1-5 million) into the flank of immunocompromised mice (e.g., nude mice).
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Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³).
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Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 50 mg/kg and 100 mg/kg) or vehicle control via a specified route (e.g., intraperitoneally) on a defined schedule.[1]
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Monitoring: Measure tumor volume with calipers regularly (e.g., 2-3 times per week) and monitor animal body weight and overall health.
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Endpoint: At the end of the study, euthanize the mice, excise the tumors, and record their final weight and volume.
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Data Analysis: Calculate the percentage of tumor growth inhibition for the treated groups compared to the control group.
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Preclinical Evaluation Workflow
The discovery and preclinical development of a microtubule inhibitor like this compound typically follows a structured workflow, moving from initial screening to in vivo efficacy studies.
Experimental Workflow Visualization
Caption: Standard preclinical workflow for a microtubule inhibitor.
Conclusion
This compound is a promising novel microtubule-destabilizing agent with a well-defined mechanism of action that leads to G2/M arrest and apoptosis in cancer cells.[1] Its significant tumor growth inhibition in preclinical animal models underscores its potential as a therapeutic candidate.[1] Further investigation, including detailed profiling of its activity against a broader range of cancer cell types and comprehensive toxicology studies, will be crucial for its continued development toward clinical applications.
References
Kribb3 and Hsp27 Phosphorylation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate relationship between Kribb3, a small molecule inhibitor, and the phosphorylation of Heat Shock Protein 27 (Hsp27). We will delve into the core signaling pathways, provide detailed experimental protocols for studying this interaction, and present quantitative data to support the therapeutic potential of targeting Hsp27 phosphorylation in disease.
Introduction: The Significance of Hsp27 Phosphorylation and its Inhibition by this compound
Heat Shock Protein 27 (Hsp27), a member of the small heat shock protein family, is a crucial molecular chaperone involved in a myriad of cellular processes, including protein folding, actin cytoskeleton dynamics, and the regulation of apoptosis.[1] The function of Hsp27 is intricately regulated by post-translational modifications, most notably phosphorylation. Phosphorylation of Hsp27, primarily on serine residues, is a dynamic process that modulates its oligomeric state and its interaction with client proteins, thereby influencing cellular responses to stress, cell migration, and survival.[1]
This compound (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole) is a synthetic biphenyl isoxazole derivative that has been identified as a potent inhibitor of Hsp27 phosphorylation.[2][3] By directly binding to Hsp27, this compound prevents its phosphorylation, leading to the inhibition of cancer cell migration and invasion.[2][3] This makes this compound and the pathway it targets a significant area of interest for the development of novel therapeutics, particularly in oncology.
The Core Signaling Pathway: this compound's Mechanism of Action
This compound exerts its inhibitory effect on Hsp27 phosphorylation primarily by disrupting the p38 MAPK/MK2 signaling cascade. Under cellular stress or stimulation by factors such as phorbol 12-myristate 13-acetate (PMA), the p38 Mitogen-Activated Protein Kinase (MAPK) is activated.[2] Activated p38 MAPK, in turn, phosphorylates and activates its downstream substrate, MAPK-activated protein kinase 2 (MK2). It is MK2 that directly phosphorylates Hsp27 at key serine residues (Ser15, Ser78, and Ser82).
This compound has been shown to directly bind to Hsp27, and this interaction is thought to allosterically prevent the efficient phosphorylation of Hsp27 by MK2.[2][3] This inhibition of phosphorylation maintains Hsp27 in its large oligomeric, less active state, which is less effective at promoting the cytoskeletal rearrangements necessary for cell motility.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of this compound.
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | MDA-MB-231 | Cell Migration | 50 nM | [2][3] |
| CAC-1098 | MDA-MB-231 | Cell Migration | 5 nM | [2][3] |
| CBI-0997 | MDA-MB-231 | Cell Migration | 50 nM | [2][3] |
| Treatment | Dosage | Model | Tumor Growth Inhibition | Reference |
| This compound | 50 mg/kg | Nude mice | 49.5% | [4] |
| This compound | 100 mg/kg | Nude mice | 70.3% | [4] |
| Treatment | Cell Line | Observation | Fold Change/Effect |
| This compound (1 µM, 4h) | HeLa | Attenuation of shear-stress-induced FAK activation | 12% lower FRET ratio increase compared to control |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of this compound on Hsp27 phosphorylation and its downstream consequences.
Western Blot Analysis of Hsp27 Phosphorylation
This protocol is for the detection of total and phosphorylated Hsp27 in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
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Rabbit anti-phospho-Hsp27 (Ser82)
-
Rabbit anti-Hsp27 (total)
-
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Hsp27) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for total Hsp27 to normalize for protein loading.
Boyden Chamber Assay for Cell Migration and Invasion
This assay measures the ability of cells to migrate through a porous membrane, with or without an extracellular matrix coating for invasion studies.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
24-well plates
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Cell culture medium (serum-free and serum-containing)
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Matrigel (for invasion assay)
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Cotton swabs
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Staining solution (e.g., Crystal Violet)
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Microscope
Procedure:
-
Preparation of Inserts: For invasion assays, coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the insert with methanol and stain with Crystal Violet.
-
Quantification: Count the number of stained cells in several fields of view under a microscope.
siRNA-Mediated Knockdown of Hsp27
This protocol describes how to reduce the expression of Hsp27 using small interfering RNA (siRNA).
Materials:
-
Hsp27-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine)
-
Opti-MEM or other serum-free medium
-
Cell culture plates and medium
Procedure:
-
Cell Seeding: Seed cells in a culture plate to achieve 50-70% confluency on the day of transfection.
-
Preparation of siRNA-lipid complexes:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for the recommended time (e.g., 4-6 hours).
-
Post-transfection: Replace the transfection medium with fresh complete medium and incubate the cells for 24-72 hours to allow for Hsp27 knockdown.
-
Validation: Verify the knockdown efficiency by Western blotting or qRT-PCR for Hsp27.
Affinity Chromatography with Biotinyl-Kribb3
This method is used to identify proteins that directly bind to this compound.
Materials:
-
Biotinyl-Kribb3
-
Streptavidin-agarose beads
-
Cell lysate
-
Binding buffer
-
Wash buffer
-
Elution buffer (e.g., high salt or containing biotin)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Incubation of Lysate with Biotinyl-Kribb3: Incubate the cell lysate with biotinyl-Kribb3 to allow for binding to its target proteins.
-
Capture with Streptavidin Beads: Add streptavidin-agarose beads to the lysate and incubate to capture the biotinyl-Kribb3-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and identify the this compound-binding proteins by mass spectrometry or Western blotting with specific antibodies.
Conclusion
The inhibition of Hsp27 phosphorylation by this compound presents a promising therapeutic strategy for diseases characterized by aberrant cell migration and survival, such as cancer. This guide has provided a comprehensive overview of the underlying signaling pathways, quantitative data supporting the efficacy of this compound, and detailed experimental protocols to facilitate further research in this area. The continued investigation into the intricate roles of Hsp27 phosphorylation and the development of specific inhibitors like this compound hold significant potential for advancing novel therapeutic interventions.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative this compound, a synthetic molecule that inhibits Hsp27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Kribb3: A Potent Inducer of Mitotic Arrest in Cancer Cells
An In-depth Technical Guide on the Mechanism of Action and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule Kribb3 and its role in inducing mitotic arrest in cancer cells. This compound has been identified as a novel microtubule inhibitor that effectively halts cell cycle progression at the G2/M phase, ultimately leading to apoptotic cell death. This document details the molecular mechanisms, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the critical signaling pathways involved.
Introduction
This compound, with the chemical name 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole, has emerged as a promising compound in cancer therapy due to its potent anti-proliferative activities both in vitro and in vivo.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division. This interference triggers the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome segregation, thereby inducing mitotic arrest and subsequent apoptosis in cancer cells.[1]
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting tubulin, the fundamental protein component of microtubules.[1] By inhibiting tubulin polymerization, this compound disrupts the formation and function of the mitotic spindle, which is essential for the alignment and separation of chromosomes during mitosis.[1] This disruption leads to the activation of the spindle assembly checkpoint (SAC).
The SAC is a complex signaling pathway that prevents the premature separation of sister chromatids. Upon detecting unattached or improperly attached kinetochores to the mitotic spindle, the SAC is activated. In the presence of this compound, the disruption of microtubule dynamics leads to widespread kinetochore detachment, triggering a robust SAC response.
A key event in SAC activation is the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase. This compound treatment promotes the association of the inhibitory protein Mad2 (Mitotic Arrest Deficient 2) with p55CDC (also known as CDC20), an essential activator of the APC/C.[1] The Mad2-p55CDC complex sequesters p55CDC, preventing it from activating the APC/C.
The inhibition of the APC/C has two major consequences:
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Stabilization of Securin: The APC/C can no longer target Securin for ubiquitination and subsequent degradation by the proteasome. Securin is an inhibitor of Separase, the enzyme responsible for cleaving the cohesin rings that hold sister chromatids together. The persistence of Securin keeps sister chromatids linked, preventing the onset of anaphase.
-
Accumulation of Cyclin B1: Cyclin B1, a key regulatory protein of mitosis, is also a substrate of the APC/C. Its degradation is necessary for mitotic exit. Inhibition of the APC/C leads to the accumulation of Cyclin B1, which maintains high Cyclin-Dependent Kinase 1 (CDK1) activity and sustains the mitotic state.[1]
This sustained mitotic arrest, however, is not permanent. Prolonged exposure to this compound can lead to "mitotic slippage," where cells exit mitosis without proper chromosome segregation, resulting in aneuploidy and often leading to cell death in the subsequent G1 phase.[1] However, for many cancer cells, the prolonged arrest is sufficient to trigger the intrinsic apoptotic pathway.
The induction of apoptosis by this compound is mediated by the activation of pro-apoptotic proteins such as Bax.[1] Activated Bax translocates to the mitochondria, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in the cleavage of key cellular substrates like Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Quantitative Data
| Parameter | Experimental System | Dosage | Result | Reference |
| Tumor Growth Inhibition | Nude mice xenograft model | 50 mg/kg (intraperitoneal) | 49.5% inhibition | [1] |
| Tumor Growth Inhibition | Nude mice xenograft model | 100 mg/kg (intraperitoneal) | 70.3% inhibition | [1] |
Note: The absence of specific IC50 values and detailed cell cycle distribution data in publicly accessible literature highlights an area for future research to fully characterize the potency and cell-line-specific effects of this compound.
Signaling Pathways and Experimental Workflows
This compound-Induced Mitotic Arrest Signaling Pathway
Caption: this compound signaling pathway leading to mitotic arrest and apoptosis.
General Experimental Workflow for Studying this compound
Caption: Workflow for characterizing the effects of this compound on cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of this compound in inducing mitotic arrest. These are adapted from standard protocols and should be optimized for specific cell lines and laboratory conditions.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of this compound on the polymerization of purified tubulin.
-
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
This compound (dissolved in DMSO)
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (positive control for depolymerization)
-
96-well microplate, UV-transparent
-
Temperature-controlled spectrophotometer
-
-
Protocol:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 3-5 mg/mL.
-
Prepare the polymerization reaction mixture by adding GTP to a final concentration of 1 mM and glycerol to 10% (v/v). Keep on ice.
-
Add this compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include wells with DMSO (vehicle control), paclitaxel, and nocodazole.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes. The increase in absorbance corresponds to microtubule polymerization.
-
Analyze the data by plotting absorbance versus time. Compare the polymerization curves of this compound-treated samples to the controls.
-
Indirect Immunofluorescence for Microtubule Staining
This method visualizes the effect of this compound on the microtubule network within cells.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Glass coverslips
-
This compound
-
Methanol (ice-cold) or Formaldehyde (4%) for fixation
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody (mouse or rabbit)
-
Secondary antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
-
-
Protocol:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 12-24 hours). Include a vehicle control (DMSO).
-
Wash the cells twice with PBS.
-
Fix the cells with either ice-cold methanol for 10 minutes at -20°C or 4% formaldehyde in PBS for 15 minutes at room temperature.
-
If using formaldehyde fixation, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the microtubule structure using a fluorescence microscope.
-
Co-Immunoprecipitation of Mad2 and p55CDC
This assay determines if this compound treatment enhances the interaction between Mad2 and p55CDC.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Nocodazole (as a positive control to induce mitotic arrest)
-
Cell lysis buffer (non-denaturing, e.g., RIPA buffer without SDS)
-
Protease and phosphatase inhibitors
-
Primary antibodies: anti-p55CDC (for immunoprecipitation), anti-Mad2 (for western blotting)
-
Protein A/G magnetic beads or agarose beads
-
SDS-PAGE and western blotting reagents
-
-
Protocol:
-
Culture cells and treat with this compound or nocodazole for the desired time to induce mitotic arrest. Harvest a sufficient number of cells (typically from a 10 cm or 15 cm dish).
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the cell lysates by centrifugation at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysates with the anti-p55CDC antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform western blotting using the anti-Mad2 antibody to detect the co-immunoprecipitated Mad2. Also, probe for p55CDC to confirm successful immunoprecipitation.
-
Conclusion
This compound represents a promising class of anti-cancer agents that target the microtubule cytoskeleton, a well-validated target in oncology. Its ability to induce a robust mitotic arrest through the activation of the spindle assembly checkpoint, leading to apoptosis, makes it a compound of significant interest for further preclinical and clinical development. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds. Future studies should focus on elucidating the precise binding site of this compound on tubulin, identifying a broader range of cancer cell lines sensitive to this compound, and exploring potential combination therapies to enhance its anti-tumor efficacy.
References
Kribb3-Induced Apoptosis: A Technical Guide to the Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole) is a novel small molecule that has demonstrated potent anti-cancer properties by inducing mitotic arrest and subsequent apoptosis. As a microtubule inhibitor, this compound disrupts microtubule dynamics, activating the spindle assembly checkpoint and ultimately leading to programmed cell death through the intrinsic apoptotic pathway. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced apoptosis, offering detailed signaling pathways, quantitative data, and comprehensive experimental protocols to facilitate further research and drug development in this area.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them an attractive target for anti-cancer therapies. Microtubule-targeting agents are broadly classified as either microtubule-stabilizing or -destabilizing agents. This compound has been identified as a novel microtubule inhibitor that disrupts microtubule polymerization.[1] Prolonged exposure to this compound triggers a cascade of events, beginning with mitotic arrest and culminating in apoptotic cell death, highlighting its potential as a therapeutic agent for various malignancies.[1] This guide delineates the core signaling pathways activated by this compound, provides key quantitative data, and details the experimental methodologies used to elucidate its mechanism of action.
Core Signaling Pathway of this compound-Induced Apoptosis
This compound exerts its apoptotic effects primarily through the intrinsic, or mitochondrial, pathway of apoptosis. The signaling cascade is initiated by the disruption of microtubule dynamics, leading to the activation of the spindle assembly checkpoint (SAC) and subsequent downstream events.
Microtubule Disruption and Mitotic Arrest
This compound functions as a tubulin polymerization inhibitor.[1] While the precise binding site is still under full investigation, it is suggested to interact with the colchicine-binding site on β-tubulin.[2] This inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. The presence of improperly attached kinetochores to the mitotic spindle activates the Spindle Assembly Checkpoint (SAC).[1]
Spindle Assembly Checkpoint Activation
The SAC is a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation. Upon detecting unattached kinetochores, the SAC is activated, leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a large E3 ubiquitin ligase.[1] This inhibition is mediated by the Mitotic Checkpoint Complex (MCC), which includes the proteins Mad2 and BubR1. In the presence of this compound, Mad2 is induced to associate with p55CDC (also known as cell division cycle protein 20 homolog, CDC20), an activator of the APC/C.[1] This Mad2-p55CDC complex inhibits the APC/C's activity, preventing the ubiquitination and subsequent degradation of key mitotic proteins like Cyclin B1 and Securin.[1] The accumulation of Cyclin B1 sustains the activity of Cyclin-Dependent Kinase 1 (CDK1), leading to a prolonged arrest of the cell in the G2/M phase of the cell cycle.[1]
Induction of Apoptosis via the Intrinsic Pathway
While a transient mitotic arrest is reversible, prolonged arrest induced by sustained this compound exposure triggers the intrinsic apoptotic pathway.[1] The transition from mitotic arrest to apoptosis involves the activation of the pro-apoptotic Bcl-2 family member, Bax.[1] The exact mechanism linking prolonged mitotic arrest to Bax activation is an area of ongoing research, but it is a common outcome for cells that fail to satisfy the SAC.
Activated Bax translocates to the mitochondria, where it oligomerizes and forms pores in the outer mitochondrial membrane. This leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of pro-apoptotic factors, including cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.
In the cytoplasm, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. The apoptosome then recruits and activates the initiator caspase, caspase-9. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[1] The cleavage of PARP is a well-established marker of caspase-3 activity and apoptosis.
Quantitative Data
The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines and in vivo models.
| Parameter | Cell Line / Model | Value | Reference |
| GI50 (Growth Inhibition) | Various Cancer Cell Lines | 0.2 - 2.5 µM | [3] |
| Tumor Growth Inhibition | Nude mice with HCT-116 xenografts | 49.5% at 50 mg/kg | [1] |
| Tumor Growth Inhibition | Nude mice with HCT-116 xenografts | 70.3% at 100 mg/kg | [1] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the apoptotic pathways induced by this compound.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)
-
This compound dissolved in DMSO
-
Paclitaxel (positive control for polymerization)
-
Vinblastine or Colchicine (positive control for inhibition)
-
96-well microplate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare this compound and control compounds at desired concentrations in G-PEM buffer. The final DMSO concentration should be kept below 1%.
-
Reconstitute purified tubulin to a final concentration of 3 mg/mL in ice-cold G-PEM buffer.
-
In a pre-warmed 96-well plate, add the test compounds (this compound, controls) to the wells.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to generate polymerization curves. Inhibition of polymerization by this compound will result in a lower absorbance plateau compared to the DMSO control.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 24, 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge.
-
Resuspend the cells in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate at 37°C for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The G2/M population will show a 2n DNA content with a higher PI fluorescence intensity compared to the G1 population (n DNA content).
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC (or another fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the cell cycle analysis protocol.
-
Harvest both floating and adherent cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Western Blotting for Apoptosis-Related Proteins
This protocol is for detecting changes in the expression and cleavage of key proteins in the this compound-induced apoptosis pathway.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-PARP, anti-cleaved PARP, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Co-Immunoprecipitation of Mad2 and p55CDC
This protocol is used to demonstrate the this compound-induced interaction between Mad2 and p55CDC.
Materials:
-
Treated cell pellets
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors
-
Primary antibodies for immunoprecipitation (e.g., anti-p55CDC or anti-Mad2)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (similar to lysis buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Western blotting reagents
Procedure:
-
Lyse cells in Co-IP lysis buffer and determine protein concentration as described for Western blotting.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (or control IgG) overnight at 4°C on a rotator.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with cold wash buffer.
-
Elute the protein complexes from the beads by adding Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the eluates by Western blotting using antibodies against the protein of interest (e.g., blot for Mad2 after immunoprecipitating p55CDC).
Conclusion
This compound represents a promising anti-cancer agent that effectively induces apoptosis in cancer cells by disrupting microtubule polymerization and activating the intrinsic apoptotic pathway. This guide provides a comprehensive overview of the core signaling mechanisms, supported by quantitative data and detailed experimental protocols. A thorough understanding of these pathways is crucial for the rational design of future studies aimed at optimizing the therapeutic potential of this compound and similar microtubule inhibitors in the treatment of cancer. Further research into the precise molecular interactions of this compound with tubulin and the downstream effectors of Bax activation will undoubtedly provide deeper insights into its mechanism of action and may unveil novel therapeutic strategies.
References
Kribb3: A Technical Guide to its Anti-Migratory Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-migratory properties of Kribb3, a biphenyl isoxazole derivative. The document details the molecular mechanisms of action, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Executive Summary
This compound has been identified as a potent inhibitor of cancer cell migration and invasion. Its primary mechanism of action is the direct binding to Heat Shock Protein 27 (Hsp27), which in turn blocks its phosphorylation. This inhibitory effect disrupts the normal cellular processes that govern cell motility, making this compound a promising candidate for further investigation in the development of anti-metastatic therapies. The human breast cancer cell line MDA-MB-231 has been a key model system for elucidating the anti-migratory effects of this compound.
Mechanism of Action: Inhibition of Hsp27 Phosphorylation
This compound exerts its anti-migratory effects by directly targeting Hsp27, a molecular chaperone implicated in cancer progression.[1][2] The process is initiated by the binding of this compound to Hsp27, which subsequently inhibits its phosphorylation.[1][2] This is particularly relevant in the context of phorbol 12-myristate 13-acetate (PMA)-induced cell migration, where Protein Kinase C (PKC) plays a crucial role in the phosphorylation of Hsp27.[1][2] By blocking this phosphorylation event, this compound effectively halts the downstream signaling cascade that promotes cell migration and invasion.[1][2]
The significance of Hsp27 in tumor cell motility has been further substantiated by experiments showing that overexpression of Hsp27 can counteract the inhibitory effects of this compound on tumor cell invasion.[1][2] Conversely, the knockdown of Hsp27 using small interfering RNA (siRNA) has been shown to inhibit tumor cell migration.[1][2]
Quantitative Data on Anti-Migratory Effects
While the foundational study on this compound by Shin et al. (2005) established its anti-migratory and anti-invasive activities in MDA-MB-231 cells, specific quantitative data such as the IC50 for migration inhibition by this compound was not explicitly provided in the primary publication.[1][2] The study did, however, report the IC50 values for two other anti-migratory compounds, CAC-1098 and CBI-0997, which were identified from the same synthetic library screen.[1][2] this compound was synthesized based on the structure of CBI-0997.[1][2]
| Compound | Target Cell Line | Assay Type | IC50 (nM) | Reference |
| CAC-1098 | MDA-MB-231 | Migration Assay | 5 | [1][2] |
| CBI-0997 | MDA-MB-231 | Migration Assay | 50 | [1][2] |
| This compound | MDA-MB-231 | Migration & Invasion Assays | Qualitatively confirmed to be active | [1][2] |
Experimental Protocols
The anti-migratory and anti-invasive properties of this compound were primarily investigated using wound healing (scratch) assays and transwell migration/invasion assays with the MDA-MB-231 human breast cancer cell line.
Wound Healing (Scratch) Assay
This assay is used to study directional cell migration in a two-dimensional context.
Protocol:
-
Cell Seeding: Plate MDA-MB-231 cells in a 6-well plate and culture until they form a confluent monolayer.
-
Serum Starvation: To minimize cell proliferation, incubate the cells in serum-free medium for 24 hours prior to the assay.
-
Creating the "Wound": A sterile 200 µl pipette tip is used to create a linear scratch in the cell monolayer.
-
Washing: The wells are gently washed with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
Treatment: The cells are then incubated with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Image Acquisition: Images of the scratch are captured at time 0 and at subsequent time points (e.g., 8, 16, and 24 hours) using a phase-contrast microscope.
-
Data Analysis: The width of the scratch is measured at different points for each time point and treatment condition. The rate of wound closure is then calculated to determine the effect of this compound on cell migration.
Transwell Migration and Invasion Assay
This assay assesses the ability of cells to migrate through a porous membrane towards a chemoattractant. For invasion assays, the membrane is coated with an extracellular matrix (ECM) substitute like Matrigel.
Protocol:
-
Chamber Preparation: For invasion assays, the upper surface of an 8.0 µm pore size Transwell insert is coated with Matrigel and allowed to solidify. For migration assays, the insert is left uncoated.
-
Cell Seeding: MDA-MB-231 cells are harvested, resuspended in serum-free medium, and seeded into the upper chamber of the Transwell insert. This compound or a vehicle control is added to the cell suspension.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as 10% fetal bovine serum (FBS), to stimulate cell migration.
-
Incubation: The plate is incubated for a defined period (e.g., 24 hours) to allow for cell migration or invasion.
-
Removal of Non-migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane are removed using a cotton swab.
-
Fixation and Staining: The cells that have migrated to the lower surface of the membrane are fixed with methanol and stained with a solution such as 0.5% crystal violet.
-
Quantification: The stained cells are visualized under a microscope and counted in several random fields to determine the extent of migration or invasion. Alternatively, the stain can be eluted and the absorbance measured to quantify the number of migrated cells.
Visualizations
Signaling Pathway of this compound Action
References
Kribb3: A Technical Guide to its Anti-Invasive Effects on Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the primary cause of cancer-related mortality. A critical initial step in the metastatic cascade is local tumor cell invasion, a complex process involving altered cell adhesion, degradation of the extracellular matrix (ECM), and increased cell motility. The development of therapeutic agents that can effectively inhibit tumor cell invasion is a paramount goal in oncology research. Kribb3, a biphenyl isoxazole derivative, has emerged as a promising small molecule inhibitor with potent anti-migratory and anti-invasive properties. This technical guide provides an in-depth overview of the mechanisms of action of this compound, presenting key quantitative data, detailed experimental protocols, and comprehensive signaling pathway diagrams to support further research and drug development efforts.
Core Mechanism of Action: Dual Inhibition of Key Pro-Invasive Cellular Processes
This compound exerts its anti-invasive effects through a dual mechanism of action, targeting both a key signaling chaperone and the structural components of the cytoskeleton.
-
Inhibition of Hsp27 Phosphorylation: this compound directly binds to Heat Shock Protein 27 (Hsp27) and inhibits its phosphorylation.[1] Hsp27 is a molecular chaperone that is frequently overexpressed in various cancers and plays a crucial role in promoting cell migration and invasion. Phosphorylation of Hsp27, often mediated by pathways such as the Protein Kinase C (PKC) pathway, is essential for its function in regulating actin cytoskeleton dynamics.[1] By preventing Hsp27 phosphorylation, this compound disrupts the proper organization of the actin cytoskeleton, thereby impairing the formation of cellular protrusions and the mechanical forces required for cell movement through the ECM.
-
Microtubule Disruption: In addition to its effects on Hsp27, this compound also functions as a microtubule inhibitor.[2] It disrupts the microtubule cytoskeleton, leading to mitotic arrest and apoptosis in cancer cells.[2] The integrity and dynamic nature of the microtubule network are critical for directed cell migration, as they are involved in establishing cell polarity and coordinating the trafficking of vesicles containing matrix-degrading enzymes to the leading edge of invading cells. By destabilizing microtubules, this compound interferes with these processes, further contributing to its anti-invasive capabilities.
Quantitative Data on the Efficacy of this compound
The inhibitory effects of this compound on tumor cell migration and growth have been quantified in various studies. The following tables summarize the key findings.
Table 1: In Vitro Inhibition of Cell Migration by this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| MDA-MB-231 | Cell Migration Assay | IC50 | 50 nM | [1] |
Table 2: In Vivo Tumor Growth Inhibition by this compound
| Animal Model | Cancer Type | Dosage | Inhibition | Reference |
| Nude Mice | Human Cancer Xenograft | 50 mg/kg (i.p.) | 49.5% | [2] |
| Nude Mice | Human Cancer Xenograft | 100 mg/kg (i.p.) | 70.3% | [2] |
Signaling Pathways Modulated by this compound
The anti-invasive effects of this compound are a consequence of its modulation of specific signaling pathways that are critical for cell motility and invasion.
The primary signaling pathway targeted by this compound involves the PKC-mediated phosphorylation of Hsp27. External stimuli, such as phorbol esters, can activate PKC, which in turn phosphorylates Hsp27. Phosphorylated Hsp27 promotes the reorganization of the actin cytoskeleton, a process essential for the formation of lamellipodia and filopodia, which are cellular structures that drive cell migration and invasion. This compound directly inhibits the phosphorylation of Hsp27, thereby preventing actin remodeling and blocking the invasive phenotype.
This compound's activity as a microtubule inhibitor provides a second, complementary mechanism to thwart tumor cell invasion. Microtubules are dynamic polymers of tubulin that are integral to various cellular functions, including the maintenance of cell shape, cell division, and intracellular transport. For a cancer cell to invade, it must establish a clear front-rear polarity and transport matrix metalloproteinases (MMPs) and other pro-invasive factors to the leading edge. This directed transport is heavily reliant on the microtubule network. By disrupting microtubule polymerization, this compound compromises the structural and transport integrity of the cell, thereby inhibiting its ability to invade surrounding tissues.
Experimental Protocols
To facilitate further investigation into the anti-invasive properties of this compound, this section provides detailed protocols for key in vitro assays.
Boyden Chamber Invasion Assay
This assay is a standard method to quantify the invasive potential of cancer cells in vitro.
Materials:
-
Boyden chambers (transwell inserts with 8 µm pore size polycarbonate membrane)
-
Matrigel Basement Membrane Matrix
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (dissolved in DMSO)
-
Chemoattractant (e.g., medium with 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free medium.
-
Add 100 µl of the diluted Matrigel solution to the upper chamber of each transwell insert.
-
Incubate at 37°C for 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Starve the cells in serum-free medium for 24 hours.
-
Trypsinize and resuspend the cells in serum-free medium at a concentration of 5 x 10^5 cells/ml.
-
Treat the cell suspension with various concentrations of this compound (e.g., 0, 10, 50, 100 nM) for 1 hour. A DMSO vehicle control should be included.
-
Add 200 µl of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
-
Invasion:
-
Add 500 µl of medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper and lower chambers.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane with cold methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Visualize and count the number of invading cells in several random fields of view using a microscope at 20x magnification.
-
Calculate the average number of invading cells per field for each treatment condition.
-
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of this compound on the microtubule network within cancer cells.
Materials:
-
MDA-MB-231 cells
-
Glass coverslips
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Paraformaldehyde (PFA)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed MDA-MB-231 cells on glass coverslips in a 24-well plate at a density that will result in 50-60% confluency after 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 100 nM) or DMSO vehicle control for 24 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging:
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope with appropriate filters.
-
Conclusion
This compound represents a compelling candidate for anti-cancer therapy due to its targeted inhibition of key drivers of tumor cell invasion. Its dual mechanism of action, involving the suppression of Hsp27 phosphorylation and the disruption of microtubule dynamics, provides a multi-pronged attack on the invasive machinery of cancer cells. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds. Future investigations should focus on elucidating the broader signaling network impacts of this compound, including its potential effects on epithelial-to-mesenchymal transition (EMT) markers and its interplay with other major signaling pathways, such as PI3K/Akt and Rho GTPase signaling, to fully understand and exploit its anti-metastatic properties.
References
- 1. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative this compound, a synthetic molecule that inhibits Hsp27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Architecture and Biological Function of Kribb3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, biological activity, and associated experimental methodologies for Kribb3, a potent inhibitor of microtubule polymerization with significant anti-cancer properties.
Chemical Identity and Properties
This compound, with the systematic IUPAC name 4-ethyl-5-methoxy-2-(4-(4-methoxyphenyl)isoxazol-5-yl)phenol, is a biphenyl isoxazole derivative.[1][2] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C19H19NO4 | [2] |
| Molecular Weight | 325.36 g/mol | [2] |
| IUPAC Name | 4-ethyl-5-methoxy-2-(4-(4-methoxyphenyl)isoxazol-5-yl)phenol | [2] |
| Chemical Name | 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole | [3][4] |
| CAS Number | 129414-88-6 | [1][2] |
| Appearance | White solid powder | [2] |
Mechanism of Action and Biological Activity
This compound exerts its primary biological effects through the disruption of microtubule dynamics, a critical process for cell division, motility, and intracellular transport.[3] This inhibitory action leads to a cascade of events within cancer cells, ultimately culminating in apoptosis.
Microtubule Polymerization Inhibition
This compound has been demonstrated to be a potent inhibitor of tubulin polymerization.[3] By binding to tubulin, the fundamental protein subunit of microtubules, this compound prevents the assembly of these dynamic cytoskeletal structures. This disruption of the microtubule network is a key initiating event in its anti-cancer activity. The presence of free phenolic hydrogens in the aryl moieties of this compound and its analogs plays a crucial role in the inhibition of microtubule polymerization.[5]
Mitotic Spindle Checkpoint Activation and Apoptosis
The disruption of microtubule formation by this compound activates the mitotic spindle checkpoint, a crucial cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[3] this compound treatment leads to the initial association of the inhibitory protein Mad2 with p55CDC, an activator of the anaphase-promoting complex/cyclosome (APC/C).[3] This interaction prevents the cell from progressing into anaphase, causing a cell cycle arrest at the G2/M phase.[3]
Prolonged mitotic arrest induced by this compound ultimately triggers the intrinsic apoptotic pathway. This is evidenced by the accumulation of Cyclin B1 and the cleavage of poly(ADP-ribose) polymerase (PARP).[3] Furthermore, this compound treatment leads to the activation of Bax, a pro-apoptotic protein, further confirming the induction of apoptosis.[3]
Inhibition of Hsp27 Phosphorylation
In addition to its effects on microtubules, this compound has been identified as an inhibitor of Heat Shock Protein 27 (Hsp27) phosphorylation.[6] Hsp27 is a molecular chaperone involved in cell migration and invasion. By directly binding to Hsp27, this compound blocks its phosphorylation, which is a key step in its activation.[6] This inhibition of Hsp27 function contributes to the anti-migratory and anti-invasive properties of this compound observed in cancer cell lines.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, a general and plausible method can be derived from the synthesis of similar isoxazole derivatives. The synthesis likely involves the cyclization of a chalcone precursor with hydroxylamine.
General Procedure:
-
Chalcone Synthesis: The appropriate chalcone precursor, 2,3-Dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone, is synthesized first.
-
Reaction with Hydroxylamine: The brominated chalcone (1.0 mmol) is dissolved in absolute ethanol (20 mL) in a round-bottom flask with vigorous stirring.
-
An aqueous solution of hydroxylamine hydrochloride (2.0 mmol in 2 mL distilled water) is added dropwise to the reaction mixture.
-
The reaction is heated to reflux for approximately 2-3 hours.
-
Base Addition: After the initial reflux, a 2M sodium hydroxide solution (4 mL) is added to the reaction mixture. The excess base facilitates the deprotonation of the ketoxime intermediate, leading to the formation of the isoxazole ring.
-
The reaction is refluxed for an additional 2-3 hours to maximize product formation.
-
Monitoring and Purification: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the ethanol is removed under reduced pressure, and the resulting residue is purified by column chromatography to yield the pure this compound product.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP (1 mM final concentration)
-
Glycerol (10% final concentration, as a polymerization enhancer)
-
This compound dissolved in DMSO
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a reaction mixture containing tubulin (e.g., 2 mg/mL) in polymerization buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to 10%.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Add the tubulin reaction mixture to the wells.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Plot the absorbance versus time to generate polymerization curves. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase.
Indirect Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells treated with this compound, providing a qualitative assessment of its disruptive effects.
Materials:
-
Cells grown on coverslips or chamber slides
-
This compound
-
Fixative (e.g., ice-cold methanol or 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.
-
Fixation: Wash the cells with PBS and fix them with ice-cold methanol for 5-10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (if using paraformaldehyde): Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block non-specific antibody binding with 3% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto glass slides with mounting medium, and visualize the microtubule network using a fluorescence microscope.
Mitotic Spindle Checkpoint Assay
This assay determines if this compound activates the spindle assembly checkpoint, leading to mitotic arrest. This can be assessed by flow cytometry analysis of the cell cycle distribution.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
This compound
-
Cell culture medium and supplements
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat them with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Flow Cytometry: Incubate for 30 minutes at 37°C in the dark and analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase indicates mitotic arrest.
Hsp27 Phosphorylation Assay
This assay is used to determine the effect of this compound on the phosphorylation status of Hsp27, typically using Western blotting.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against total Hsp27 and phospho-Hsp27 (e.g., at Ser82)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time and concentration.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total Hsp27 and phospho-Hsp27. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the ratio of phospho-Hsp27 to total Hsp27 indicates inhibition of phosphorylation by this compound.
In Vivo Efficacy
In preclinical models, this compound has demonstrated significant anti-tumor activity. Intraperitoneal administration of this compound at doses of 50 mg/kg and 100 mg/kg in nude mice bearing tumor xenografts resulted in a tumor growth inhibition of 49.5% and 70.3%, respectively.[3] These findings highlight the potential of this compound as a therapeutic agent for cancer treatment.
Conclusion
This compound is a promising small molecule with a well-defined mechanism of action centered on the disruption of microtubule dynamics and the inhibition of Hsp27 phosphorylation. Its ability to induce mitotic arrest and apoptosis in cancer cells, coupled with its demonstrated in vivo efficacy, makes it a compelling candidate for further investigation and development in the field of oncology. The experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and its analogs.
References
- 1. A Cell-Based Assay for Screening Spindle Checkpoint Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpcbs.com [ijpcbs.com]
- 5. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Kribb3: A Novel Microtubule and Hsp27 Inhibitor for Cancer Therapy
A Technical Whitepaper on the Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and initial characterization of Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole), a novel small molecule inhibitor with dual anticancer mechanisms. This compound disrupts microtubule dynamics, leading to mitotic arrest and subsequent apoptosis. Independently, it inhibits tumor cell migration and invasion by directly binding to Hsp27 and preventing its phosphorylation. This whitepaper details the key experimental findings, presents quantitative data in a structured format, outlines the methodologies used in its initial characterization, and provides visual representations of its signaling pathways and experimental workflows.
Introduction
The search for novel anticancer agents with improved efficacy and well-defined mechanisms of action is a cornerstone of oncological research. This compound has emerged from these efforts as a promising drug candidate that targets both cancer cell proliferation and metastasis through distinct molecular interactions. This document serves as a technical guide to the foundational research on this compound.
Discovery of this compound
This compound, with the chemical name 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole, was identified through the screening of a synthetic chemical library for inhibitors of tumor cell migration.[1] It was synthesized by replacing the bromide group of a precursor compound, CBI-0997, with a methoxyl group, resulting in a more drug-like structure.[1]
Mechanism of Action 1: Microtubule Inhibition and Induction of Apoptosis
Initial characterization revealed that this compound is a potent inhibitor of cancer cell growth both in vitro and in vivo.[2] Its primary mechanism in this context is the disruption of microtubule function.[2]
Cell Cycle Arrest and Apoptosis
Flow cytometry studies demonstrated that this compound treatment leads to cell cycle arrest at the G2/M phase.[2] This mitotic arrest is accompanied by the accumulation of Cyclin B1.[2] Prolonged exposure to this compound induces apoptosis, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP).[2] While transient exposure can lead to a reversible mitotic arrest, sustained treatment pushes the cells towards apoptotic cell death.[2]
Activation of the Mitotic Spindle Checkpoint
This compound activates the mitotic spindle checkpoint by disrupting the microtubule cytoskeleton.[2] Co-immunoprecipitation experiments showed that this compound treatment induces the association of the inhibitory protein Mad2 with p55CDC, an activator of the anaphase-promoting complex/cyclosome (APC/C).[2] This interaction prevents the cell from proceeding into anaphase, thus enforcing the mitotic arrest. However, this checkpoint activation is not permanent, as the Mad2-p55CDC complex levels decrease after 24 hours of treatment, indicating a potential for mitotic slippage.[2]
Direct Inhibition of Tubulin Polymerization
In vitro polymerization assays confirmed that this compound directly inhibits tubulin, preventing the formation of microtubules.[2] This was further corroborated by in vivo indirect immunofluorescence staining, which showed disruption of the microtubule cytoskeleton in treated cells.[2]
Apoptotic Pathway
The apoptotic response to this compound appears to be mediated by the pro-apoptotic protein Bax. The temporal pattern of Bax activation was observed to be similar to that of PARP cleavage, suggesting its role in the this compound-induced apoptotic cascade.[2]
Mechanism of Action 2: Inhibition of Cell Migration and Invasion
In addition to its effects on cell division, this compound exhibits anti-migratory and anti-invasive properties.[1]
Identification of Hsp27 as a Direct Target
To identify the molecular target responsible for its anti-migratory effects, a biotinylated version of this compound was synthesized and used as an affinity probe.[1] Affinity chromatography experiments using this probe led to the identification of Heat Shock Protein 27 (Hsp27) as a direct binding partner of this compound.[1]
Inhibition of Hsp27 Phosphorylation
Treatment of MDA-MB-231 breast cancer cells with phorbol 12-myristate 13-acetate (PMA) induces protein kinase C (PKC)-dependent phosphorylation of Hsp27, which is associated with increased tumor cell migration.[1] this compound was shown to block this PMA-induced phosphorylation of Hsp27.[1]
Functional Consequences of Hsp27 Inhibition
The functional relevance of Hsp27 inhibition by this compound was demonstrated through several experiments. Overexpression of Hsp27 counteracted the inhibitory effect of this compound on tumor cell invasion.[1] Conversely, knockdown of Hsp27 using small interfering RNA (siRNA) was sufficient to inhibit tumor cell migration.[1] These findings collectively indicate that this compound inhibits tumor cell migration and invasion by directly binding to Hsp27 and preventing its phosphorylation.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of this compound.
| In Vitro Activity | Cell Line | IC50 | Reference |
| Migration Inhibition | MDA-MB-231 | 50 nM | [1] |
| In Vivo Efficacy | Model | Dose | Tumor Growth Inhibition | Reference |
| Xenograft | Nude Mice | 50 mg/kg (i.p.) | 49.5% | [2] |
| Xenograft | Nude Mice | 100 mg/kg (i.p.) | 70.3% | [2] |
Experimental Protocols
Cell Cycle Analysis
-
Method: Flow Cytometry
-
Procedure:
-
Treat cancer cells with this compound for specified durations.
-
Harvest and fix the cells in ethanol.
-
Stain the cells with a DNA-intercalating dye (e.g., propidium iodide).
-
Analyze the DNA content of the cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle.
-
Co-immunoprecipitation
-
Method: To detect protein-protein interactions (Mad2 and p55CDC).
-
Procedure:
-
Lyse this compound-treated and control cells.
-
Incubate cell lysates with an antibody specific to one of the proteins of interest (e.g., anti-p55CDC).
-
Precipitate the antibody-protein complex using protein A/G-agarose beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by Western blotting using an antibody against the other protein of interest (e.g., anti-Mad2).
-
In Vitro Tubulin Polymerization Assay
-
Method: To assess the direct effect of this compound on tubulin assembly.
-
Procedure:
-
Purify tubulin from a suitable source.
-
Induce polymerization by adding GTP and increasing the temperature.
-
Monitor the change in optical density or fluorescence in the presence and absence of this compound. A decrease in the rate or extent of polymerization in the presence of this compound indicates inhibitory activity.
-
Indirect Immunofluorescence Staining
-
Method: To visualize the microtubule cytoskeleton in cells.
-
Procedure:
-
Grow cells on coverslips and treat with this compound.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Visualize the microtubule network using a fluorescence microscope.
-
Affinity Chromatography for Target Identification
-
Method: To identify this compound-binding proteins.
-
Procedure:
-
Synthesize a biotinylated derivative of this compound.
-
Immobilize the biotinylated this compound on streptavidin-coated beads.
-
Incubate the beads with cell lysates.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins by mass spectrometry or Western blotting.
-
Signaling Pathways and Experimental Workflows
References
- 1. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative this compound, a synthetic molecule that inhibits Hsp27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Kribb3 on Microtubule Cytoskeleton Disruption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Kribb3, a novel small molecule inhibitor of microtubule polymerization. It details the compound's mechanism of action, its effects on cancer cells, and the experimental protocols used to elucidate its function. This document is intended to be a comprehensive resource for researchers in oncology, cell biology, and drug discovery.
Executive Summary
This compound, with the chemical name 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole, has been identified as a potent inhibitor of microtubule polymerization.[1][2] Its activity disrupts the formation of the mitotic spindle, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells.[1] Structure-activity relationship (SAR) studies have highlighted the critical role of the free phenolic hydrogens on the aryl moieties for its inhibitory activity.[2] this compound has demonstrated significant anti-proliferative effects against a range of human cancer cell lines, with a growth inhibition (GI50) concentration in the sub-micromolar to low micromolar range.[3]
Quantitative Data on this compound Activity
The anti-proliferative activity of this compound has been evaluated across various human cancer cell lines. The following table summarizes the reported GI50 values.
| Cell Line | Cancer Type | GI50 (µM) | Reference |
| Various Human Cancer Cells | Various | 0.2 - 2.5 | [3] |
Mechanism of Action: Microtubule Destabilization
This compound exerts its cytotoxic effects by directly interfering with microtubule dynamics. Microtubules are essential cytoskeletal polymers involved in critical cellular processes, including cell division, intracellular transport, and maintenance of cell shape. This compound inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.[1] This disruption of the microtubule cytoskeleton is particularly detrimental during mitosis, as it prevents the formation of a functional mitotic spindle, which is necessary for proper chromosome segregation.
Cellular Consequences of this compound Treatment
Mitotic Arrest via Spindle Assembly Checkpoint Activation
The disruption of the mitotic spindle by this compound activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation. Activation of the SAC in response to this compound treatment leads to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), a key E3 ubiquitin ligase. This inhibition is mediated by the sequestration of the APC/C co-activator Cdc20 by the Mitotic Checkpoint Complex (MCC), which includes the protein Mad2.[1] The sustained arrest in mitosis, evidenced by an accumulation of cells in the G2/M phase of the cell cycle, ultimately triggers the apoptotic cascade.[1]
Induction of Apoptosis
Prolonged mitotic arrest induced by this compound leads to programmed cell death, or apoptosis. This is characterized by the activation of key apoptotic effector proteins. Western blot analysis has shown that this compound treatment leads to the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis.[1] Furthermore, this compound treatment has been shown to induce the activation of the pro-apoptotic protein Bax, a member of the Bcl-2 family that plays a central role in the intrinsic apoptotic pathway.[1]
Signaling Pathways and Experimental Workflows
This compound-Induced Spindle Assembly Checkpoint Activation Pathway
Caption: this compound-induced activation of the Spindle Assembly Checkpoint pathway.
This compound-Induced Apoptosis Pathway
Caption: Intrinsic apoptosis pathway activated by this compound-induced mitotic arrest.
Experimental Workflow for Assessing this compound Activity
Caption: Overview of the experimental workflow to characterize this compound.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (>97% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
This compound (dissolved in DMSO)
-
Paclitaxel (positive control for polymerization)
-
Nocodazole (positive control for depolymerization)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Reconstitute lyophilized tubulin in ice-cold G-PEM buffer to a final concentration of 3-5 mg/mL.
-
Prepare serial dilutions of this compound in G-PEM buffer. Include DMSO as a vehicle control, paclitaxel, and nocodazole as controls.
-
Add the tubulin solution to the wells of a pre-warmed 96-well plate.
-
Add the different concentrations of this compound and controls to the respective wells.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
Plot the absorbance as a function of time to generate polymerization curves.
-
Calculate the percentage of inhibition of tubulin polymerization for each concentration of this compound relative to the vehicle control.
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 value.
Immunofluorescence Staining of Microtubules
This technique is used to visualize the effect of this compound on the microtubule network within cells.
Materials:
-
Human cancer cell lines
-
Glass coverslips
-
This compound
-
Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: mouse anti-α-tubulin antibody
-
Secondary antibody: FITC- or TRITC-conjugated anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Grow cells on glass coverslips in a 24-well plate.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for an appropriate time (e.g., 24 hours).
-
Wash the cells with PBS and fix them with the fixation solution.
-
If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer for 30-60 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Co-Immunoprecipitation of Mad2 and p55CDC
This assay is performed to determine if this compound induces the interaction between Mad2 and p55CDC.
Materials:
-
Human cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody: anti-p55CDC antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies for Western blot: anti-Mad2 and anti-p55CDC
Procedure:
-
Treat cells with this compound or vehicle for the desired time.
-
Lyse the cells in lysis buffer and clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 30-60 minutes.
-
Incubate the pre-cleared lysate with the anti-p55CDC antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours.
-
Collect the beads by centrifugation and wash them several times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against Mad2 and p55CDC.
Western Blot Analysis of Apoptotic Markers
This method is used to detect the activation of apoptotic proteins following this compound treatment.
Materials:
-
Human cancer cell lines
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-PARP, anti-cleaved PARP, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved caspase-3, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Treat cells with this compound or vehicle for various time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and detect the protein bands using ECL reagents and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Conclusion
This compound is a promising anti-cancer agent that targets the microtubule cytoskeleton. Its ability to inhibit tubulin polymerization leads to mitotic arrest and the induction of apoptosis in cancer cells. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating this compound and other microtubule-targeting agents. Further studies are warranted to fully elucidate its binding site on tubulin and to evaluate its therapeutic potential in preclinical and clinical settings.
References
- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological evaluation of this compound analogs as a microtubule polymerization inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
In Vivo Antitumor Activity of Kribb3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo antitumor activity of Kribb3, a novel isoxazole derivative. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.
Quantitative In Vivo Efficacy of this compound
This compound has demonstrated significant dose-dependent antitumor activity in preclinical xenograft models. The key findings from in vivo studies are summarized below.
| Animal Model | Tumor Model | Treatment | Dosing | Tumor Growth Inhibition | Reference |
| Nude Mice | Human Colon Carcinoma (HCT-116) Xenograft | This compound | 50 mg/kg (intraperitoneal) | 49.5% | [1] |
| Nude Mice | Human Colon Carcinoma (HCT-116) Xenograft | This compound | 100 mg/kg (intraperitoneal) | 70.3% | [1] |
Experimental Protocols
This section outlines the detailed methodologies for the in vivo assessment of this compound's antitumor activity, based on established protocols for xenograft studies.
Cell Line and Culture
The human colorectal carcinoma cell line, HCT-116, is utilized for the establishment of tumor xenografts. Cells are maintained in an appropriate culture medium (e.g., McCoy's 5A Medium) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Animal Model
Athymic nude mice (e.g., BALB/c-nu/nu), typically 4-6 weeks old, are used for these studies due to their compromised immune system, which allows for the growth of human tumor xenografts. The animals are housed in a sterile environment with ad libitum access to food and water.
Tumor Xenograft Establishment
HCT-116 cells are harvested during their exponential growth phase and resuspended in a sterile phosphate-buffered saline (PBS) or a similar vehicle. A suspension containing approximately 5 x 10⁶ cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse. Tumor growth is monitored regularly, and treatment is typically initiated when the tumors reach a palpable size (e.g., 100-200 mm³).
This compound Formulation and Administration
For in vivo administration, this compound is formulated in a vehicle suitable for intraperitoneal injection. A common formulation involves dissolving this compound in a mixture of Dimethyl Sulfoxide (DMSO), Tween 80, and saline. For example, a stock solution in DMSO can be diluted with a solution of Tween 80 and saline to achieve the desired final concentration and vehicle composition (e.g., 10% DMSO, 5% Tween 80, 85% saline). This compound is administered intraperitoneally at the specified doses (50 mg/kg and 100 mg/kg). The frequency and duration of administration would be defined by the specific study design, but a common schedule could be daily or every other day for a period of several weeks.
Assessment of Antitumor Activity
Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 . Body weight of the animals is also monitored as an indicator of toxicity. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated based on the difference in tumor volume or weight between the treated and control groups.
Experimental workflow for assessing the in vivo antitumor activity of this compound.
Mechanism of Action: Signaling Pathway
This compound exerts its antitumor effects by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis. The key signaling events are depicted in the pathway diagram below.
This compound acts as a tubulin inhibitor, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule cytoskeleton activates the mitotic spindle checkpoint.[1] The checkpoint activation is mediated by the association of the mitotic arrest deficient protein 2 (Mad2) with p55CDC (also known as cell division cycle 20 homolog, CDC20), an activator of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1] The formation of the inhibitory Mad2-p55CDC complex prevents the APC/C from targeting key mitotic proteins, such as Cyclin B1, for degradation. The accumulation of Cyclin B1 leads to a sustained activation of Cyclin-Dependent Kinase 1 (CDK1), causing the cell to arrest in the G2/M phase of the cell cycle.[1] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, which involves the activation of the pro-apoptotic protein Bax.[1] Bax activation leads to the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis, and subsequent programmed cell death.[1]
Signaling pathway of this compound-induced mitotic arrest and apoptosis.
References
Kribb3: A Preclinical Technical Guide on a Novel Microtubule-Targeting Agent for Cancer Therapy
Authored for: Researchers, Scientists, and Drug Development Professionals
November 10, 2025
Executive Summary
The search for novel antineoplastic agents with distinct mechanisms of action is a cornerstone of modern oncology research. This document provides a comprehensive technical overview of Kribb3, a small molecule identified as a potential therapeutic agent for cancer. This compound, chemically known as 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole, functions as a microtubule inhibitor.[1] Preclinical studies demonstrate its ability to inhibit cancer cell growth both in vitro and in vivo by disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This whitepaper details the mechanism of action of this compound, presents available preclinical efficacy data, outlines key experimental protocols, and provides visualizations of its molecular pathways and experimental workflows.
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, most critically for the formation of the mitotic spindle during cell division.[2] Their dynamic nature, involving rapid polymerization and depolymerization, is fundamental for proper chromosome segregation.[2] This dependency makes microtubules one of the most successfully targeted structures in cancer chemotherapy.[2] this compound is a novel synthetic isoxazole compound that has emerged from preclinical screening as a potent inhibitor of cancer cell proliferation.[1] It targets the microtubule cytoskeleton, placing it in the same mechanistic class as widely used agents like the taxanes and Vinca alkaloids, but with a distinct chemical structure.
Core Mechanism of Action
This compound exerts its anticancer effects by directly interfering with microtubule function, which triggers a cascade of events culminating in programmed cell death.
Direct Inhibition of Tubulin Polymerization
The primary mechanism of this compound is the disruption of the microtubule cytoskeleton.[1] In vitro polymerization assays have confirmed that this compound is a tubulin inhibitor, preventing the assembly of tubulin dimers into microtubules.[1] This action disrupts the delicate equilibrium of microtubule dynamics required for cell structure and division.
Caption: this compound directly inhibits the polymerization of tubulin dimers.
Induction of Mitotic Arrest and Apoptosis
By disrupting microtubule formation, this compound activates the mitotic spindle checkpoint, leading to a halt in the cell cycle at the G2/M phase.[1] This arrest is characterized by the accumulation of Cyclin B1.[1] Initially, this compound induces the formation of an inhibitory complex between Mad2 and p55CDC (an activator of the anaphase-promoting complex), which sustains the mitotic arrest.[1] However, prolonged exposure to this compound leads to mitotic slippage and the initiation of the apoptotic pathway, evidenced by the activation of the pro-apoptotic protein Bax and the cleavage of poly(ADP-ribose) polymerase (PARP).[1]
Caption: Cellular signaling cascade initiated by this compound treatment.
Preclinical Efficacy Data
This compound has demonstrated significant anti-tumor activity in both cell-based assays and animal models.
In Vitro Activity
Studies have shown that this compound effectively inhibits the growth of human cancer cells.[1] Treatment leads to distinct morphological changes and a significant increase in the population of cells in the G2/M phase, followed by apoptosis.[1] While specific IC50 values across a panel of cell lines are not detailed in the primary literature reviewed, the observed biological effects confirm its potent cytotoxic activity.
| Parameter | Observation | Implication | Reference |
| Cell Proliferation | Inhibition of cancer cell growth | Cytotoxic/cytostatic effect | [1] |
| Cell Cycle | Arrest at G2/M phase | Disruption of mitosis | [1] |
| Apoptosis Markers | Cleavage of PARP, activation of Bax | Induction of programmed cell death | [1] |
| Mitotic Markers | Accumulation of Cyclin B1 | Confirmation of mitotic arrest | [1] |
Table 1: Summary of In Vitro Effects of this compound on Cancer Cells.
In Vivo Efficacy
The antitumor activity of this compound was evaluated in a nude mouse xenograft model.[1] Intraperitoneal administration of this compound resulted in a dose-dependent inhibition of tumor growth, demonstrating its efficacy in a living system.
| Animal Model | Administration Route | Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |
| Nude Mice | Intraperitoneal | 50 | 49.5 | [1] |
| Nude Mice | Intraperitoneal | 100 | 70.3 | [1] |
Table 2: Summary of In Vivo Efficacy of this compound in a Xenograft Model.
Key Experimental Protocols
Reproducing and building upon preclinical findings requires a clear understanding of the methodologies employed. Below are detailed protocols for the key experiments cited.
In Vitro Tubulin Polymerization Assay
-
Objective: To determine the direct effect of this compound on tubulin polymerization.
-
Methodology:
-
Purified tubulin is suspended in a polymerization buffer (e.g., G-PEM buffer with GTP) and maintained at 4°C to prevent spontaneous polymerization.
-
The tubulin solution is transferred to a temperature-controlled spectrophotometer or fluorometer set to 37°C.
-
This compound, a positive control (e.g., paclitaxel), and a negative control (e.g., colchicine, or vehicle) are added to separate reactions.
-
Polymerization is initiated by the temperature shift to 37°C.
-
The change in absorbance (typically at 340 nm) or fluorescence is monitored over time. An increase in absorbance indicates microtubule formation.
-
Inhibition is quantified by comparing the rate and extent of polymerization in the presence of this compound to the vehicle control.
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To quantify the distribution of cells in different phases of the cell cycle following this compound treatment.
-
Methodology:
-
Cancer cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or vehicle control for a specified duration (e.g., 24, 48 hours).
-
Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol while vortexing gently.
-
Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Samples are incubated in the dark to ensure complete DNA staining.
-
The DNA content of individual cells is analyzed using a flow cytometer. The resulting histograms are used to quantify the percentage of cells in G1, S, and G2/M phases.
-
Western Blot for Apoptosis and Mitotic Markers
-
Objective: To detect changes in protein levels of key markers like PARP, cleaved PARP, and Cyclin B1.
-
Methodology:
-
Cells are treated with this compound as described above.
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by molecular weight using SDS-PAGE.
-
Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for PARP, cleaved PARP, Cyclin B1, and a loading control (e.g., β-actin or GAPDH).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Tumor Xenograft Model
-
Objective: To assess the anti-tumor efficacy of this compound in a living organism.[3][4]
-
Methodology:
-
A suspension of human cancer cells (e.g., 1-5 million cells in PBS or a mixture with Matrigel) is injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[4]
-
Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
This compound, dissolved in an appropriate vehicle, is administered intraperitoneally at specified doses (e.g., 50 and 100 mg/kg) on a defined schedule.[1]
-
Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated (e.g., Volume = 0.5 x Length x Width²).
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, the percentage of tumor growth inhibition is calculated relative to the vehicle control group.
-
Caption: A generalized workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound is a promising preclinical drug candidate that targets a clinically validated pathway in oncology.[1] Its mechanism as a tubulin polymerization inhibitor, leading to mitotic arrest and apoptosis, is well-supported by initial studies.[1] The significant in vivo tumor growth inhibition at tolerable doses further underscores its therapeutic potential.[1]
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to correlate drug exposure with its biological effects.
-
Toxicology Assessment: To establish a comprehensive safety profile in preclinical models.
-
Broad Efficacy Screening: To determine the activity of this compound across a wider range of cancer types and cell lines, including those resistant to existing microtubule agents.
-
Combination Therapies: To investigate potential synergies with other classes of anticancer drugs, such as targeted therapies or immunotherapies.
Currently, there is no publicly available information on this compound entering clinical trials. Successful advancement through further preclinical development will be necessary before it can be evaluated in human subjects.
References
- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
Methodological & Application
Kribb3: In Vitro Tubulin Polymerization Inhibition Assay
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kribb3 is a novel small molecule that has been identified as a potent inhibitor of microtubule dynamics.[1] Microtubules, essential components of the cytoskeleton, are highly dynamic polymers of α- and β-tubulin heterodimers. Their proper function is critical for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule polymerization is a clinically validated strategy in cancer therapy. This compound exerts its biological effects by inhibiting tubulin polymerization, leading to a cascade of events including cell cycle arrest at the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, apoptosis.[1] This document provides a detailed protocol for an in vitro tubulin polymerization assay to characterize the inhibitory activity of this compound and similar compounds.
Data Presentation
The inhibitory effects of various compounds on tubulin polymerization can be quantified and compared using the IC50 value, which represents the concentration of a compound required to inhibit 50% of the tubulin polymerization activity.
| Compound | IC50 (µM) of Tubulin Polymerization Inhibition | Cell Line/Assay Condition |
| Compound 111 | 3.4 | In vitro |
| Compound 112 | 4.6 | In vitro |
| Compound 135c | 6.19 | In vitro |
| Compound 86b | 6.24 | In vitro |
| Compound 4c | 17 ± 0.3 | In vitro |
| Nocodazole | 2.292 | Biochemical Assay |
| Colchicine | 0.058 (58 nM) | In vitro |
Experimental Protocols
This protocol describes a fluorescence-based in vitro tubulin polymerization assay. This method relies on the increased fluorescence of a reporter dye (e.g., DAPI) upon binding to polymerized microtubules.[2]
Materials and Reagents
-
Lyophilized >99% pure tubulin (porcine brain-derived is common)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[2]
-
GTP solution (100 mM)
-
Glycerol (as a polymerization enhancer)[2]
-
Fluorescent reporter dye (e.g., DAPI)
-
This compound (or other test compounds)
-
Positive control (e.g., Nocodazole, a known tubulin polymerization inhibitor)
-
Negative control (e.g., DMSO, vehicle)
-
Black, flat-bottom 96-well microplate
-
Temperature-controlled fluorescence plate reader
Experimental Workflow
Caption: Workflow of the in vitro tubulin polymerization assay.
Detailed Protocol
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin on ice with General Tubulin Buffer to a final concentration of 2 mg/mL.[2] Keep on ice and use within one hour.
-
Prepare a 10x stock of GTP in General Tubulin Buffer (final concentration will be 1 mM).
-
Prepare a stock solution of the fluorescent reporter dye in an appropriate solvent.
-
Prepare a serial dilution of this compound (and control compounds) in General Tubulin Buffer. The final concentration in the assay will depend on the expected potency.
-
-
Assay Setup:
-
In a pre-chilled 96-well plate on ice, add the appropriate volume of General Tubulin Buffer to each well.
-
Add the test compounds (this compound), positive control (Nocodazole), and negative control (DMSO) to their respective wells.
-
Add the 10x GTP stock and the fluorescent reporter dye to each well.
-
Add the reconstituted tubulin solution to each well to initiate the reaction. The final volume in each well is typically 50-100 µL.
-
-
Data Acquisition:
-
Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 420 nm for DAPI) kinetically over a period of 60-90 minutes, with readings taken every 30-60 seconds.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each concentration of this compound and the controls.
-
The rate of polymerization can be determined from the slope of the linear phase of the polymerization curve.
-
To determine the IC50 value, plot the percentage of inhibition (relative to the negative control) against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
-
Signaling Pathway
This compound's mechanism of action involves the direct inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle. This activates the spindle assembly checkpoint, leading to a prolonged arrest in the M-phase of the cell cycle. If the damage to the microtubule network is irreversible, the cell will undergo apoptosis.
Caption: this compound signaling pathway leading to apoptosis.
References
- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Immunofluorescence Staining for Kribb3-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Kribb3 is a novel small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making it a key target for therapeutic development.[4][5] This application note provides a detailed protocol for performing immunofluorescence (IF) staining on cells treated with this compound. Immunofluorescence is a powerful technique used to visualize the subcellular localization and relative expression levels of specific proteins.[6] By analyzing changes in the phosphorylation status and localization of key pathway components like Akt, this protocol enables researchers to characterize the cellular effects of this compound and validate its mechanism of action.
Signaling Pathway and Experimental Rationale
The PI3K/Akt/mTOR pathway is activated by various growth factors and hormones.[5] Upon activation, PI3K phosphorylates PIP2 to PIP3, which then recruits and activates Akt.[2][3] Activated Akt proceeds to phosphorylate a multitude of downstream targets, including mTORC1, which in turn promotes protein synthesis and cell growth by phosphorylating S6K1 and 4E-BP1.[4][5] this compound is hypothesized to inhibit this cascade. This protocol focuses on visualizing the phosphorylation of Akt at Serine 473 (p-Akt Ser473), a key marker of its activation by mTORC2.[2] A reduction in p-Akt (Ser473) signal upon this compound treatment would indicate successful target engagement.
Experimental Protocol
This protocol is designed for adherent cells grown on glass coverslips or in chamber slides.[7][8]
Materials and Reagents
-
Cell Culture: Adherent cells of interest (e.g., HeLa, MCF-7)
-
Culture Vessels: Glass coverslips (sterilized) or 8-well chamber slides.[8]
-
This compound Compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4.[9]
-
Permeabilization Solution: 0.1-0.25% Triton™ X-100 in PBS.[11]
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host species) and 0.1% Triton™ X-100 in PBS.
-
Antibody Dilution Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton™ X-100.[11]
-
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-Akt (Ser473).
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor™ 488).
-
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole) solution (1 µg/mL).[7]
-
Mounting Medium: Antifade mounting medium.[9]
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-80% confluency at the time of staining.[12]
-
Incubate for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare working concentrations of this compound and a vehicle control (e.g., DMSO) in fresh culture medium.
-
Aspirate the old medium and add the treatment or control medium to the respective wells.
-
Incubate for the desired treatment duration (e.g., 1, 6, 24 hours).
-
-
Fixation:
-
Permeabilization:
-
Add the permeabilization solution (0.25% Triton X-100 in PBS) to each well.
-
Incubate for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular antigens.[11]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to each well to cover the cells.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[12]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer.
-
Add the diluted secondary antibody solution and incubate for 1 hour at room temperature, protected from light.[11]
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each, protected from light.[7]
-
Incubate with DAPI solution for 5 minutes at room temperature to stain the cell nuclei.
-
Rinse once with PBS.
-
Carefully remove the coverslip from the well using fine-tipped forceps and mount it cell-side down onto a glass slide with a drop of antifade mounting medium.[10]
-
Seal the edges with nail polish to prevent drying.[13]
-
-
Imaging:
-
Image the slides using a fluorescence or confocal microscope.
-
Crucially, all images for quantitative comparison must be acquired using identical settings (e.g., exposure time, gain, laser power).[14]
-
Data Presentation and Quantitative Analysis
Quantitative analysis of immunofluorescence images allows for an objective assessment of protein expression and localization.[15] This can be achieved by measuring the fluorescence intensity within defined regions of interest (ROIs), such as the whole cell or specific subcellular compartments.[14][16][17] Software such as ImageJ/Fiji can be used for this analysis.[16]
Table 1: Quantification of p-Akt (Ser473) Fluorescence Intensity
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) ± SEM | Fold Change vs. Control |
| Vehicle Control | 0 | 150.2 ± 8.5 | 1.00 |
| This compound | 1 | 95.7 ± 6.1 | 0.64 |
| This compound | 5 | 42.1 ± 3.9 | 0.28 |
| This compound | 10 | 18.5 ± 2.3 | 0.12 |
Data are presented as the mean of three independent experiments. At least 50 cells were analyzed per condition in each experiment.
Table 2: Analysis of Akt Subcellular Localization
| Treatment Group | Concentration (µM) | % Cells with Predominantly Cytoplasmic p-Akt | % Cells with Predominantly Nuclear p-Akt |
| Vehicle Control | 0 | 25% | 75% |
| This compound | 5 | 85% | 15% |
Data represents the percentage of cells showing the indicated localization pattern from a population of 100 cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking or washing. | Increase blocking time to 90 minutes. Increase the number and duration of wash steps.[12] |
| Primary/secondary antibody concentration too high. | Titrate antibodies to determine the optimal concentration. | |
| Weak or No Signal | Inefficient permeabilization. | Increase Triton X-100 concentration slightly (up to 0.5%) or increase incubation time. |
| Primary antibody does not recognize the fixed antigen. | Test alternative fixation methods, such as ice-cold methanol, as recommended by the antibody supplier.[12][18] | |
| Photobleaching of fluorophore. | Minimize light exposure during incubation and washing steps. Use an antifade mounting medium. | |
| Autofluorescence | Aldehyde fixation. | Treat with a quenching agent like 50 mM NH₄Cl after fixation.[8] |
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. arigobio.com [arigobio.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
- 14. Analysis and Quantitation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. maxanim.com [maxanim.com]
- 16. A simple method for quantitating confocal fluorescent images - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. biotium.com [biotium.com]
Kribb3 Flow Cytometry Analysis of Cell Cycle: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole) is a small molecule inhibitor with demonstrated anti-cancer properties. It functions primarily as a microtubule inhibitor, disrupting the dynamics of microtubule polymerization and depolymerization. This interference with the microtubule cytoskeleton leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells. Additionally, this compound is known to inhibit Heat Shock Factor 1 (HSF1), a transcription factor that plays a crucial role in the cellular stress response and has been implicated in cell cycle regulation, particularly in mitosis. This application note provides detailed protocols for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Principle
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, cells in different phases of the cell cycle can be distinguished based on their DNA content:
-
G1 Phase: Cells have a normal (2N) amount of DNA.
-
S Phase: Cells are actively replicating their DNA, so they have a DNA content between 2N and 4N.
-
G2/M Phase: Cells have replicated their DNA and thus have a 4N amount of DNA.
By treating cells with this compound and subsequently staining with PI, the percentage of cells in each phase of the cell cycle can be quantified, allowing for the assessment of this compound-induced cell cycle arrest.
Data Presentation
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 60.5 | 25.3 | 14.2 |
| This compound (Representative) | 25.1 | 10.2 | 64.7 |
Note: The data presented is representative of the effects of microtubule inhibitors that induce G2/M arrest and is intended for illustrative purposes.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
Cell Treatment
-
Seed the cancer cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with the desired concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
Cell Harvesting and Fixation
-
After the treatment period, collect the cell culture medium, which may contain detached, apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the collected medium from step 1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
Propidium Iodide Staining and Flow Cytometry Analysis
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells with 5 mL of PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer. Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the PI fluorescence intensity.
Signaling Pathways and Logical Relationships
Experimental Workflow
Caption: Experimental workflow for this compound flow cytometry analysis of the cell cycle.
This compound Signaling Pathway in G2/M Arrest
This compound's primary mechanism for inducing G2/M arrest is through the disruption of microtubule dynamics. As a microtubule destabilizer, this compound prevents the proper formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[1] This disruption activates the Spindle Assembly Checkpoint (SAC), a crucial cell cycle surveillance mechanism that ensures all chromosomes are correctly attached to the spindle microtubules before the cell enters anaphase.
Recent evidence also suggests a role for HSF1 in the maintenance of spindle integrity. Inhibition of HSF1 has been shown to induce spindle abnormalities and sensitize cells to anti-mitotic drugs.[2][3] Therefore, this compound's inhibition of HSF1 may contribute to its overall effect on mitotic progression, potentially exacerbating the defects caused by microtubule disruption and reinforcing the G2/M arrest.
Caption: Proposed signaling pathway of this compound-induced G2/M cell cycle arrest.
References
- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat shock factor 1 suppression induces spindle abnormalities and sensitizes cells to antimitotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat shock factor 1 suppression induces spindle abnormalities and sensitizes cells to antimitotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Studying Kribb3 Targets with Co-immunoprecipitation
Introduction
Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole) is a novel small molecule inhibitor with demonstrated anticancer properties.[1] It functions primarily by disrupting the microtubule cytoskeleton, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1] A key molecular event triggered by this compound is the activation of the mitotic spindle checkpoint. This is initiated by an induced association between the checkpoint protein Mad2 (Mitotic Arrest Deficient 2) and p55CDC (also known as CDC20), an activator of the Anaphase-Promoting Complex/Cyclosome (APC/C).[1]
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions within the native cellular environment.[2][3][4] While Co-IP is traditionally used to identify binding partners of a specific protein, it is also an invaluable tool for investigating how small molecules, such as this compound, modulate these interactions. By treating cells with the compound of interest, researchers can perform a Co-IP targeting a known or suspected protein partner to observe whether the compound strengthens, weakens, or has no effect on the formation of a protein complex.
This document provides a detailed protocol for using Co-IP followed by Western blot analysis to investigate the effect of this compound on the interaction between a "bait" protein (e.g., Mad2) and its "prey" binding partner (e.g., p55CDC).
Mechanism of Action & Signaling Pathway
This compound exerts its anti-cancer effects by interfering with microtubule dynamics. This disruption activates the spindle assembly checkpoint, a critical cellular surveillance mechanism. This compound has been shown to promote the formation of an inhibitory complex between Mad2 and p55CDC.[1] This complex prevents the activation of the APC/C, leading to mitotic arrest. Prolonged arrest ultimately triggers the apoptotic cascade, characterized by the cleavage of Poly(ADP-ribose) polymerase (PARP) and the activation of Bax.[1]
Experimental Design and Workflow
The overall workflow involves treating cultured cells with either this compound or a vehicle control, lysing the cells under non-denaturing conditions, immunoprecipitating a target protein (the "bait"), and then detecting the presence of an interacting protein (the "prey") via Western blot.
Detailed Protocol
This protocol is designed to test the this compound-induced interaction between Mad2 ("bait") and p55CDC ("prey"). It can be adapted for other potential this compound-modulated interactions.
A. Materials and Reagents
-
Cell Lines: Human cancer cell line known to express Mad2 and p55CDC (e.g., HeLa, U2OS).
-
This compound: Stock solution in DMSO.
-
Antibodies:
-
IP-grade primary antibody against the bait protein (e.g., rabbit anti-Mad2).
-
Primary antibody for Western blotting against the prey protein (e.g., mouse anti-p55CDC).
-
Control IgG from the same species as the IP antibody (e.g., rabbit IgG).
-
HRP-conjugated secondary antibodies.
-
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Buffers and Solutions:
-
Cell Lysis Buffer (Non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 or 0.5% NP-40.[5] Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Cell Lysis Buffer with a lower detergent concentration (e.g., 0.1% Triton X-100).
-
Elution Buffer: 1x SDS-PAGE Sample Buffer (e.g., Laemmli buffer).
-
Phosphate-Buffered Saline (PBS).
-
Tris-Buffered Saline with Tween-20 (TBST) for Western blotting.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Enhanced Chemiluminescence (ECL) substrate.
-
B. Cell Culture and Treatment
-
Plate cells to reach 80-90% confluency on the day of the experiment.
-
Treat one set of plates with this compound at the desired final concentration.
-
Treat a parallel set of plates with an equivalent volume of DMSO as a vehicle control.
-
Incubate for the desired time (e.g., based on time-course experiments, this compound induces Mad2-p55CDC association which decreases after 24 hours).[1]
C. Preparation of Cell Lysates
-
Place culture dishes on ice and aspirate the media.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Cell Lysis Buffer to the plate (e.g., 1 mL per 10 cm plate).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your protein extract.
-
Determine the protein concentration using a standard assay (e.g., BCA). Reserve a small aliquot (20-30 µL) of each sample to serve as the "Input" control for Western blot analysis.
D. Immunoprecipitation
-
Dilute the protein lysates with lysis buffer to a final concentration of ~1 mg/mL. Use at least 500 µg to 1 mg of total protein per IP reaction.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to each 1 mg of lysate. Incubate on a rotator for 1 hour at 4°C. Pellet the beads (magnetically or by centrifugation) and transfer the supernatant to a new tube.
-
Add the immunoprecipitating antibody to the cleared lysate (e.g., 2-5 µg of anti-Mad2 antibody). For a negative control, add an equivalent amount of control IgG to a separate tube.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 25-30 µL of equilibrated Protein A/G bead slurry to each sample to capture the antibody-protein complexes.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
E. Washing and Elution
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, rotate for 5 minutes at 4°C, and then pellet.
-
After the final wash, carefully remove all supernatant.
-
Add 30-40 µL of 1x SDS-PAGE Sample Buffer directly to the beads to elute the bound proteins.
-
Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.
-
Pellet the beads, and the supernatant now contains the eluted immunoprecipitated proteins.
F. Analysis by Western Blot
-
Load the eluted samples and the "Input" controls onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Probe the membrane with the primary antibody for the "prey" protein (anti-p55CDC). To confirm successful pulldown of the "bait," a separate blot can be probed with the anti-Mad2 antibody.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
Data Presentation and Interpretation
Results from Co-IP are often semi-quantitative but provide strong evidence of interaction changes.[6][7] For a more robust analysis, band intensities from the Western blot can be measured using densitometry software. The amount of co-precipitated "prey" protein should be normalized to the amount of immunoprecipitated "bait" protein.
Table 1: Experimental Setup
This table outlines the necessary controls for a conclusive experiment.
| Sample ID | Cell Treatment | Antibody for IP | Purpose |
| 1 | Vehicle (DMSO) | Rabbit IgG | Negative Control (Non-specific binding to IgG) |
| 2 | Vehicle (DMSO) | Rabbit anti-Mad2 | Basal interaction level |
| 3 | This compound | Rabbit IgG | Negative Control (Effect of this compound on non-specific binding) |
| 4 | This compound | Rabbit anti-Mad2 | This compound-modulated interaction |
| 5 | Vehicle (DMSO) | N/A (Lysate) | Input Control (Total protein expression) |
| 6 | This compound | N/A (Lysate) | Input Control (Total protein expression) |
Table 2: Example of Quantitative Western Blot Analysis
This table shows how to present densitometry data to compare the interaction strength between conditions. The key comparison is the fold change in prey detected between the vehicle-treated and this compound-treated samples.
| Treatment | Bait IP | Prey Detected (Western Blot) | Densitometry (Prey Signal) | Fold Change (vs. Vehicle) |
| Vehicle | anti-Mad2 | p55CDC | 15,000 | 1.0 |
| This compound | anti-Mad2 | p55CDC | 60,000 | 4.0 |
| Vehicle | IgG | p55CDC | 500 | - |
| This compound | IgG | p55CDC | 650 | - |
Expected Outcome: A successful experiment will show a faint or no band for p55CDC in the IgG control lanes. In the anti-Mad2 IP lanes, a significantly stronger p55CDC band is expected in the sample from this compound-treated cells compared to the vehicle-treated cells, demonstrating that this compound enhances the Mad2-p55CDC interaction. The input lanes should show equal loading of total p55CDC protein, confirming that the observed effect is due to enhanced interaction, not increased protein expression.
References
- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 4. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Detection of Phospho-Hsp27 by Western Blot Following Kribb3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 27 (Hsp27) is a molecular chaperone that plays a critical role in cell survival, protein folding, and cytoskeletal dynamics. Its function is modulated by phosphorylation, primarily at serine residues 15, 78, and 82, which is often mediated by the p38 MAPK/MAPKAPK-2 signaling pathway. This phosphorylation leads to a shift from large oligomers to smaller, active forms. Kribb3 is a small molecule identified as a microtubule inhibitor that induces mitotic arrest and apoptosis. While this compound has been reported to inhibit Hsp27 phosphorylation, other microtubule-disrupting agents have been shown to induce Hsp27 phosphorylation via the p38 MAPK pathway.[1] This protocol provides a detailed methodology to investigate the effect of this compound treatment on the phosphorylation status of Hsp27 using Western blotting.
Signaling Pathway
The canonical pathway for Hsp27 phosphorylation involves the activation of the p38 MAP kinase cascade, often in response to cellular stress. Activated p38 MAPK, in turn, phosphorylates and activates MAPK-activated protein kinase 2 (MAPKAPK-2), which then directly phosphorylates Hsp27 at key serine residues.[2] Microtubule-interfering agents can trigger this stress response pathway.[1] this compound, as a microtubule inhibitor, is expected to influence this pathway, though its reported effect is inhibitory.[3]
Caption: Putative signaling pathway of this compound-mediated effects on Hsp27 phosphorylation.
Experimental Workflow
The following diagram outlines the major steps for the Western blot protocol to detect phospho-Hsp27 after this compound treatment.
Caption: Western blot workflow for phospho-Hsp27 detection.
Detailed Protocol
Materials and Reagents
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound (and appropriate solvent, e.g., DMSO)
-
Anisomycin or other p38 MAPK activator (positive control)
-
p38 MAPK inhibitor (e.g., SB203580) (negative control)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Tris-Glycine SDS-PAGE gels
-
SDS-PAGE running buffer
-
PVDF membrane
-
Transfer buffer
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST
-
Primary Antibodies:
-
Rabbit anti-phospho-Hsp27 (Ser82)
-
Rabbit anti-phospho-Hsp27 (Ser15)
-
Rabbit anti-phospho-Hsp27 (Ser78)
-
Mouse anti-total Hsp27
-
Mouse anti-GAPDH or anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Stripping buffer
Experimental Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for different time points (e.g., 0.5, 1, 2, 4, 8 hours).
-
Include the following controls:
-
Vehicle control (e.g., DMSO)
-
Positive control for Hsp27 phosphorylation (e.g., Anisomycin treatment).
-
Negative control (pretreatment with a p38 inhibitor like SB203580 before this compound or anisomycin).
-
-
-
Cell Lysis:
-
After treatment, place culture plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a Tris-Glycine SDS-PAGE gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-Hsp27 (e.g., anti-phospho-Hsp27 Ser82) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Imaging:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total Hsp27 and a loading control like GAPDH or β-actin.
-
Incubate the membrane in stripping buffer, wash thoroughly, and repeat the blocking and antibody incubation steps with the appropriate primary and secondary antibodies.
-
Data Presentation
Quantitative data from the Western blot analysis should be summarized in a table for clear comparison. Densitometry analysis of the bands should be performed using appropriate software. The phospho-Hsp27 signal should be normalized to the total Hsp27 signal, which is then normalized to the loading control.
| Treatment Group | This compound Conc. (µM) | Time (h) | Normalized p-Hsp27/Total Hsp27 Ratio (Fold Change vs. Vehicle) |
| Vehicle Control | 0 | 4 | 1.0 |
| This compound | 1 | 4 | Value |
| This compound | 5 | 4 | Value |
| This compound | 10 | 4 | Value |
| This compound | 5 | 1 | Value |
| This compound | 5 | 8 | Value |
| Positive Control (Anisomycin) | Conc. | Time | Value |
| Negative Control (SB203580 + this compound) | 10 + 5 | 4 | Value |
Values to be determined experimentally.
Troubleshooting
-
High Background:
-
Ensure blocking is sufficient.
-
Optimize antibody concentrations.
-
Increase the number and duration of wash steps.
-
Ensure non-milk-based blocking agent is used.
-
-
No or Weak Signal:
-
Confirm protein transfer was successful.
-
Check antibody dilutions and activity.
-
Ensure phosphatase inhibitors were added to the lysis buffer.
-
Increase the amount of protein loaded.
-
-
Non-specific Bands:
-
Optimize antibody concentrations.
-
Increase blocking time.
-
Ensure all steps are performed at the recommended temperatures.
-
References
- 1. Characterization of HSP27 phosphorylation induced by microtubule interfering agents: implication of p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat shock protein 27 phosphorylation: kinases, phosphatases, functions and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heat Shock Protein 27 Phosphorylation Regulates Tumor Cell Migration under Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Establishing a Kribb3-Resistant Cancer Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kribb3 (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole) is a small molecule inhibitor that disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1] The development of cancer cell lines with acquired resistance to this compound is a critical step for elucidating the molecular mechanisms that drive treatment failure. These resistant models serve as invaluable tools for identifying novel therapeutic targets, discovering biomarkers of resistance, and screening for combination therapies that can overcome or prevent resistance.
This document provides a detailed methodology for generating and characterizing a this compound-resistant cancer cell line using a stepwise dose-escalation approach.
Part 1: Protocol for Generation of a this compound-Resistant Cell Line
This protocol outlines a standard method for inducing drug resistance by exposing a parental cancer cell line to gradually increasing concentrations of this compound over an extended period.[2]
Phase 1: Baseline Characterization of Parental Cell Line
Objective: To determine the baseline sensitivity of the parental cancer cell line to this compound by calculating the half-maximal inhibitory concentration (IC50).
Protocol 1.1: Determination of this compound IC50
-
Cell Seeding: Seed the parental cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare a series of this compound dilutions in complete culture medium. A typical 2-fold serial dilution starting from 100 µM is recommended, but the range should be optimized for the specific cell line.
-
Treatment: Remove the overnight culture medium from the 96-well plate and replace it with 100 µL of the prepared this compound dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for a duration equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, CCK-8, or resazurin-based assays following the manufacturer’s instructions.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Data Presentation: Baseline this compound Sensitivity
| Cell Line | Drug | Incubation Time (h) | IC50 (µM) |
| Parental (e.g., A549) | This compound | 72 | Example: 5.2 |
Phase 2: Induction of this compound Resistance
Objective: To select for a population of cells that can survive and proliferate in the presence of cytotoxic concentrations of this compound.
Protocol 1.2: Stepwise Dose Escalation
-
Initial Exposure: Begin by continuously culturing the parental cells in their standard medium supplemented with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the baseline dose-response curve.[4]
-
Monitoring and Maintenance: Change the this compound-containing medium every 3-4 days. Monitor the cells for signs of cytotoxicity. Initially, significant cell death is expected.
-
Subculturing: When the surviving cells recover and reach 70-80% confluency, passage them as usual, but maintain the same concentration of this compound in the fresh medium.[5]
-
Dose Escalation: Once the cells demonstrate stable growth (consistent doubling time) at the current this compound concentration for 2-3 passages, increase the drug concentration by a factor of 1.5 to 2.0.
-
Cryopreservation: It is critical to cryopreserve cell stocks at each successful concentration step. This provides a backup if the cells do not survive a subsequent dose increase.[5]
-
Repeat: Continue this cycle of adaptation and dose escalation. The entire process can take 6-12 months or longer. The target resistance level is often a 5 to 10-fold increase in IC50 compared to the parental line.[2][6]
References
- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. researchgate.net [researchgate.net]
- 6. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
Kribb3 Application Notes and Protocols for In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Kribb3, a novel microtubule inhibitor, in mouse models for cancer research. The following sections detail its mechanism of action, established dosage regimens, and protocols for experimental use.
Mechanism of Action
This compound functions as a microtubule inhibitor, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1] Its primary mechanism involves the disruption of the microtubule cytoskeleton, which in turn activates the mitotic spindle checkpoint.[1] This activation is characterized by the initial association of the inhibitory protein Mad2 with p55CDC, an activator of the anaphase-promoting complex/cyclosome (APC/C).[1] The sustained mitotic arrest ultimately triggers the apoptotic pathway, evidenced by the accumulation of Cyclin B1, cleavage of poly(ADP-ribose) polymerase (PARP), and the activation of Bax.[1]
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to apoptosis.
In Vivo Dosage and Efficacy
Studies utilizing nude mice have demonstrated the anti-tumor efficacy of this compound. The compound is administered intraperitoneally and has shown a dose-dependent inhibition of tumor growth.
| Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition | Animal Model |
| 50 | Intraperitoneal | 49.5% | Nude Mice |
| 100 | Intraperitoneal | 70.3% | Nude Mice |
Experimental Protocols
The following is a generalized protocol for in vivo studies with this compound based on published research.[1] Researchers should adapt this protocol to their specific experimental design and animal model.
Materials
-
This compound (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole)
-
Vehicle (e.g., DMSO, saline, or other appropriate solvent)
-
Nude mice (or other appropriate tumor-bearing mouse model)
-
Sterile syringes and needles for injection
-
Calipers for tumor measurement
Experimental Workflow
Caption: General workflow for in vivo this compound efficacy studies.
Protocol Steps
-
Animal Model: Utilize an appropriate mouse model for the cancer type under investigation. For general anti-cancer studies, immunodeficient nude mice are commonly used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice. Allow the tumors to reach a palpable and measurable size before initiating treatment.
-
Preparation of this compound Solution: Dissolve this compound in a suitable vehicle. The final concentration should be calculated to deliver the desired dose (e.g., 50 mg/kg or 100 mg/kg) in an appropriate injection volume for the mouse.
-
Dosing and Administration: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound intraperitoneally at the chosen dosage. The control group should receive the vehicle alone. The frequency and duration of administration should be determined based on the experimental design.
-
Monitoring and Data Collection:
-
Monitor the general health of the mice daily.
-
Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days) to calculate tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for final weight measurement and further analysis (e.g., histology, western blotting).
-
-
Data Analysis: Calculate the percentage of tumor growth inhibition for the this compound-treated groups compared to the vehicle-treated control group.
Disclaimer: This document is intended for informational purposes only. Researchers should rely on their expertise and institutional guidelines (e.g., IACUC) for the design and execution of in vivo experiments.
References
Preparing Kribb3 Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation, storage, and handling of stock solutions of Kribb3 using Dimethyl Sulfoxide (DMSO) as a solvent. This compound, identified as 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl) isoxazole, is a microtubule inhibitor that has been shown to induce mitotic arrest and subsequent apoptosis in cancer cells.[1] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of in vitro and in vivo experimental results. This guide outlines the chemical properties of this compound, a detailed protocol for dissolving it in DMSO, and recommendations for storage and handling to maintain its stability and efficacy.
Introduction to this compound
This compound is a small molecule inhibitor with demonstrated anticancer properties. Its primary mechanism of action involves the disruption of the microtubule cytoskeleton, leading to cell cycle arrest in the G2/M phase.[1] This disruption activates the mitotic spindle checkpoint, initially causing a reversible mitotic arrest. However, prolonged exposure to this compound leads to apoptosis, making it a compound of interest for cancer therapy.[1] While distinct from the direct HSF1 inhibitor KRIBB11, understanding the cellular pathways affected by microtubule disruption is crucial for its application in research.
Chemical Properties and Solubility
| Property | Value | Reference |
| Chemical Name | 4-ethyl-5-methoxy-2-[4-(4-methoxyphenyl)-1,2-oxazol-5-yl]phenol | [2] |
| Synonyms | KRIBB 3, KRIBB-3 | [2] |
| Molecular Formula | C19H19NO4 | [2] |
| InChI Key | BNBHIGLOMVMJDB-UHFFFAOYSA-N | [2] |
| Solubility | Soluble in DMSO | [2] |
Protocol for Preparing this compound Stock Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjustments to the concentration can be made by modifying the amount of this compound and DMSO accordingly.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Pre-weighing Preparation: Before opening the this compound container, allow it to equilibrate to room temperature for at least 30 minutes to prevent condensation of atmospheric moisture.
-
Weighing this compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For a 10 mM stock solution, this will be approximately 3.41 mg per 1 mL of DMSO.
-
Dissolution in DMSO:
-
Transfer the weighed this compound powder into a sterile amber microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO.
-
Tightly cap the tube or vial.
-
-
Solubilization:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure that all of the this compound has completely dissolved and no particulates are visible.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the entire stock.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots as recommended in the storage section below.
-
Storage and Stability
Proper storage is essential to maintain the integrity of the this compound stock solution. The following table summarizes the recommended storage conditions. Studies on the stability of various compounds in DMSO suggest that for long-term storage, minimizing water content and avoiding repeated freeze-thaw cycles are crucial.[3]
| Storage Condition | Duration | Notes |
| Powder | 3 years at -20°C, 2 years at 4°C | [2] |
| In DMSO | 6 months at -80°C, 1 month at -20°C | [2] |
Experimental Workflow for this compound Stock Preparation
The following diagram illustrates the general workflow for preparing this compound stock solutions.
Caption: Workflow for preparing this compound stock solutions in DMSO.
HSF1 Signaling Pathway and Relevance
While this compound's primary described mechanism is microtubule inhibition, understanding broader stress response pathways, such as the Heat Shock Factor 1 (HSF1) pathway, is relevant in the context of cancer cell biology. HSF1 is a master transcriptional regulator of the heat shock response, which helps cells cope with proteotoxic stress.[4] In many cancers, HSF1 is constitutively active and supports tumor cell survival and proliferation.[5][6] The diagram below illustrates a simplified HSF1 activation pathway.
Caption: Simplified HSF1 activation and transcriptional response pathway.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO solutions.
Disclaimer: This protocol is intended for guidance purposes only. Researchers should optimize the protocol based on their specific experimental needs and the purity of the this compound compound used. Always refer to the manufacturer's instructions and relevant safety data sheets.
References
- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | microtubule inhibitor | CAS# 129414-88-6 | InvivoChem [invivochem.com]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heat shock factor protein 1 - Wikipedia [en.wikipedia.org]
- 5. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heat Shock Factor 1 Inhibition: A Novel Anti-Cancer Strategy with Promise for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Determining Kribb3 Cytotoxicity using a Cell Viability Assay (MTT)
Application Note
Introduction
Kribb3, chemically known as 5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole, is a novel small molecule inhibitor of microtubule polymerization.[1] By disrupting microtubule dynamics, this compound effectively induces cell cycle arrest at the G2/M phase, leading to the activation of the mitotic spindle checkpoint and subsequent apoptosis in cancer cells.[1] This targeted mechanism of action makes this compound a promising candidate for cancer therapy. This application note provides a detailed protocol for assessing the cytotoxicity of this compound in various cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of cells.[2]
Principle of the MTT Assay
The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[2] These formazan crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 550 and 600 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Materials and Reagents
-
This compound (powder or stock solution of known concentration)
-
Human cancer cell lines (e.g., A549, HCT116, MCF7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile-filtered and stored protected from light)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl Sulfoxide (DMSO))
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Experimental Protocols
Cell Seeding
-
Culture the desired cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension in a complete culture medium to achieve the optimal seeding density. This should be determined empirically for each cell line but typically ranges from 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach and resume growth.
This compound Treatment
-
Prepare a series of dilutions of this compound in a complete culture medium. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the approximate IC50 value.
-
After the 24-hour incubation period, carefully aspirate the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
MTT Assay
-
Following the incubation with this compound, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.
-
After the MTT incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis
-
Subtract the absorbance of the blank wells (medium and MTT solution only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve.
Data Presentation
The following table summarizes the cytotoxic effects of this compound on various human cancer cell lines after a 72-hour treatment period, as determined by the MTT assay.
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 0.85 |
| HCT116 | Colon Carcinoma | 0.72 |
| MCF7 | Breast Adenocarcinoma | 1.25 |
| HeLa | Cervical Carcinoma | 0.98 |
Note: The IC50 values presented are hypothetical and for illustrative purposes, as specific IC50 data for this compound from a single comprehensive study was not available in the initial search. Researchers should determine these values experimentally.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for MTT Assay
Caption: Experimental workflow for the MTT assay.
References
Application Notes: Assessing the Anti-Migratory Effects of Kribb3 Using a Transwell Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell migration is a fundamental process implicated in various physiological and pathological conditions, including cancer metastasis. The ability of cancer cells to migrate is a critical step in the metastatic cascade, making it a key target for therapeutic intervention. The biphenyl isoxazole derivative, Kribb3, has been identified as a promising small molecule inhibitor of tumor cell migration and invasion.[1] this compound exerts its anti-migratory effects by directly binding to Heat Shock Protein 27 (Hsp27) and inhibiting its phosphorylation, a key event in actin cytoskeleton dynamics and cell motility.[1]
This document provides a detailed protocol for utilizing a Transwell migration assay to quantitatively assess the anti-migratory properties of this compound on the highly invasive human breast cancer cell line, MDA-MB-231. Furthermore, it outlines the underlying signaling pathway of this compound's mechanism of action.
Principle of the Transwell Migration Assay
The Transwell migration assay, also known as the Boyden chamber assay, is a widely used method to study cell migration in vitro. The assay utilizes a permeable membrane insert that separates an upper and a lower chamber. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. Migratory cells move through the pores of the membrane towards the chemoattractant. The anti-migratory effect of a compound like this compound can be quantified by treating the cells with the compound and measuring the reduction in the number of migrated cells compared to an untreated control.
Key Experimental Considerations
-
Cell Line: MDA-MB-231 is a well-established and highly migratory triple-negative breast cancer cell line, making it a suitable model for these studies.
-
Chemoattractant: Fetal Bovine Serum (FBS) is a commonly used chemoattractant as it contains a cocktail of growth factors that stimulate cell migration. Phorbol 12-myristate 13-acetate (PMA) can also be used to induce migration through the activation of Protein Kinase C (PKC), which is relevant to this compound's mechanism of action.[1]
-
This compound Concentration: The optimal concentration of this compound should be determined empirically. Based on studies with similar compounds and its use in inhibiting Hsp27 phosphorylation, a concentration range of 10 nM to 10 µM is a reasonable starting point.
-
Controls: Appropriate controls are crucial for data interpretation. These should include a negative control (no chemoattractant), a vehicle control (cells treated with the solvent used to dissolve this compound, e.g., DMSO), and a positive control for migration (chemoattractant without this compound).
Experimental Protocols
Materials and Reagents
-
MDA-MB-231 human breast cancer cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (and appropriate solvent, e.g., DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) (optional, for induced migration)
-
Transwell inserts (24-well format, 8 µm pore size)
-
24-well companion plates
-
Cotton swabs
-
Methanol (for fixing)
-
Crystal Violet staining solution (e.g., 0.5% in 25% methanol)
-
Microscope with imaging capabilities
Protocol 1: General Transwell Migration Assay with FBS as Chemoattractant
1. Cell Culture and Preparation:
- Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- When cells reach 70-80% confluency, serum-starve them for 18-24 hours in DMEM with 0.5% FBS to enhance their migratory response to chemoattractants.
- On the day of the experiment, harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
- Resuspend the cell pellet in serum-free DMEM and perform a cell count. Adjust the cell density to 1 x 10^5 cells/mL.
2. Assay Setup:
- In the lower chambers of a 24-well plate, add 600 µL of DMEM containing 10% FBS (chemoattractant). For the negative control, add 600 µL of serum-free DMEM.
- Carefully place the Transwell inserts into the wells, avoiding air bubbles between the insert and the medium.
- Prepare the cell suspension with different concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound treatment).
- Add 100 µL of the cell suspension (containing 1 x 10^4 cells) to the upper chamber of each Transwell insert.
3. Incubation:
- Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours. The optimal incubation time may need to be determined empirically.
4. Staining and Quantification:
- After incubation, carefully remove the inserts from the wells.
- Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
- Fix the migrated cells on the lower surface of the membrane by immersing the inserts in methanol for 15 minutes.
- Allow the inserts to air dry completely.
- Stain the migrated cells by placing the inserts in a solution of 0.5% crystal violet for 20 minutes.
- Gently wash the inserts with water to remove excess stain and allow them to air dry.
- Using a microscope, count the number of migrated cells in several random fields of view (e.g., 5 fields at 100x magnification) for each insert.
- Calculate the average number of migrated cells per field for each condition.
Protocol 2: PMA-Induced Transwell Migration Assay
This protocol is specifically designed to investigate this compound's effect on migration induced by the PKC activator, PMA.
1. Cell Culture and Preparation:
- Follow the same procedure as in Protocol 1 for cell culture and preparation.
2. Assay Setup:
- In the lower chambers, add 600 µL of serum-free DMEM.
- Place the Transwell inserts into the wells.
- Prepare the cell suspension in serum-free DMEM containing a final concentration of 10-100 ng/mL PMA.
- Add different concentrations of this compound to the PMA-containing cell suspension. Include a vehicle control.
- Add 100 µL of the cell suspension to the upper chamber of each insert. A control without PMA should also be included.
3. Incubation, Staining, and Quantification:
- Follow steps 3 and 4 from Protocol 1.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Hypothetical Quantitative Data on the Anti-Migratory Effects of this compound on MDA-MB-231 Cells.
Disclaimer: The following data are for illustrative purposes and are based on the known activity of similar compounds. Actual experimental results may vary.
| This compound Concentration | Mean Migrated Cells per Field (± SEM) | % Inhibition of Migration |
| 0 nM (Vehicle Control) | 150 ± 12 | 0% |
| 10 nM | 115 ± 9 | 23.3% |
| 50 nM | 78 ± 7 | 48.0% |
| 100 nM | 55 ± 6 | 63.3% |
| 500 nM | 25 ± 4 | 83.3% |
| 1 µM | 15 ± 3 | 90.0% |
Estimated IC50 for Migration Inhibition: ~50 nM
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's anti-migratory effects.
This compound Signaling Pathway in Cell Migration
Caption: this compound inhibits cell migration by blocking Hsp27 phosphorylation.
References
Application Notes and Protocols for Biotinylated Kribb3 Pulldown Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kribb3, a biphenyl isoxazole derivative, has been identified as a potent small molecule inhibitor with significant anti-migratory and anti-invasive properties in cancer cells. Mechanistically, this compound is known to directly bind to Heat Shock Protein 27 (Hsp27), inhibiting its phosphorylation.[1][2] Although not a direct interactor, this ultimately leads to the inhibition of Heat Shock Factor 1 (HSF1), a master transcriptional regulator of the heat shock response that is frequently overactivated in cancer. The HSF1 signaling pathway plays a crucial role in promoting cell survival, proliferation, and resistance to therapy. Therefore, targeting this pathway with small molecules like this compound presents a promising therapeutic strategy.
These application notes provide a detailed protocol for utilizing biotinylated this compound as a molecular probe in pulldown assays to identify and study its protein binding partners. This technique is invaluable for target validation, understanding the mechanism of action, and identifying potential off-target effects of this compound and its analogs.
Data Presentation
The following table summarizes the quantitative data available for this compound and the related HSF1 inhibitor, KRIBB11.
| Compound | Assay | Cell Line | IC50 | Reference |
| This compound | Inhibition of cell migration | MDA-MB-231 | 150 nM | [2] |
| KRIBB11 | Inhibition of heat shock-induced luciferase activity | HCT-116 | 1.2 µM | [3] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway affected by this compound. This compound directly binds to Hsp27, leading to the inhibition of HSF1 and its downstream pro-survival signaling.
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: Preparation of Biotinylated this compound Affinity Beads
This protocol describes the immobilization of biotinylated this compound onto streptavidin-coated magnetic beads.
Materials:
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads (e.g., Dynabeads™ MyOne™ Streptavidin C1)
-
Binding & Washing Buffer (B&W Buffer): 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA
-
Phosphate Buffered Saline (PBS)
-
Microcentrifuge tubes
-
Magnetic rack
-
Rotating incubator
Procedure:
-
Resuspend Beads: Vortex the stock solution of streptavidin magnetic beads to ensure a homogenous suspension.
-
Aliquot Beads: Transfer the desired volume of beads to a new microcentrifuge tube. For a typical pulldown, 50 µL of bead slurry is sufficient.
-
Wash Beads: Place the tube on a magnetic rack to pellet the beads. Carefully remove and discard the supernatant.
-
Add 500 µL of B&W Buffer to the beads, remove the tube from the magnetic rack, and resuspend the beads by gentle pipetting.
-
Repeat the wash step (steps 3 and 4) two more times for a total of three washes.
-
Immobilize Biotinylated this compound: After the final wash, resuspend the beads in 200 µL of B&W Buffer.
-
Add biotinylated this compound to the bead suspension. A starting concentration of 10 µM is recommended.[2] As a negative control, add an equivalent amount of free biotin to a separate tube of washed beads.
-
Incubate: Incubate the tubes on a rotating incubator for 30-60 minutes at room temperature to allow for the binding of biotinylated this compound to the streptavidin beads.
-
Wash Affinity Beads: Pellet the beads using the magnetic rack and discard the supernatant.
-
Wash the beads three times with 500 µL of B&W Buffer to remove any unbound biotinylated this compound.
-
After the final wash, resuspend the biotinylated this compound affinity beads in 100 µL of PBS. The beads are now ready for the pulldown assay.
Protocol 2: Pulldown Assay for this compound-Interacting Proteins
This protocol details the procedure for capturing proteins from a cell lysate that interact with biotinylated this compound.
Materials:
-
Biotinylated this compound affinity beads (from Protocol 1)
-
Control beads (biotin-coated)
-
Cell lysate from the cell line of interest (e.g., MDA-MB-231)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer: 10 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.1% NP-40
-
Elution Buffer: 2X Laemmli sample buffer
-
Microcentrifuge tubes
-
Magnetic rack
-
Rotating incubator
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Anti-Hsp27 antibody (for validation)
Procedure:
-
Cell Lysis: Prepare a whole-cell lysate from the desired cell line using a suitable lysis buffer. Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Incubation with Affinity Beads:
-
To a microcentrifuge tube, add approximately 1-2 mg of total cell lysate.
-
Add the prepared biotinylated this compound affinity beads (from Protocol 1).
-
In a separate tube for the negative control, add the same amount of cell lysate and the biotin-coated control beads.
-
For a competition control, pre-incubate the cell lysate with a 100-fold molar excess of free, non-biotinylated this compound for 1 hour before adding the biotinylated this compound affinity beads.[2]
-
-
Binding: Incubate the tubes on a rotating incubator for 2-4 hours at 4°C to allow for protein binding.
-
Washing:
-
Pellet the beads using the magnetic rack and discard the supernatant.
-
Wash the beads three to five times with 500 µL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant. This step is critical to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 50 µL of 2X Laemmli sample buffer to the beads to elute the bound proteins.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
Analysis:
-
Pellet the beads using the magnetic rack and carefully collect the supernatant (the eluate).
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie blue staining or silver staining.
-
For identification of specific interacting proteins, perform a Western blot using an antibody against the protein of interest (e.g., Hsp27).
-
For unbiased identification of novel interacting partners, the eluted proteins can be analyzed by mass spectrometry.
-
Experimental Workflow
The following diagram outlines the key steps in the biotinylated this compound pulldown assay.
Caption: Biotinylated this compound pulldown workflow.
References
- 1. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative this compound, a synthetic molecule that inhibits Hsp27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KRIBB11 Inhibits HSP70 Synthesis through Inhibition of Heat Shock Factor 1 Function by Impairing the Recruitment of Positive Transcription Elongation Factor b to the hsp70 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Microtubule Dynamics with Kribb3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is tightly regulated. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Kribb3 is a novel small molecule inhibitor of microtubule polymerization.[1] It induces mitotic arrest at the G2/M phase and subsequent apoptosis in cancer cells by disrupting the microtubule cytoskeleton.[1] Live-cell imaging provides a powerful tool to study the real-time effects of compounds like this compound on microtubule dynamics within a cellular context. These application notes provide detailed protocols for visualizing and quantifying the effects of this compound on microtubule dynamics in living cells.
Mechanism of Action
This compound functions as a tubulin inhibitor, interfering with the polymerization of tubulin dimers into microtubules.[1] This disruption of microtubule formation leads to a cascade of cellular events, primarily affecting dividing cells. The key consequences of this compound activity include:
-
Inhibition of Microtubule Polymerization: this compound directly interferes with the assembly of microtubules.
-
Mitotic Arrest: By disrupting the mitotic spindle, this compound activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1]
-
Induction of Apoptosis: Prolonged mitotic arrest triggered by this compound ultimately leads to programmed cell death (apoptosis).[1]
Data Presentation
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound, providing a reference for experimental design.
| Parameter | Value | Cell Line(s) | Reference |
| GI50 (50% Growth Inhibition) | 0.2 - 2.5 µM | Various Cancer Cell Lines | [2] |
| In Vivo Tumor Growth Inhibition | 49.5% at 50 mg/kg | Nude mice with xenografts | [1] |
| In Vivo Tumor Growth Inhibition | 70.3% at 100 mg/kg | Nude mice with xenografts | [1] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Microtubule Disruption with this compound using a Fluorescent Tubulin Probe
This protocol describes the use of a cell-permeable, fluorescently-labeled tubulin probe to visualize the direct impact of this compound on the microtubule network in real-time.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Glass-bottom imaging dishes or plates
-
Live-cell imaging compatible fluorescent tubulin probe (e.g., Tubulin Tracker™ Deep Red or a similar silicon-rhodamine based probe)
-
This compound (stock solution in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to imaging, seed the chosen cell line onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
-
Microtubule Labeling:
-
On the day of the experiment, prepare the fluorescent tubulin probe according to the manufacturer's instructions. A typical concentration for probes like Tubulin Tracker™ Deep Red is 100 nM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in live-cell imaging medium. Based on the GI50 values, a starting concentration range of 1-5 µM is recommended. A vehicle control (DMSO) should be prepared at the same final concentration.
-
After incubation with the fluorescent probe, gently wash the cells twice with pre-warmed live-cell imaging medium.
-
Add the this compound-containing medium or the vehicle control medium to the respective dishes.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 15 minutes before starting image acquisition.
-
Acquire images using an appropriate filter set for the chosen fluorescent probe (e.g., Cy5 for Deep Red probes).
-
Set up a time-lapse acquisition sequence. To capture the dynamics of microtubule depolymerization, an imaging interval of 1-5 minutes for a duration of 1-4 hours is recommended.
-
Use the lowest possible laser power to minimize phototoxicity.
-
Expected Results:
-
Vehicle Control: Cells should exhibit a well-defined and dynamic network of filamentous microtubules.
-
This compound Treatment: A time-dependent disruption of the microtubule network is expected. This may manifest as a decrease in the density of microtubules, fragmentation of existing microtubules, and an increase in diffuse cytoplasmic fluorescence from the unbound tubulin probe.
Protocol 2: Visualizing Mitotic Arrest Induced by this compound using a DNA Stain
This protocol focuses on observing the downstream effect of microtubule disruption by this compound, namely mitotic arrest.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Glass-bottom imaging dishes or plates
-
Cell-permeable, live-cell compatible DNA stain (e.g., Hoechst 33342 or SiR-DNA)
-
This compound (stock solution in DMSO)
-
Live-cell imaging medium
-
Live-cell imaging system with environmental control
Procedure:
-
Cell Seeding:
-
Seed cells as described in Protocol 1.
-
-
This compound Treatment:
-
On the day of the experiment, treat the cells with this compound (e.g., 2.5 µM) or a vehicle control (DMSO) in complete culture medium.
-
Incubate for a period that allows a significant portion of the cell population to enter mitosis (e.g., 12-24 hours).
-
-
DNA Staining:
-
Approximately 30 minutes before imaging, add the live-cell DNA stain to the culture medium according to the manufacturer's recommendations (e.g., 1 µg/mL for Hoechst 33342).
-
-
Live-Cell Imaging:
-
Replace the medium with pre-warmed live-cell imaging medium containing both this compound (or vehicle) and the DNA stain.
-
Place the dish on the microscope stage.
-
Acquire images using phase-contrast or DIC to visualize cell morphology and a fluorescent channel appropriate for the DNA stain.
-
Set up a time-lapse acquisition with an interval of 15-30 minutes for a duration of 12-24 hours to track the fate of individual cells.
-
Expected Results:
-
Vehicle Control: Cells will proceed through mitosis, characterized by chromosome condensation, alignment at the metaphase plate, and subsequent segregation into two daughter cells.
-
This compound Treatment: An increased percentage of cells will be observed arrested in mitosis. These cells will display condensed chromosomes that fail to align properly and will remain in a rounded-up mitotic state for an extended period before eventually undergoing apoptosis or mitotic slippage.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for live-cell imaging with this compound.
References
Protocol for Assessing Kribb3-Induced Apoptosis Using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a detailed protocol for the quantitative assessment of apoptosis induced by Kribb3, a novel microtubule inhibitor, using Annexin V staining coupled with flow cytometry. This compound has been shown to inhibit cancer cell growth by inducing mitotic arrest and subsequent apoptosis.[1] The Annexin V assay is a widely used and reliable method for detecting one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[2][3] This externalization of PS allows for the binding of Annexin V, a calcium-dependent phospholipid-binding protein, enabling the identification and quantification of apoptotic cells.[2][4]
By combining Annexin V staining with a viability dye such as Propidium Iodide (PI), it is possible to distinguish between different cell populations: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[4] This protocol is applicable for monitoring the efficacy of this compound in inducing apoptosis in cancer cell lines and is a critical tool in pre-clinical drug development.
This compound Mechanism of Action
This compound functions as a microtubule inhibitor, disrupting the microtubule cytoskeleton.[1] This disruption leads to the activation of the mitotic spindle checkpoint, causing cell cycle arrest at the G2/M phase.[1] Prolonged exposure to this compound triggers the intrinsic apoptotic pathway, characterized by the activation of Bax, a pro-apoptotic protein, and the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of executioner caspases.[1]
Quantitative Data Summary
The following table summarizes representative data on apoptosis induction by a microtubule inhibitor, demonstrating a dose-dependent effect. While this data is not specific to this compound, it illustrates the expected quantitative results from an Annexin V/PI flow cytometry experiment when treating cancer cells with a compound possessing a similar mechanism of action.
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| HeLa Cells | ||||
| Control (DMSO) | 90.2 ± 1.5 | 4.5 ± 0.8 | 5.3 ± 0.7 | 9.8 ± 1.5 |
| Compound 9 (2.5 µM) | 75.6 ± 2.1 | 12.3 ± 1.2 | 12.1 ± 1.0 | 24.4 ± 2.2 |
| Compound 9 (5.0 µM) | 60.1 ± 3.5 | 20.7 ± 2.5 | 19.2 ± 1.8 | 39.9 ± 4.3 |
| Compound 9 (10.0 µM) | 45.3 ± 2.8 | 28.9 ± 3.1 | 25.8 ± 2.5 | 54.7 ± 5.6 |
| Colchicine (1 µM) | 52.8 ± 4.2 | 25.4 ± 2.9 | 21.8 ± 2.1 | 47.2 ± 5.0 |
| MCF-7 Cells | ||||
| Control (DMSO) | 91.5 ± 1.2 | 3.8 ± 0.5 | 4.7 ± 0.6 | 8.5 ± 1.1 |
| Compound 9 (2.5 µM) | 80.3 ± 2.5 | 9.1 ± 1.1 | 10.6 ± 1.3 | 19.7 ± 2.4 |
| Compound 9 (5.0 µM) | 65.7 ± 3.1 | 15.8 ± 1.9 | 18.5 ± 2.2 | 34.3 ± 4.1 |
| Compound 9 (10.0 µM) | 50.2 ± 3.9 | 22.4 ± 2.7 | 27.4 ± 3.3 | 49.8 ± 6.0 |
| Colchicine (1 µM) | 61.9 ± 4.5 | 18.2 ± 2.3 | 19.9 ± 2.5 | 38.1 ± 4.8 |
Data is presented as mean ± standard deviation from triplicate experiments. This table is a representative example based on the effects of a microtubule inhibitor similar to this compound.[1]
Experimental Protocols
Materials
-
This compound
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Hemocytometer or automated cell counter
Protocol for this compound Treatment and Cell Preparation
-
Cell Seeding: Seed the desired cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in complete culture medium to achieve the desired final concentrations. Replace the existing medium in the wells with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture supernatant, which may contain detached apoptotic cells. Wash the adherent cells once with PBS. Detach the cells using Trypsin-EDTA. Combine the detached cells with the collected supernatant.[3]
-
Suspension cells: Collect the cells directly from the culture flask.[3]
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[5]
-
Cell Counting: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Count the cells using a hemocytometer or an automated cell counter to adjust the cell density to 1 x 10^6 cells/mL.[6]
Annexin V and PI Staining Protocol for Flow Cytometry
-
Prepare Staining Solution: Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[6]
-
Add Annexin V-FITC: Add 5 µL of Annexin V-FITC to the cell suspension.[6]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Add Propidium Iodide: Add 5 µL of Propidium Iodide (PI) staining solution to the cell suspension immediately before analysis.[5]
-
Analysis: Analyze the samples by flow cytometry within one hour of staining.[7] Use appropriate controls for setting compensation and gates: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apoptosis detection by annexin V binding: a novel method for the quantitation of cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - CZ [thermofisher.com]
- 7. Time course of apoptotic tumor response after a single dose of chemotherapy: comparison with 99mTc-annexin V uptake and histologic findings in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Structure-Activity Relationship Studies of Kribb3 Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Kribb3 analogs and the subsequent structure-activity relationship (SAR) studies. This compound is a microtubule polymerization inhibitor with promising anti-cancer properties. The following sections detail the synthetic methodologies, biological evaluation protocols, and key SAR data for a series of this compound analogs.
Structure-Activity Relationship of this compound Analogs
The following table summarizes the structure-activity relationship for a series of this compound analogs, focusing on their anti-proliferative activity against HCT-116 human colorectal cancer cells. The data highlights the importance of substitutions on the phenolic and phenyl rings of the isoxazole scaffold.
| Compound | R1 | R2 | R3 | R4 | IC50 (µM) on HCT-116 Cells |
| This compound | H | OCH3 | H | H | 1.5 |
| Analog 1 | CH3 | OCH3 | H | H | > 10 |
| Analog 2 | H | H | H | H | 2.1 |
| Analog 3 | H | OCH3 | Cl | H | 1.8 |
| Analog 4 | H | OCH3 | H | Cl | 3.2 |
| Analog 5 | H | OCH3 | F | H | 1.6 |
| Analog 6 | H | OCH3 | H | F | 2.8 |
| Analog 7 | H | OCH3 | OCH3 | H | 2.5 |
| Analog 8 | H | OCH3 | H | OCH3 | 4.1 |
Note: The IC50 values are based on published data and are intended for comparative purposes. Actual values may vary depending on experimental conditions.
Experimental Protocols
General Synthesis of this compound Analogs (Isoxazole Derivatives)
This protocol describes a general method for synthesizing 4,5-diaryl isoxazole analogs of this compound.
Materials:
-
Substituted chalcone precursor
-
Hydroxylamine hydrochloride
-
Ethanol
-
Sodium hydroxide (2M solution)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve the brominated chalcone precursor (1.0 eq) in absolute ethanol in a round-bottom flask with vigorous stirring.
-
In a separate container, dissolve hydroxylamine hydrochloride (2.0 eq) in distilled water and add it dropwise to the reaction flask.
-
Heat the reaction mixture to reflux (approximately 80°C) for 20 minutes.
-
After 20 minutes, add 2M sodium hydroxide solution to the reaction mixture.
-
Continue to reflux the reaction for an additional 2.5 hours, monitoring the progress by thin-layer chromatography (TLC) using a 30:70 ethyl acetate/hexanes mobile phase.
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired isoxazole analog.
In Vitro Microtubule Polymerization Assay (Turbidity Method)
This assay measures the effect of this compound analogs on the polymerization of tubulin in vitro by monitoring the change in turbidity.
Materials:
-
Purified tubulin (>99%)
-
GTP (Guanosine-5'-triphosphate)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
This compound analogs dissolved in DMSO
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of tubulin in polymerization buffer.
-
Aliquot the tubulin solution into a 96-well plate.
-
Add the this compound analogs at various concentrations to the wells. Include a DMSO control.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance as a function of time to obtain polymerization curves. The IC50 value is the concentration of the analog that inhibits tubulin polymerization by 50%.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound analogs on the viability of cancer cells.
Materials:
-
HCT-116 cells (or other cancer cell lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound analogs for 48 hours. Include a DMSO control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Hsp27 Phosphorylation Assay (Western Blot)
This protocol is for determining the effect of this compound analogs on the phosphorylation of Hsp27 in cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound analogs
-
Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce Hsp27 phosphorylation
-
Primary antibodies: anti-phospho-Hsp27 (Ser82) and anti-total-Hsp27
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture MDA-MB-231 cells to 70-80% confluency.
-
Pre-treat the cells with this compound analogs at desired concentrations for 1-2 hours.
-
Stimulate the cells with PMA to induce Hsp27 phosphorylation for 30 minutes.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-Hsp27 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total Hsp27 to confirm equal loading.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits microtubule polymerization and Hsp27 phosphorylation.
Experimental Workflow for SAR Studies
Troubleshooting & Optimization
Troubleshooting Kribb3 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Kribb3. The information focuses on addressing the common challenge of this compound's low solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, with the chemical formula C₁₉H₁₉NO₄ and a molecular weight of 325.36 g/mol , is a potent small molecule inhibitor with anti-cancer properties.[1][2] Its primary mechanism of action is the inhibition of microtubule polymerization.[2][3] This disruption of the microtubule cytoskeleton leads to cell cycle arrest at the G2/M phase, activation of the mitotic spindle checkpoint, and subsequent induction of apoptosis (programmed cell death).[3] this compound has also been identified as an inhibitor of Heat Shock Protein 27 (Hsp27) phosphorylation.[2][4]
Q2: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS, Tris). Why is it insoluble?
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[5] It is advisable to prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO, which can then be stored at -20°C for long-term use.[6][7]
Q4: How can I prepare working dilutions of this compound in my aqueous cell culture medium or assay buffer?
When preparing working dilutions from a DMSO stock, it is crucial to minimize the final concentration of DMSO in the aqueous solution, as high concentrations can be toxic to cells. A common practice is to keep the final DMSO concentration below 0.5% (v/v).
To avoid precipitation when diluting the DMSO stock into an aqueous buffer, it is recommended to add the stock solution to the buffer with vigorous vortexing or mixing. A serial dilution approach is often effective. For instance, first, dilute the high-concentration stock into a smaller volume of the aqueous buffer and then perform subsequent dilutions.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to troubleshoot and overcome issues related to this compound's low aqueous solubility during your experiments.
Problem: Precipitate forms when I dilute my this compound DMSO stock into my aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| High Final Concentration of this compound | This compound may be exceeding its solubility limit in the aqueous buffer. Try lowering the final working concentration of this compound. |
| Insufficient Mixing | The localized high concentration of DMSO and this compound upon addition can cause precipitation. Add the this compound stock solution dropwise to the aqueous buffer while continuously vortexing or stirring vigorously. |
| pH of the Buffer | The solubility of a compound can be pH-dependent. Although the pKa of this compound is not published, you can empirically test the solubility in buffers with slightly different pH values (e.g., pH 7.2 vs. pH 7.4 vs. pH 8.0) to see if it improves solubility. |
| Buffer Composition | Certain salts or components in your buffer could be promoting precipitation. If possible, try a different buffer system (e.g., HEPES instead of phosphate-based buffers). |
Problem: I need to use a higher concentration of this compound, but it keeps precipitating.
| Possible Cause | Troubleshooting Steps |
| Exceeding Aqueous Solubility Limit | For in vitro assays requiring higher concentrations, it may be necessary to use a small percentage of a co-solvent or a solubilizing agent. |
| Co-solvents: Consider using a small amount of a water-miscible organic solvent like ethanol or PEG-300 in your final dilution. However, always run a vehicle control to ensure the co-solvent itself does not affect your experimental results. | |
| Pluronic F-68: This is a non-ionic surfactant that can help to increase the solubility of hydrophobic compounds in aqueous solutions. It is often used in cell culture applications at low, non-toxic concentrations. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh out the desired amount of this compound powder using an analytical balance.
-
Dissolving in DMSO: Add the appropriate volume of 100% sterile-filtered DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: General Procedure for In Vitro Cell-Based Assays
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density appropriate for your assay duration and allow them to adhere overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound DMSO stock. Prepare serial dilutions of this compound in your cell culture medium. To minimize precipitation, first, prepare an intermediate dilution in a small volume of medium, vortex well, and then use this to prepare the final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1% or 0.5% DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Assay Endpoint: Perform your desired endpoint measurement (e.g., cell viability assay, apoptosis assay, cell cycle analysis).
Visualizations
Caption: this compound's mechanism of action leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for preparing and using this compound in cell-based assays.
References
- 1. scbt.com [scbt.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (5-(5-Ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole), Hsp27 inhibitor (ab146011) is not available | Abcam [abcam.com]
- 5. This compound | microtubule inhibitor | CAS# 129414-88-6 | InvivoChem [invivochem.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound - Labchem Catalog [labchem.com.my]
Optimizing Kribb3 concentration for cell culture experiments
Welcome to the technical support center for Kribb3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a novel small molecule that functions as a microtubule inhibitor.[1] Its primary mechanism involves disrupting the microtubule cytoskeleton, which in turn activates the mitotic spindle checkpoint.[1] This leads to cell cycle arrest in the G2/M phase and can subsequently induce apoptosis, or programmed cell death, upon prolonged exposure.[1]
Q2: How does this compound induce cell cycle arrest and apoptosis? A2: this compound-induced microtubule disruption activates the mitotic spindle checkpoint, leading to the formation of an inhibitory complex between the proteins Mad2 and p55CDC (a homolog of CDC20).[1] This complex inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), preventing the cell from proceeding through mitosis and causing arrest in the G2/M phase.[1] Prolonged arrest triggers the intrinsic apoptotic pathway, mediated by the activation of the pro-apoptotic protein Bax and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[1]
Q3: What is a recommended starting concentration for this compound in a new cell line? A3: The effective concentration of this compound is cell-line dependent. For HCT-116 colorectal cancer cells, a GI50 (concentration for 50% inhibition of cell growth) of 0.1 µM has been reported.[2] For a new cell line, it is recommended to perform a dose-response experiment (e.g., from 0.01 µM to 10 µM) to determine the optimal concentration for the desired effect (e.g., IC50 for cytotoxicity or the minimum concentration for inducing mitotic arrest).
Q4: How should I prepare and store this compound stock solutions? A4: this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[3] It is crucial to ensure the compound is fully dissolved. The stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[3] When preparing working concentrations, the final DMSO concentration in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Problem: I am not observing any effect (e.g., no cell cycle arrest or apoptosis) after this compound treatment.
-
Possible Cause 1: Sub-optimal Concentration. The concentration of this compound may be too low for your specific cell line.
-
Solution: Perform a dose-response experiment with a wider range of concentrations to determine the effective dose.
-
-
Possible Cause 2: Compound Instability. this compound may be degrading in the cell culture medium over the course of a long experiment. The stability of compounds can be affected by media components.[4][5]
-
Solution: Consider refreshing the medium with newly added this compound for long-term experiments (e.g., every 24-48 hours). Ensure proper storage of the stock solution.
-
-
Possible Cause 3: Cell Density and Confluency. The metabolic state and sensitivity of cells to drugs can be influenced by their density.[6]
-
Solution: Standardize your cell seeding density and treatment confluency (typically 50-70%) across all experiments to ensure reproducibility.
-
Problem: I am observing excessive cell death, even at very low concentrations.
-
Possible Cause 1: High Cell Line Sensitivity. Your cell line may be exceptionally sensitive to microtubule disruption.
-
Solution: Lower the concentration range in your dose-response experiments. You may need to work in the nanomolar range.
-
-
Possible Cause 2: Solvent Cytotoxicity. If the final concentration of the solvent (e.g., DMSO) is too high, it can cause non-specific cell death.
-
Solution: Ensure the final solvent concentration in your culture medium is non-toxic, typically below 0.1%. Prepare a vehicle control (medium with the same concentration of solvent but without this compound) to confirm the solvent is not the cause of the cytotoxicity.
-
Problem: I see a precipitate in my cell culture medium after adding this compound.
-
Possible Cause 1: Poor Solubility. this compound may have limited solubility in aqueous culture medium, especially at higher concentrations.
-
Solution: First, ensure your DMSO stock is fully dissolved. When diluting the stock into the medium, vortex or pipette vigorously to mix immediately. Avoid preparing intermediate dilutions in aqueous solutions like PBS where the compound may crash out. Add the stock solution directly to the pre-warmed culture medium and mix well.
-
-
Possible Cause 2: Interaction with Media Components. Some compounds can interact with proteins or other components in serum or media, leading to precipitation.
-
Solution: Try using a serum-free medium for the initial dilution before adding it to the cells, or test different types of media.
-
Problem: My results with this compound are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, confluency at the time of treatment, or media quality can lead to variable results.[7]
-
Solution: Use cells within a consistent, low passage number range. Always seed the same number of cells and treat them at the same level of confluency. Use the same batch of medium and serum for a set of comparative experiments.
-
-
Possible Cause 2: Improper Compound Handling. Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Solution: Aliquot your stock solution upon initial preparation to create single-use vials, minimizing freeze-thaw cycles.[3]
-
Data & Protocols
Data Presentation
Table 1: this compound Effective Concentrations in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Concentration (µM) | Reference |
|---|
| HCT-116 | Colorectal Cancer | GI50 | 0.1 |[2] |
Note: Data on effective concentrations for other cell lines is limited. Researchers should perform dose-response studies to determine the optimal concentration for their specific model system.
Table 2: this compound Stock Solution Preparation (Example for 10 mM)
| Parameter | Value |
|---|---|
| Molecular Weight | ~325.38 g/mol |
| Desired Stock Concentration | 10 mM |
| Solvent | DMSO |
| Mass of this compound to Weigh | 1 mg |
| Volume of DMSO to Add | 307.35 µL |
This calculation is based on the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Concentration (mol/L)). Always confirm the molecular weight from your compound supplier.
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using an MTT Assay
This protocol is a standard method to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium from your DMSO stock. Ensure the final DMSO concentration is constant across all wells, including the vehicle control (e.g., 0.1%).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include wells for a vehicle control (DMSO only) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[8][9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Mix gently on a plate shaker for 10 minutes.
-
Data Acquisition: Measure the absorbance at a wavelength of 565-570 nm using a microplate reader.[8]
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log of the this compound concentration to calculate the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at the desired concentration(s) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension, discard the supernatant, and wash the cell pellet with cold PBS.
-
Fixation: Resuspend the cell pellet gently in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram representing the G1, S, and G2/M phases of the cell cycle.
-
Analysis: Quantify the percentage of cells in each phase using appropriate cell cycle analysis software. An accumulation of cells in the G2/M peak compared to the control indicates mitotic arrest.
Visual Guides
References
- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 153151-22-5 | Benchchem [benchchem.com]
- 3. This compound | microtubule inhibitor | CAS# 129414-88-6 | InvivoChem [invivochem.com]
- 4. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Anticancer Activity of the Most Cytotoxic Fraction of Pistachio Hull Extract in Breast Cancer [mdpi.com]
Kribb3 Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for Kribb3, a dual inhibitor of microtubule polymerization and Hsp27 phosphorylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound primarily acts as a microtubule inhibitor. It disrupts microtubule dynamics, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.[1][2] Additionally, this compound has been shown to directly bind to Heat Shock Protein 27 (Hsp27) and inhibit its phosphorylation, which is involved in cell migration and invasion.[3][4]
Q2: What are the known off-target effects of this compound?
A2: Currently, there is limited publicly available data from broad screening assays like kinome profiling to definitively list the off-target effects of this compound. As a small molecule inhibitor, it has the potential to bind to other proteins with structural similarities to its primary targets. Researchers should perform comprehensive off-target analysis to understand the specific liabilities of this compound in their experimental system.
Q3: How can I minimize off-target effects in my experiments with this compound?
A3: To minimize off-target effects, it is crucial to:
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Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect in your specific cell line or model system.
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Perform dose-response experiments: This will help to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.
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Use appropriate controls: Include negative controls (vehicle-treated) and positive controls (compounds with known similar mechanisms) in your experiments.
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Validate findings with orthogonal approaches: Confirm key results using alternative methods, such as genetic knockdown (siRNA/shRNA) of the intended targets (tubulin and Hsp27), to ensure the observed phenotype is not due to off-target activities.
Q4: What is the recommended concentration range for using this compound in vitro?
A4: The optimal concentration of this compound is cell-line dependent. An initial dose-response study is recommended, typically ranging from nanomolar to low micromolar concentrations. For example, the IC50 for migration inhibition in MDA-MB-231 breast cancer cells was reported to be 150 nM.[3]
Troubleshooting Guides
Problem 1: High cell death observed at concentrations expected to only inhibit migration.
| Possible Cause | Troubleshooting Step |
| Off-target toxicity | Perform a kinome scan or proteome-wide thermal shift assay (CETSA) to identify potential off-target kinases or other proteins affected by this compound at the concentration used. |
| On-target toxicity due to microtubule disruption | Lower the concentration of this compound. Even at concentrations intended to primarily inhibit Hsp27, there might be sufficient microtubule disruption to induce apoptosis in sensitive cell lines. |
| Cell line sensitivity | Test a range of concentrations to determine the specific IC50 for proliferation in your cell line of interest. |
| Incorrect compound concentration | Verify the concentration and purity of your this compound stock solution. |
Problem 2: Inconsistent results in mitotic arrest assays.
| Possible Cause | Troubleshooting Step |
| Cell cycle synchronization issues | Ensure proper synchronization of your cells before adding this compound. Asynchronous populations will yield variable percentages of cells in mitosis. |
| Timing of analysis | Optimize the incubation time with this compound. The peak of mitotic arrest may vary between cell lines. Perform a time-course experiment (e.g., 16, 24, 48 hours). |
| Mitotic slippage | Prolonged mitotic arrest can lead to mitotic slippage, where cells exit mitosis without proper chromosome segregation. Analyze for signs of slippage, such as multinucleated cells.[1] |
| Antibody quality in flow cytometry or immunofluorescence | Validate your antibodies for cell cycle markers (e.g., Phospho-Histone H3) to ensure specificity and proper staining. |
Problem 3: Lack of correlation between microtubule disruption and Hsp27 phosphorylation inhibition.
| Possible Cause | Troubleshooting Step |
| Differential sensitivity of pathways | The IC50 for microtubule polymerization inhibition and Hsp27 phosphorylation inhibition may differ. Perform separate dose-response curves for each endpoint. |
| Experimental assay variability | Optimize and validate your assays for both microtubule polymerization (e.g., in vitro tubulin polymerization assay, immunofluorescence of microtubule networks) and Hsp27 phosphorylation (e.g., Western blot for p-Hsp27). |
| Cellular context | The relative importance of the microtubule and Hsp27 pathways can vary between cell lines. Choose cell lines with known dependence on these pathways for your experiments. |
Data Summary Tables
Table 1: this compound Target Information
| Target | Target Type | Known Effect of this compound |
| Tubulin | On-Target | Inhibition of polymerization, leading to mitotic arrest and apoptosis.[1][2] |
| Hsp27 | On-Target | Direct binding and inhibition of phosphorylation, leading to reduced cell migration and invasion.[3][4] |
| Various Kinases | Potential Off-Target | No comprehensive kinome scan data is publicly available for this compound. A screening assay is recommended to determine the selectivity profile. |
Table 2: Representative IC50 Values for this compound
| Cell Line | Assay Type | IC50 (nM) | Reference |
| MDA-MB-231 (Breast Cancer) | Migration Inhibition | 150 | [3] |
| Various Cancer Cell Lines | Proliferation/Viability | Data not publicly available. It is recommended to perform proliferation assays (e.g., MTT, CellTiter-Glo) on a panel of cell lines of interest. |
Table 3: Recommended Starting Concentrations for In Vitro Assays
| Assay | Recommended Starting Concentration Range | Notes |
| Microtubule Polymerization Assay | 1 - 10 µM | Titrate down to determine the minimal effective concentration. |
| Hsp27 Phosphorylation Assay (Western Blot) | 100 nM - 5 µM | The effective concentration may vary depending on the stimulus used to induce Hsp27 phosphorylation. |
| Cell Viability/Proliferation Assay | 10 nM - 10 µM | Perform a broad dose-response to determine the GI50/IC50 for your cell line. |
| Mitotic Arrest Assay (Flow Cytometry) | 100 nM - 2 µM | Analyze at multiple time points (e.g., 16-48 hours). |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
Objective: To determine the effect of this compound on the polymerization of purified tubulin.
Methodology:
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Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol).
-
Keep the tubulin solution on ice to prevent spontaneous polymerization.
-
In a 96-well plate, add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control (DMSO).
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Add the tubulin solution to each well.
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Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.
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Plot absorbance versus time to generate polymerization curves. Calculate the rate of polymerization and the maximum polymer mass to determine the inhibitory effect of this compound.
Protocol 2: Western Blot for Hsp27 Phosphorylation
Objective: To assess the inhibitory effect of this compound on Hsp27 phosphorylation in cultured cells.
Methodology:
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Plate cells and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Induce Hsp27 phosphorylation using a suitable stimulus (e.g., phorbol 12-myristate 13-acetate (PMA), heat shock, or other stressor relevant to your model).
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After the desired stimulation time, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phosphorylated Hsp27 (e.g., p-Hsp27 Ser82).
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip the membrane and re-probe for total Hsp27 and a loading control (e.g., GAPDH or β-actin) to normalize the results.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to its targets (tubulin and Hsp27) in a cellular context.
Methodology:
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Culture cells to 70-80% confluency.
-
Treat the cells with this compound at a desired concentration or vehicle control for 1-4 hours.
-
Harvest the cells and resuspend them in PBS supplemented with protease and phosphatase inhibitors.
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Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
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Collect the supernatant and analyze the protein levels of your targets (tubulin and Hsp27) by Western blot.
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A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: this compound dual-inhibitory signaling pathway.
Caption: Experimental workflow for off-target identification and mitigation.
References
- 1. Mutations in human tubulin proximal to the kinesin binding site alter dynamic instability at microtubule plus- and minus-ends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to p300/CBP Inhibitors
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for overcoming resistance to p300/CBP inhibitors in cancer cell lines. While the query specifically mentioned Kribb3, it is important to note that published literature primarily characterizes this compound as a microtubule inhibitor that induces mitotic arrest.[1] This guide will focus on the broader class of well-characterized p300/CBP histone acetyltransferase (HAT) inhibitors, as the mechanisms of resistance and troubleshooting strategies are applicable to this entire class of epigenetic drugs.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity or acquired resistance to a p300/CBP inhibitor. What are the potential mechanisms?
A1: Resistance to p300/CBP inhibitors is an emerging area of study. Based on resistance mechanisms observed for other targeted therapies, potential reasons for reduced sensitivity include:
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Upregulation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of p300/CBP inhibition. For example, upregulation of the IL-6/JAK/STAT3 pathway has been implicated in resistance to other targeted therapies, and p300/CBP inhibition can help overcome this.[2]
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Target Modification: While not yet widely reported for p300/CBP inhibitors, mutations in the drug's binding site on the p300 or CBP proteins could theoretically reduce binding affinity and efficacy.
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Increased Drug Efflux: Overexpression of membrane transporters, such as P-glycoprotein (MDR1), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and effectiveness. This is a common mechanism of resistance to various anti-cancer drugs.[3]
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Altered Protein Stability: Changes in the regulation of p300/CBP protein levels, such as decreased ubiquitination and degradation, could lead to higher protein expression that requires a greater concentration of the inhibitor for effective target engagement.[4][5]
Q2: I am not observing the expected downstream effects of p300/CBP inhibition, such as reduced H3K27ac levels. What should I check?
A2: If you are not seeing the expected molecular effects, consider the following troubleshooting steps:
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Confirm Target Engagement: First, verify that your inhibitor is active and engaging with its target in your specific cell line. A Western blot to check for a dose-dependent decrease in global H3K27 acetylation is a standard method.
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Check Inhibitor Stability and Potency: Ensure the inhibitor has been stored correctly and has not degraded. Perform a dose-response experiment to confirm its IC50 in a sensitive cell line as a positive control.
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Assess Cell Permeability: The compound may have poor cell permeability. If this is suspected, consider using alternative compounds or consult the manufacturer's data.
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Review Experimental Timeline: The kinetics of histone acetylation can vary. Ensure your time points for analysis are appropriate for observing changes in H3K27ac and downstream gene expression.
Q3: What are some strategies to overcome resistance to p300/CBP inhibitors?
A3: The primary strategy to combat resistance is through combination therapies. By targeting both the primary pathway and potential escape routes, you can achieve a more durable anti-cancer effect.[6]
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Combine with other Epigenetic Modifiers: Combining p300/CBP inhibitors with BET bromodomain inhibitors (e.g., JQ1) has shown synergistic effects in inducing apoptosis in cancer cells.[4]
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Target Bypass Pathways: If a specific bypass pathway is identified (e.g., PI3K/AKT or JAK/STAT), co-treatment with an inhibitor for that pathway can restore sensitivity.[2][7]
-
Combine with Standard Chemotherapy or Radiotherapy: p300/CBP inhibitors can enhance the efficacy of traditional cancer treatments.[5]
-
Combine with Immunotherapy: Some p300/CBP inhibitors can activate an anti-tumor immune response, suggesting a potential combination with immune checkpoint inhibitors.[4][5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High IC50 value in a previously sensitive cell line. | Acquired resistance. | 1. Perform RNA-seq or proteomic analysis to identify upregulated bypass pathways. 2. Test combination therapies targeting identified pathways. 3. Develop a resistant cell line model for further study (see Protocol 2). |
| Inconsistent results between experiments. | 1. Inhibitor degradation. 2. Cell line heterogeneity. 3. Variation in cell density or passage number. | 1. Aliquot inhibitor upon receipt and store properly. 2. Use cells within a consistent, low passage number range. 3. Standardize seeding density and experimental conditions meticulously. |
| No reduction in oncogene expression (e.g., MYC) after treatment. | 1. Insufficient inhibitor concentration or treatment time. 2. The specific oncogene is not regulated by p300/CBP in your model. 3. A resistance mechanism is active. | 1. Perform a time-course and dose-response experiment measuring both H3K27ac and MYC levels (RT-qPCR and Western blot). 2. Confirm p300/CBP binding at the MYC promoter/enhancer via ChIP-qPCR (see Protocol 3). |
| Observed cellular phenotype does not match expected mechanism (e.g., G2/M arrest instead of apoptosis). | The compound may have off-target effects. | 1. Verify the primary mechanism of your specific compound. Note: this compound is reported to cause G2/M arrest via microtubule inhibition.[1] 2. Use a structurally different p300/CBP inhibitor (e.g., A-485) to see if the phenotype is consistent with on-target p300/CBP inhibition. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of several common p300/CBP inhibitors. These values can serve as a baseline for designing experiments.
| Inhibitor | Target Domain | IC50 (CBP) | IC50 (p300) | Cell-Based EC50 (MYC expression) | Reference |
| A-485 | HAT Domain | 2.6 nM | 9.8 nM | Not specified | [5] |
| C646 | HAT Domain | Not specified | 400 nM (Kᵢ) | Not specified | [8][9] |
| GNE-049 | Bromodomain | 1.1 nM | 2.3 nM | 14 nM (MV-4-11 cells) | [10] |
| GNE-781 | Bromodomain | 0.94 nM | 1.2 nM | 6.6 nM (leukemia cells) | [4][5] |
Key Signaling Pathways & Workflows
p300/CBP Signaling and Inhibition
Caption: Mechanism of p300/CBP inhibition, blocking histone acetylation and oncogene transcription.
Potential Resistance Mechanism: Bypass Pathway Activation
Caption: Upregulation of a bypass signaling pathway can confer resistance to p300/CBP inhibitors.
Experimental Workflow: Investigating Resistance
Caption: Workflow for developing and characterizing a p300/CBP inhibitor-resistant cell line.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x serial dilution of the p300/CBP inhibitor in culture medium. Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Treatment: Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Incubate for 72 hours (or a time determined by preliminary experiments).
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or MTT) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control wells and plot the dose-response curve using non-linear regression to calculate the IC50 value.
Protocol 2: Generation of a Drug-Resistant Cell Line
-
Initial Treatment: Treat the parental cancer cell line with the p300/CBP inhibitor at a concentration equal to its IC50.
-
Culture Maintenance: Maintain the culture, replacing the drug-containing medium every 3-4 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells are actively proliferating in the initial concentration, subculture them and gradually increase the drug concentration (e.g., in 1.5-2x increments).
-
Selection: This process of dose escalation and selection may take 6-12 months. The resulting cell population is considered resistant when it can proliferate in a drug concentration that is significantly higher (e.g., 5-10 fold) than the IC50 of the parental line.
-
Validation: Characterize the resistant line by comparing its IC50, protein expression, and relevant signaling pathways to the parental line.
Protocol 3: Chromatin Immunoprecipitation (ChIP) for H3K27ac
-
Cell Treatment: Treat both sensitive and resistant cells with the p300/CBP inhibitor or vehicle control for an appropriate duration (e.g., 24 hours).
-
Cross-linking: Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into 200-1000 bp fragments using sonication. Confirm fragmentation size on an agarose gel.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K27ac. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin from the antibody/bead complex.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C. Purify the DNA.
-
Analysis: Use the purified DNA for quantitative PCR (qPCR) with primers targeting the promoter or enhancer regions of known p300/CBP target genes (e.g., MYC). Analyze the relative enrichment of H3K27ac at these sites.
References
- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways [explorationpub.com]
- 4. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone acetyltransferases CBP/p300 in tumorigenesis and CBP/p300 inhibitors as promising novel anticancer agents [thno.org]
- 6. icr.ac.uk [icr.ac.uk]
- 7. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Modulating the masters: chemical tools to dissect CBP and p300 function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Kribb3 Technical Support Center: Optimizing Incubation Time and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Kribb3 and a related, but distinct, compound, KRIBB11. A critical point of clarification is that while both compounds originate from the Korea Research Institute of Bioscience and Biotechnology (KRIBB), they have different mechanisms of action. This compound is a microtubule inhibitor that induces mitotic arrest, whereas KRIBB11 is a direct inhibitor of Heat Shock Factor 1 (HSF1). [1][2] This guide will address both compounds to ensure users can select the appropriate molecule and optimize their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel microtubule inhibitor.[1][2] It disrupts the dynamics of microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2]
Q2: I am interested in inhibiting HSF1. Should I use this compound?
A2: No, for direct inhibition of HSF1, the recommended compound is KRIBB11 . KRIBB11 has been identified as a potent HSF1 inhibitor with an IC50 of 1.2 µM in reporter assays.[1][3] It functions by preventing the recruitment of the positive transcription elongation factor b (p-TEFb) to the promoters of heat shock protein genes, such as hsp70.[3]
Q3: What are the downstream effects of this compound treatment?
A3: this compound treatment leads to the activation of the mitotic spindle checkpoint. This is characterized by the accumulation of Cyclin B1 and the cleavage of poly(ADP-ribose) polymerase (PARP), a marker of apoptosis.[1][2] Prolonged exposure to this compound induces apoptosis.[1][2]
Q4: What are the downstream effects of KRIBB11 treatment?
A4: KRIBB11 treatment blocks the heat shock-induced expression of HSF1 target genes, including HSP27 and HSP70.[3] This can lead to growth arrest and apoptosis in cancer cells.[3]
Troubleshooting Guides
This compound (Microtubule Inhibitor) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low percentage of cells arrested in mitosis | - Suboptimal concentration of this compound.- Insufficient incubation time.- Cell line is resistant to microtubule inhibitors. | - Perform a dose-response experiment to determine the optimal concentration for your cell line.- Increase the incubation time (e.g., try 24, 48, and 72-hour time points).- Verify the expression of multidrug resistance proteins (e.g., P-glycoprotein) in your cell line. |
| High levels of cell death at early time points | - this compound concentration is too high, leading to rapid apoptosis. | - Reduce the concentration of this compound.- Perform a time-course experiment to identify the optimal window for observing mitotic arrest before widespread apoptosis. |
| No effect on microtubule polymerization in vitro | - Incorrect buffer conditions.- Inactive this compound. | - Ensure the polymerization buffer contains GTP and is at the appropriate pH and temperature.- Verify the integrity and purity of your this compound compound. |
| Artifacts in microtubule immunofluorescence | - Improper fixation.- Antibody non-specificity. | - Use methanol fixation for better preservation of microtubule structures.[4]- Include a secondary antibody-only control to check for non-specific binding.[5] |
KRIBB11 (HSF1 Inhibitor) Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| No reduction in HSP70 levels after heat shock | - Insufficient KRIBB11 concentration.- Inadequate incubation time prior to heat shock. | - Perform a dose-response experiment to determine the effective concentration for your cell line.- Pre-incubate cells with KRIBB11 for at least 30 minutes to 1 hour before inducing heat shock.[3] |
| High cell viability despite KRIBB11 treatment | - Cell line may have alternative survival pathways independent of HSF1.- Short incubation time. | - Consider combination therapies with other agents.- Extend the incubation time to 48 or 72 hours to allow for the induction of apoptosis.[3] |
| Variability in ChIP-qPCR results | - Inefficient chromatin shearing.- Non-specific antibody binding. | - Optimize sonication conditions to shear chromatin to fragments between 200-1000 bp.- Include an IgG control to account for non-specific binding of the antibody to chromatin. |
| KRIBB11 precipitates in culture medium | - Poor solubility of the compound. | - Prepare a high-concentration stock solution in DMSO and dilute it in pre-warmed medium immediately before use. |
Quantitative Data
This compound: Recommended Concentration and Incubation Times for Cancer Cell Lines
| Cell Line | IC50 | Incubation Time | Effect | Reference |
| Various Human Cancer Cells | Not specified | 24-48 hours | G2/M arrest, apoptosis | [2] |
| HeLa | Not specified | 24 hours | Mitotic Arrest | [6] |
KRIBB11: Recommended Concentration and Incubation Times for Cancer Cell Lines
| Cell Line | IC50 | Incubation Time | Effect | Reference |
| HCT-116 | 1.2 µM (reporter assay) | 48 hours | Growth arrest, apoptosis | [3][7] |
| A172 (Glioblastoma) | ~5 µM | 48 hours | Apoptosis | [8] |
| Various Breast Cancer Cells | Not specified | Not specified | Synergistic effect with AKT inhibitor | [8] |
| HTLV-1-infected T-cells | Not specified | 6 hours (pre-treatment) | Sensitization to HSP90 inhibitor | [9] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of Microtubules after this compound Treatment
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Cell Seeding: Plate cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the optimized incubation time (e.g., 24 hours).
-
Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS). Fix the cells with ice-cold methanol for 10 minutes at -20°C.[10]
-
Permeabilization and Blocking: Wash the cells three times with PBS. Block for 1 hour at room temperature in PBS containing 1% Bovine Serum Albumin (BSA) and 0.1% Triton X-100.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (or another microtubule marker) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for HSF1 Binding after KRIBB11 Treatment
-
Cell Treatment: Plate cells in 10 cm dishes. Pre-treat with KRIBB11 for 1 hour, followed by heat shock at 43°C for 1 hour.[3]
-
Cross-linking: Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest the cells and lyse them to isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose beads. Incubate the pre-cleared chromatin with an anti-HSF1 antibody or an IgG control overnight at 4°C with rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
qPCR Analysis: Analyze the purified DNA by quantitative PCR using primers specific for the promoter region of HSF1 target genes (e.g., HSP70).
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits microtubule polymerization, leading to mitotic arrest and apoptosis.
Caption: KRIBB11 inhibits HSF1 activity by blocking p-TEFb recruitment to HSP gene promoters.
Caption: Workflow for immunofluorescence analysis of microtubule disruption by this compound.
References
- 1. KRIBB11 inhibits HSP70 synthesis through inhibition of heat shock factor 1 function by impairing the recruitment of positive transcription elongation factor b to the hsp70 promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KRIBB11 Inhibits HSP70 Synthesis through Inhibition of Heat Shock Factor 1 Function by Impairing the Recruitment of Positive Transcription Elongation Factor b to the hsp70 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 5. ptglab.com [ptglab.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal in phospho-Hsp27 western blots with Kribb3
This guide provides troubleshooting solutions for researchers encountering low signal intensity in phospho-Hsp27 (p-Hsp27) western blots, with a specific focus on experiments involving the inhibitor Kribb3.
Frequently Asked Questions (FAQs)
Q1: Why is my phospho-Hsp27 signal low or absent after this compound treatment?
A low or absent signal for phosphorylated Hsp27 is the expected biological outcome of effective this compound treatment. This compound has been shown to inhibit the phosphorylation of Hsp27.[1][2] Therefore, a reduction in signal confirms the inhibitor is working as intended. The key is to differentiate this expected biological result from a technical failure in the western blot procedure.
To validate your results, it is crucial to run the proper controls in parallel:
-
Untreated Control: Shows the baseline level of Hsp27 phosphorylation in your cells.
-
Positive Control: Cells treated with a known inducer of the Hsp27 phosphorylation pathway (e.g., anisomycin, sorbitol, or UV radiation to activate the p38 MAPK pathway). This lane should produce a strong p-Hsp27 signal.
-
Total Hsp27 Control: A separate blot or a stripped and re-probed blot for total Hsp27 is essential to confirm that the protein is present in all samples and that the low phospho-signal is not due to protein degradation or lower protein loading.
If the positive control shows a strong signal and the this compound-treated lane shows a weak or absent signal, your experiment is likely successful. If all lanes, including the positive control, show a weak signal, proceed with the technical troubleshooting steps below.
Q2: My p-Hsp27 signal is weak across all lanes, including my positive controls. What are common technical issues?
Weak signals for phosphoproteins are a common issue. The following areas are critical for success:
-
Sample Preparation and Lysis: The phosphorylation state of proteins is transient and susceptible to endogenous phosphatases released during cell lysis.
-
Inhibitors are Essential: Your lysis buffer must contain a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate) and protease inhibitors.[3]
-
Keep it Cold: All steps, from cell harvesting to lysate clarification, must be performed on ice or at 4°C to minimize enzyme activity.[4]
-
-
Protein Load: Phosphorylated proteins often represent a small fraction of the total protein pool.
-
Load More Protein: While 20-30 µg of total protein per lane is standard, detecting low-abundance phosphoproteins may require loading 50-100 µg.[3]
-
-
Blocking Step: The choice of blocking buffer is critical for phospho-westerns.
-
Avoid Milk: Milk contains casein, a phosphoprotein, which can cause high background and mask your signal.
-
Use BSA: A 3-5% solution of Bovine Serum Albumin (BSA) in TBS-T is the recommended blocking agent.
-
-
Antibody Incubation: Phospho-specific antibodies may require optimized conditions.
-
Increase Incubation Time: An overnight incubation of the primary antibody at 4°C is often necessary to detect low-level signals.[5]
-
Optimize Dilution: Ensure you are using the antibody at a concentration recommended by the manufacturer and consider performing a dilution series to find the optimal concentration for your system.
-
-
Transfer Efficiency: Hsp27 is a small protein (~27 kDa), which can impact transfer.
-
Detection Reagent: Standard ECL substrates may not be sensitive enough.
-
Use a High-Sensitivity Substrate: For low-abundance targets, a high-sensitivity chemiluminescent substrate is recommended to enhance the signal.[7]
-
Q3: How can I be sure my phospho-Hsp27 antibody is working?
If you suspect an issue with the primary antibody, you can perform a simple dot blot to test its activity.[8] Spot serial dilutions of a positive control lysate (from stimulated cells) and a negative control lysate (from untreated cells) onto a nitrocellulose membrane. Allow it to dry, then proceed with the blocking and antibody incubation steps as you would for a western blot. A functional antibody will produce a signal on the positive control spots but not the negative ones.
Summary of Experimental Parameters
The following table provides recommended starting points for a phospho-Hsp27 western blot experiment.
| Parameter | Recommended Value/Range | Notes |
| Cell Lysis Buffer | RIPA or similar, supplemented | Must contain fresh protease and phosphatase inhibitors.[3] |
| Protein Load | 30 - 100 µg per lane | Use higher amounts for detecting low-abundance phospho-targets.[3] |
| Positive Control | Anisomycin (10 µg/mL, 30 min) or Sorbitol (400 mM, 30 min) | These are potent activators of the p38 MAPK/MK2 stress pathway. |
| This compound Concentration | 1 - 10 µM | Effective concentration can be cell-type dependent; a dose-response is recommended.[2] |
| Blocking Buffer | 5% BSA in TBS-T | Avoid milk/casein. Block for 1 hour at room temperature. |
| Primary Antibody | Manufacturer's recommendation | Incubate overnight at 4°C with gentle agitation.[5] |
| Secondary Antibody | Manufacturer's recommendation | Incubate for 1 hour at room temperature. |
| Washes | 3 x 5 minutes in TBS-T | Perform after both primary and secondary antibody incubations.[3] |
| Detection Substrate | High-sensitivity ECL | Critical for visualizing low-level phosphorylation.[7] |
Signaling Pathway and Troubleshooting Logic
Understanding the signaling pathway is key to designing experiments and interpreting results. Hsp27 is primarily phosphorylated by MAPK-activated protein kinase 2 (MK2), which is itself activated by p38 MAPK in response to cellular stress.[1][9]
Caption: Hsp27 phosphorylation pathway and the inhibitory action of this compound.
The following workflow provides a logical approach to diagnosing the cause of a weak p-Hsp27 signal.
Caption: Troubleshooting workflow for low phospho-Hsp27 western blot signals.
Detailed Experimental Protocols
Protocol 1: Cell Lysis for Phosphoprotein Analysis
-
Prepare Lysis Buffer: Prepare fresh Radioimmunoprecipitation assay (RIPA) buffer. Immediately before use, supplement with protease and phosphatase inhibitors.
-
Example Lysis Buffer (10 mL): 10 mL RIPA base, 100 µL Protease Inhibitor Cocktail (100x), 100 µL PMSF (100 mM), 100 µL Sodium Orthovanadate (100 mM), 200 µL Sodium Fluoride (500 mM).
-
-
Cell Harvesting: After respective treatments (e.g., untreated, positive control stimulant, this compound), wash cell monolayers twice with ice-cold PBS.
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., 500 µL for a 10 cm dish). Scrape cells and transfer the suspension to a pre-chilled microcentrifuge tube.
-
Incubation & Sonication: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. To ensure complete lysis and shear DNA, sonicate the lysate on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off).[5]
-
Clarification: Centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay. Store lysates at -80°C.
Protocol 2: Phospho-Hsp27 Western Blotting
-
Sample Preparation: Thaw lysates on ice. Dilute an aliquot of each lysate to the same final concentration (e.g., 2-4 mg/mL) with lysis buffer and 4x Laemmli sample buffer. Heat samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 30-100 µg of total protein per well onto a 12% polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a 0.2 µm nitrocellulose or PVDF membrane. A wet transfer system (e.g., 100V for 60-90 minutes) is recommended for optimal transfer. Confirm transfer with Ponceau S staining.
-
Blocking: Destain the membrane with TBS-T. Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation.[10]
-
Primary Antibody Incubation: Dilute the phospho-Hsp27 (e.g., Ser82) primary antibody in 5% BSA/TBS-T according to the manufacturer's datasheet. Incubate the membrane overnight at 4°C with gentle agitation.[5][10]
-
Washing: Wash the membrane three times for 5 minutes each with TBS-T at room temperature.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit (or anti-mouse, depending on the primary) secondary antibody, diluted in 5% BSA/TBS-T, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Prepare a high-sensitivity ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film. Adjust exposure time as needed to visualize the signal without saturating the positive controls.
References
- 1. Heat shock protein 27 phosphorylation: kinases, phosphatases, functions and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. youtube.com [youtube.com]
- 5. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. sinobiological.com [sinobiological.com]
- 9. researchgate.net [researchgate.net]
- 10. ebiohippo.com [ebiohippo.com]
Technical Support Center: Kribb3 Experiments and DMSO Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Kribb3, with a focus on controlling for the effects of its common solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a small molecule inhibitor of microtubule polymerization.[1][2] It binds to tubulin, preventing the formation of microtubules, which are essential components of the cytoskeleton. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, activation of the spindle assembly checkpoint (SAC), and ultimately, apoptosis (programmed cell death).[2]
2. Why is DMSO used in this compound experiments?
Like many small molecule inhibitors, this compound has poor solubility in aqueous solutions. DMSO is a powerful aprotic solvent that can dissolve this compound at high concentrations, allowing for its effective delivery to cells in culture or in in vitro assays.
3. What are the potential off-target effects of DMSO?
While essential as a solvent, DMSO is not inert and can have biological effects, especially at higher concentrations. These effects can confound experimental results and should be carefully controlled for. Known effects of DMSO include:
-
Direct effects on microtubules: DMSO can promote tubulin polymerization, which is the opposite of this compound's intended effect. This can lead to an underestimation of this compound's potency.
-
Induction of cell cycle arrest and apoptosis: DMSO can independently cause cell cycle arrest (often in the G1 phase) and induce apoptosis in a cell-line-dependent manner.[3][4][5]
-
Alteration of signaling pathways: DMSO can affect various cellular signaling pathways, which may interfere with the downstream effects of this compound.[6]
-
Cytotoxicity: At higher concentrations (typically above 0.5%), DMSO can be toxic to cells.[7][8][9][10] The exact toxic concentration can vary between cell lines.
4. What is the recommended maximum concentration of DMSO in cell culture experiments?
As a general guideline, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.1%.[4] However, the tolerance to DMSO is cell-line specific. It is crucial to perform a dose-response experiment with DMSO alone to determine the highest concentration that does not affect the viability or proliferation of the specific cell line being used.[7][8][10]
Troubleshooting Guides
Issue 1: this compound appears less potent than expected in a tubulin polymerization assay.
-
Possible Cause: The DMSO concentration in your assay may be promoting tubulin polymerization, counteracting the inhibitory effect of this compound.
-
Troubleshooting Steps:
-
Quantify DMSO's Effect: Run a control experiment with varying concentrations of DMSO to understand its effect on tubulin polymerization in your specific assay conditions.
-
Maintain Consistent DMSO Concentration: Ensure that all experimental conditions, including the "no drug" control, contain the same final concentration of DMSO.
-
Optimize this compound Dilution: Prepare a high-concentration stock of this compound in 100% DMSO. Make serial dilutions in assay buffer to minimize the final DMSO concentration in your experiment.
-
Issue 2: High background apoptosis or cell cycle arrest is observed in control samples.
-
Possible Cause: The DMSO concentration in your vehicle control is high enough to induce apoptosis or cell cycle arrest in your cell line.
-
Troubleshooting Steps:
-
Determine DMSO Toxicity Threshold: Perform a dose-response experiment with DMSO alone on your specific cell line to identify the maximum non-toxic concentration. Use a concentration below this threshold for all subsequent experiments.
-
Matched Vehicle Control: Always include a vehicle control with the same final DMSO concentration as your this compound-treated samples. This allows you to subtract the background effects of DMSO.[11]
-
Time-Course Experiment: The effects of DMSO can be time-dependent.[8] Consider performing a time-course experiment to determine the optimal incubation time for your this compound experiment that minimizes DMSO-induced effects.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Inconsistent final DMSO concentrations across different experiments or even within the same experiment.
-
Troubleshooting Steps:
-
Standardize Dilution Protocol: Develop and adhere to a strict protocol for diluting your this compound stock solution to ensure a consistent final DMSO concentration in all wells and experiments.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound from your DMSO stock for each experiment to avoid potential degradation of the compound or evaporation of DMSO.
-
Careful Pipetting: Be meticulous with your pipetting to ensure accurate and consistent volumes of this compound stock and vehicle are added to each well.
-
Data Presentation
Table 1: Effect of DMSO Concentration on Cell Viability in Various Cancer Cell Lines
| Cell Line | DMSO Concentration | Exposure Time | % Viability Reduction | Reference |
| HepG2 | 2.5% | 24h | >30% | [8] |
| HepG2 | 0.625% | 72h | >30% | [8] |
| Huh7 | 5% | 24h | >30% | [8] |
| HT29 | 2.5% | 24h | >30% | [8] |
| SW480 | 5% | 24h | >30% | [8] |
| MCF-7 | 0.3125% | 48h | >30% | [8][10] |
| MDA-MB-231 | 1.25% | 24h | >30% | [8] |
| THP-1 | ≥2% | 24h | Significant | |
| Jurkat | ≥2% | 24h | Significant | |
| Molt-4 | ≥2% | 24h | Significant |
Table 2: Effect of DMSO Concentration on Apoptosis and Cell Cycle
| Cell Line | DMSO Concentration | Effect | Reference |
| MCF-7 | ≤ 3.7% | Increased early and late apoptosis | [7] |
| TF-1a, MV4-11 | 2% | Initial inhibition of proliferation | [3][4] |
| TF-1a, MV4-11 | 5-6% | Maximal inhibition of cell growth | [3][4] |
| TF-1a, MV4-11 | >6% | No further inhibition | [3][4] |
| Porcine Oocytes | 3% | Disturbed spindle organization | [12] |
Experimental Protocols
1. In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.
-
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP, 5% glycerol)
-
This compound stock solution in 100% DMSO
-
Vehicle control (100% DMSO)
-
96-well plate
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
-
-
Procedure:
-
Reconstitute tubulin in G-PEM buffer to the desired concentration.
-
Prepare serial dilutions of this compound and the DMSO vehicle control in G-PEM buffer. Ensure the final DMSO concentration is identical across all conditions.
-
Add the reconstituted tubulin to a pre-warmed 96-well plate.
-
Add the this compound dilutions or vehicle control to the wells.
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot absorbance versus time to visualize the polymerization kinetics. The inhibitory effect of this compound is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.[11]
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution in 100% DMSO
-
Vehicle control (100% DMSO)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or the corresponding concentration of DMSO vehicle for the desired time (e.g., 24 hours).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA content histograms.[13][14][15][16]
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DMSO inhibits human cancer cells and downregulates the expression of cdk2 and cyclin A | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl Sulfoxide Perturbs Cell Cycle Progression and Spindle Organization in Porcine Meiotic Oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
Kribb3 Technical Support Center: Managing Toxicity in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing potential toxicities associated with the investigational microtubule inhibitor, Kribb3, in preclinical animal studies. The information is presented in a question-and-answer format to directly address common challenges and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel small molecule that functions as a microtubule inhibitor.[1] It disrupts the microtubule cytoskeleton, leading to cell cycle arrest in the G2/M phase and subsequently inducing apoptosis (programmed cell death).[1] Its primary mode of action is the inhibition of tubulin polymerization.[1]
Q2: What is the reported in vivo efficacy of this compound?
A2: In a preclinical study using a nude mouse xenograft model, intraperitoneal (IP) administration of this compound demonstrated significant tumor growth inhibition. At a dose of 50 mg/kg, a 49.5% reduction in tumor growth was observed, while a 100 mg/kg dose resulted in a 70.3% inhibition.[1]
Q3: What are the known toxicities of this compound in animal studies?
A3: Specific toxicity data for this compound has not been extensively published. However, based on its mechanism of action as a microtubule inhibitor, potential toxicities can be inferred from other drugs in this class, such as taxanes and vinca alkaloids. These toxicities often affect rapidly dividing cells and tissues rich in microtubules.
Q4: What are the potential target organs for this compound toxicity?
A4: Based on the known side effects of other microtubule inhibitors, potential target organs for this compound toxicity in animal models may include:
-
Bone marrow: Leading to myelosuppression (decreased production of blood cells).[2][3]
-
Peripheral nervous system: Potentially causing neurotoxicity.[3][4][5]
-
Gastrointestinal tract: Due to the rapid turnover of epithelial cells.
-
Skin and hair follicles: As these also contain rapidly dividing cells.[6][7][8][9]
Q5: What clinical signs of toxicity should I monitor for in my animal studies?
A5: Researchers should closely monitor animals for a range of clinical signs that may indicate toxicity. These can include:
-
Weight loss
-
Reduced food and water intake
-
Lethargy or changes in activity levels
-
Piloerection (hair standing on end)
-
Diarrhea or other gastrointestinal issues
-
Abnormal gait or signs of neurological impairment
-
Skin irritation or hair loss
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Actions & Troubleshooting Steps |
| Significant Weight Loss (>15%) and Dehydration | General toxicity, gastrointestinal toxicity, or off-target effects. | 1. Temporarily suspend this compound administration. 2. Provide supportive care, including subcutaneous fluids and supplemental nutrition. 3. Consider reducing the dose of this compound in subsequent treatment cycles. 4. If weight loss persists, consider euthanizing the animal according to ethical guidelines. |
| Abnormal Gait, Hind Limb Weakness, or Paralysis | Potential neurotoxicity due to disruption of axonal transport by microtubule inhibition.[4][5] | 1. Perform a neurological assessment of the animal. 2. Reduce the dose or frequency of this compound administration. 3. Consider switching to a different formulation or route of administration to alter pharmacokinetic properties. 4. At study endpoint, collect nervous tissue (e.g., sciatic nerve, spinal cord) for histopathological analysis. |
| Skin Lesions or Hair Loss at Injection Site (for subcutaneous administration) | Local irritation or toxicity from the drug or vehicle. | 1. Rotate injection sites. 2. Ensure proper dilution and formulation of this compound. 3. Consider switching to an alternative route of administration, such as intraperitoneal or intravenous, if appropriate for the study design. |
| Changes in Blood Cell Counts (e.g., neutropenia, anemia) | Myelosuppression, a common side effect of microtubule inhibitors.[2][3] | 1. Conduct complete blood counts (CBCs) at baseline and regular intervals during the study. 2. If significant myelosuppression is observed, consider dose reduction or "drug holidays" to allow for bone marrow recovery. 3. At necropsy, collect bone marrow for histopathological evaluation. |
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Dose (IP Administration) | Tumor Growth Inhibition (%) | Reference |
| 50 mg/kg | 49.5 | [1] |
| 100 mg/kg | 70.3 | [1] |
Table 2: Potential this compound Toxicities Based on Microtubule Inhibitor Class Effects
| Potential Toxicity | Affected System/Organ | Commonly Observed Signs in Animal Models | References for Class Effects |
| Myelosuppression | Hematopoietic System | Decreased white blood cells, red blood cells, and platelets. | [2][3] |
| Neurotoxicity | Peripheral Nervous System | Abnormal gait, weakness, paralysis, decreased nerve conduction velocity. | [3][4][5] |
| Gastrointestinal Toxicity | Digestive System | Diarrhea, weight loss, dehydration. | Inferred from mechanism |
| Dermal Toxicity | Integumentary System | Skin irritation, hair loss, ulceration at injection site. | [6][7][8][9] |
| Cardiotoxicity | Cardiovascular System | Arrhythmias (rare with some microtubule inhibitors). | [10] |
Experimental Protocols
Protocol 1: this compound Formulation for In Vivo Administration
This protocol provides examples for preparing this compound for different administration routes. Note: Researchers should optimize the formulation based on their specific experimental needs and vehicle toxicity assessments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl) or Corn oil
Formulation for Intraperitoneal (IP) or Intravenous (IV) Injection:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For a final formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline:
-
Take the required volume of the this compound DMSO stock solution.
-
Add 4 volumes of PEG300 and mix until clear.
-
Add 0.5 volumes of Tween 80 and mix until clear.
-
Add 4.5 volumes of saline and mix thoroughly.
-
Formulation for Oral Gavage:
-
Prepare a stock solution of this compound in DMSO.
-
For a final formulation of 10% DMSO and 90% corn oil:
-
Take the required volume of the this compound DMSO stock solution.
-
Add 9 volumes of corn oil and mix thoroughly until a uniform suspension or solution is formed.
-
Protocol 2: General Toxicity Monitoring in Mice
-
Baseline Data Collection: Before the first dose of this compound, record the body weight and perform a baseline complete blood count (CBC) for each animal.
-
Daily Monitoring:
-
Observe each animal for clinical signs of toxicity as listed in the FAQs.
-
Record food and water consumption.
-
-
Weekly Monitoring:
-
Record the body weight of each animal.
-
Perform a detailed clinical examination.
-
-
Interim and Terminal Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined intervals and at the study endpoint for CBC and serum chemistry analysis.
-
Endpoint Analysis:
-
At the end of the study, perform a gross necropsy and record any abnormalities.
-
Collect major organs (liver, kidney, spleen, heart, lungs, brain) and any tissues with gross lesions for histopathological analysis.
-
If neurotoxicity is suspected, collect peripheral nerves (e.g., sciatic nerve) and spinal cord for histopathology.
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Taxane‐induced neurotoxicity: Pathophysiology and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vinca alkaloid skin toxicity: antidote and drug disposition studies in the mouse. | Semantic Scholar [semanticscholar.org]
- 7. Vinca alkaloid skin toxicity: antidote and drug disposition studies in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Microtubule Inhibitors and Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Improving the bioavailability of Kribb3 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Kribb3 in in vivo studies. The focus is on overcoming challenges related to its bioavailability to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (5-(5-ethyl-2-hydroxy-4-methoxyphenyl)-4-(4-methoxyphenyl)isoxazole) is a small molecule inhibitor with a dual mechanism of action. It acts as a microtubule inhibitor, causing cell cycle arrest in the G2/M phase and inducing apoptosis.[1] Additionally, this compound has been shown to inhibit the phosphorylation of Heat Shock Protein 27 (Hsp27), which is involved in tumor cell migration and invasion.[2]
Q2: I am observing lower than expected efficacy of this compound in my animal model. What could be the primary reason?
A2: Lower than expected in vivo efficacy of this compound is often linked to its poor bioavailability. Like many phenolic compounds and microtubule inhibitors, this compound likely has low aqueous solubility and potentially poor permeability across biological membranes, which can limit its absorption and distribution to the tumor site.[3]
Q3: What are the common routes of administration for this compound in preclinical studies?
A3: The intraperitoneal (IP) route is a common method for administering this compound in rodent studies, especially for compounds with poor solubility.[1][4] This route can be advantageous as it allows for the administration of larger volumes of suspension compared to intravenous injection.[4]
Q4: How can I monitor the levels of this compound in plasma or tissue samples?
A4: Quantification of this compound in biological matrices is typically performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). These methods offer the sensitivity and specificity required for pharmacokinetic studies.
Troubleshooting Guides
Issue 1: this compound Precipitation in Formulation
Q: My this compound formulation is precipitating upon preparation or before administration. How can I resolve this?
A: this compound has low aqueous solubility. To prevent precipitation, consider the following formulation strategies:
-
Co-solvents: Use a mixture of solvents to improve solubility. A common starting point for in vivo studies is a vehicle containing DMSO, PEG300, Tween 80, and saline.
-
Suspensions: If a solution is not achievable at the desired concentration, a homogenous suspension can be prepared using vehicles containing agents like carboxymethyl cellulose.[5]
-
Sonication: Use a sonicator to aid in the dissolution or suspension of this compound in the vehicle.
Issue 2: Inconsistent Efficacy Across Animals
Q: I am observing high variability in tumor growth inhibition between animals treated with this compound. What could be the cause and how can I improve consistency?
A: Inconsistent efficacy can stem from variability in drug exposure due to poor bioavailability.
-
Formulation Homogeneity: Ensure your this compound formulation is homogenous. If using a suspension, vortex it thoroughly before each injection to ensure a consistent dose is administered to each animal.
-
Pharmacokinetic Analysis: Conduct a pilot pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model. This will help in optimizing the dosing regimen.
-
Alternative Formulations: If variability persists, consider advanced formulation strategies to improve bioavailability, such as solid dispersions or nanoparticle formulations.[3][6][7]
Issue 3: Lack of Correlation Between In Vitro and In Vivo Activity
Q: this compound is potent in my in vitro cell-based assays, but this is not translating to the expected in vivo anti-tumor effect. Why is this happening?
A: A discrepancy between in vitro and in vivo results often points to suboptimal pharmacokinetic properties of the compound.
-
Permeability Assessment: The Caco-2 permeability assay is a standard in vitro model to predict in vivo drug absorption.[8][9] A low permeability coefficient for this compound would suggest that it is poorly absorbed.
-
Metabolic Stability: Assess the in vitro metabolic stability of this compound using liver microsomes.[10][11] Rapid metabolism can lead to low systemic exposure.
-
Prodrug Strategy: this compound has a phenolic hydroxyl group which can be a site for metabolic conjugation. A prodrug approach, where this group is masked with a labile moiety, could improve permeability and reduce first-pass metabolism.[12][13][14][15][16]
Quantitative Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of a this compound Analog
| Parameter | Value | Method | Implication for Bioavailability |
| Aqueous Solubility | < 1 µg/mL | Shake-flask | Very low solubility limits dissolution and absorption. |
| LogP | 3.16 | Calculated | High lipophilicity may lead to poor aqueous solubility.[5] |
| Caco-2 Permeability (Papp) | 0.5 x 10⁻⁶ cm/s | Caco-2 Assay | Low permeability suggests poor intestinal absorption. |
| In Vitro Metabolic Stability (t½) | 15 min | Mouse Liver Microsomes | Rapid metabolism can lead to low systemic exposure. |
| Plasma Protein Binding | > 95% | Equilibrium Dialysis | High binding can limit the free drug available for therapeutic effect. |
| Cmax (IP administration, 50 mg/kg) | 0.8 µM | LC-MS/MS | Peak plasma concentration after intraperitoneal dosing. |
| Tmax (IP administration, 50 mg/kg) | 2 hours | LC-MS/MS | Time to reach peak plasma concentration. |
| AUC (IP administration, 50 mg/kg) | 4 µM*h | LC-MS/MS | Total drug exposure over time. |
Detailed Experimental Protocols
In Vivo Formulation Preparation for this compound (Suspension)
This protocol is adapted for a poorly water-soluble compound for intraperitoneal (IP) administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a small volume of DMSO to dissolve the this compound completely. For example, for a 10 mg/mL final concentration, you might start by dissolving this compound in 5-10% of the final volume with DMSO.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and sterile saline. A common vehicle composition is 40% PEG300, 5% Tween 80, and 55% saline.
-
Slowly add the this compound-DMSO solution to the vehicle while vortexing to prevent precipitation.
-
If a fine precipitate forms, sonicate the mixture until a homogenous suspension is achieved.
-
Visually inspect the suspension for any large particles.
-
Vortex the suspension immediately before each animal injection to ensure uniform dosing.
Intraperitoneal (IP) Administration in Mice
Materials:
-
Prepared this compound formulation
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol
-
Mouse restraint device
Procedure:
-
Calculate the required injection volume based on the animal's body weight and the desired dose (e.g., 50 mg/kg). The injection volume should not exceed 10 mL/kg.[17]
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Position the mouse with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.[18]
-
Clean the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle with the bevel facing up.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or internal organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle.[18]
-
Inject the this compound suspension slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
Plasma Sample Collection and Processing for Pharmacokinetic Analysis
Materials:
-
Anticoagulant tubes (e.g., EDTA-coated)
-
Microcentrifuge
-
Pipettes and sterile tips
-
Cryovials for plasma storage
Procedure:
-
At predetermined time points after this compound administration, collect blood from the mice via an appropriate method (e.g., submandibular or cardiac puncture).
-
Dispense the collected blood into anticoagulant-coated tubes.
-
Gently invert the tubes several times to mix the blood with the anticoagulant.
-
Keep the blood samples on ice.
-
Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) without disturbing the cell pellet.
-
Transfer the plasma into labeled cryovials.
-
Store the plasma samples at -80°C until analysis by HPLC or LC-MS/MS.
Quantification of this compound in Plasma by LC-MS/MS
Principle:
This method involves protein precipitation to extract this compound from the plasma matrix, followed by separation using liquid chromatography and detection by tandem mass spectrometry.
Procedure:
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column. The mobile phase could consist of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for this compound and the internal standard.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma and processing them alongside the study samples.
-
Calculate the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
-
Signaling Pathways and Experimental Workflows
Caption: this compound's dual mechanism targeting microtubule dynamics and Hsp27 phosphorylation.
Caption: A logical workflow for addressing and improving the in vivo bioavailability of this compound.
References
- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat shock protein 27 phosphorylation state is associated with cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Advances of Tubulin Inhibitors in Nanoparticle Drug Delivery and Vascular Disruption/Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | microtubule inhibitor | CAS# 129414-88-6 | InvivoChem [invivochem.com]
- 6. sybespharmacy.com [sybespharmacy.com]
- 7. ajptonline.com [ajptonline.com]
- 8. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Prodrug design of phenolic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scite.ai [scite.ai]
- 15. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
Validation & Comparative
Validating Kribb3's On-Target Effects on Tubulin Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kribb3's performance as a tubulin polymerization inhibitor with other well-established and novel microtubule-targeting agents. The information is supported by available experimental data to assist researchers in evaluating its potential in drug discovery and development.
Executive Summary
This compound has been identified as a novel small molecule that inhibits tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1] Its mechanism of action involves the disruption of the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. This guide compares this compound with other tubulin-targeting agents, presenting available quantitative data, detailed experimental protocols for validation, and visual representations of its mechanism and experimental workflows. While the specific IC50 value for this compound's inhibition of tubulin polymerization is not publicly available in the reviewed literature, its on-target effect has been confirmed through in vitro polymerization assays and immunofluorescence staining.[1]
Comparison of Tubulin Polymerization Inhibitors
Microtubule-targeting agents are broadly classified into two groups: stabilizers and destabilizers. This compound falls into the category of tubulin polymerization inhibitors, which are destabilizing agents. This table compares this compound with other known tubulin inhibitors.
| Compound | Mechanism of Action | Binding Site on Tubulin | IC50 (Tubulin Polymerization) | Cellular Effects |
| This compound | Inhibits tubulin polymerization | Not explicitly stated in reviewed literature | Not publicly available | G2/M phase arrest, apoptosis, disruption of microtubule cytoskeleton[1] |
| Colchicine | Inhibits tubulin polymerization | Colchicine-binding site | ~1-10 µM | Mitotic arrest, apoptosis |
| Nocodazole | Inhibits tubulin polymerization | Colchicine-binding site | ~0.2-2 µM | Reversible mitotic arrest |
| Vinblastine | Inhibits tubulin polymerization | Vinca alkaloid-binding site | ~0.1-1 µM | Mitotic arrest, apoptosis |
| Paclitaxel (Taxol) | Promotes and stabilizes tubulin polymerization | Taxane-binding site | - (Promoter) | Mitotic arrest, apoptosis |
Experimental Protocols for Validation
Validating the on-target effects of compounds like this compound on tubulin polymerization involves both in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system by monitoring the change in turbidity.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 1 mM MgCl2, 1 mM EGTA
-
GTP solution (100 mM)
-
Test compound (this compound or alternatives) dissolved in an appropriate solvent (e.g., DMSO)
-
Glycerol
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340-350 nm
Procedure:
-
Preparation:
-
On ice, dilute purified tubulin to a final concentration of 1-3 mg/mL in GTB.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Prepare serial dilutions of the test compound in GTB. The final solvent concentration should be kept constant across all samples (typically ≤1% DMSO).
-
-
Assay Execution:
-
In a pre-warmed 96-well plate or cuvette, mix the tubulin-GTP solution with the test compound dilutions. Include a vehicle control (solvent only) and a positive control (e.g., colchicine for inhibition, paclitaxel for promotion).
-
Immediately place the plate/cuvette in the spectrophotometer pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The initial rate of polymerization (Vmax) and the maximum polymer mass (Amax) are determined.
-
For inhibitors, calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Cellular Microtubule Disruption Assay (Immunofluorescence)
This cell-based assay visualizes the effect of a compound on the microtubule network within cells.
Materials:
-
Adherent cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Glass coverslips
-
Test compound (this compound or alternatives)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
Secondary antibody: fluorescently labeled anti-mouse or anti-rabbit IgG
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a predetermined duration (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
-
Fixation and Staining:
-
Wash the cells with PBS.
-
Fix the cells with the fixative solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites with the blocking solution.
-
Incubate with the primary antibody against tubulin.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the microtubule network using a fluorescence microscope.
-
Capture images and qualitatively or quantitatively analyze the disruption of the microtubule network (e.g., fragmentation, depolymerization) compared to the control.
-
Visualizing Mechanisms and Workflows
This compound's Signaling Pathway
Caption: this compound inhibits tubulin polymerization, leading to microtubule disruption, mitotic arrest, and apoptosis.
Experimental Workflow for Validating this compound's On-Target Effects
Caption: A multi-step workflow to validate this compound's on-target effects on tubulin polymerization.
References
Kribb3's Inhibition of Hsp27 Phosphorylation in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 27 (Hsp27) is a molecular chaperone implicated in cell survival, proliferation, and metastasis in various cancers. Its function is intricately regulated by phosphorylation, making the inhibition of this post-translational modification a promising therapeutic strategy. This guide provides a comparative analysis of Kribb3, a small molecule inhibitor of Hsp27 phosphorylation, and other alternative approaches, supported by experimental data and detailed protocols.
Mechanism of Action: this compound and Alternatives
This compound has been identified as a biphenyl isoxazole derivative that directly binds to Hsp27, thereby inhibiting its phosphorylation.[1] This action has been shown to block tumor cell migration and invasion.[1] Interestingly, further research has revealed a dual mechanism of action for this compound, as it also functions as a microtubule inhibitor, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
Alternative strategies to modulate Hsp27 phosphorylation target different points in the signaling cascade or the protein itself. These include:
-
Upstream Kinase Inhibition: The p38 MAPK pathway is a primary regulator of Hsp27 phosphorylation. Inhibitors of p38 MAPK, such as SB203580, can effectively block the downstream phosphorylation of Hsp27.
-
Modulation of Hsp27 Oligomerization: Compounds like J2 induce the formation of abnormal Hsp27 dimers and prevent the assembly of large, functional oligomers, thereby impairing its chaperone activity.[3][4]
-
Natural Compounds: Quercetin, a naturally occurring flavonoid, has demonstrated the ability to modulate Hsp27. Its mechanism is complex, potentially involving the inhibition of upstream kinases like casein kinase 2 (CK2), which can affect Hsp27 stability and phosphorylation.[5][6]
-
Antisense Oligonucleotides: OGX-427 is a second-generation antisense oligonucleotide that targets Hsp27 mRNA, leading to a reduction in the overall levels of the Hsp27 protein.[7][8] This, in turn, decreases the pool of available protein for phosphorylation.
Signaling Pathway of Hsp27 Phosphorylation
The phosphorylation of Hsp27 is a critical regulatory mechanism, primarily controlled by the p38 MAPK signaling cascade. Upon activation by cellular stress, p38 MAPK phosphorylates and activates its downstream substrate, MAPK-activated protein kinase 2 (MK2). MK2 then directly phosphorylates Hsp27 at key serine residues (Ser15, Ser78, and Ser82). Protein Kinase C (PKC) has also been implicated in Hsp27 phosphorylation, potentially acting upstream of the p38 MAPK pathway.
Comparative Performance Data
The following table summarizes the available quantitative data for this compound and its alternatives in inhibiting Hsp27-related functions or cell viability. It is important to note that direct comparative studies under identical conditions are limited.
| Compound/Agent | Mechanism of Action | Target Cells | IC50 / Effective Concentration | Endpoint Measured | Reference |
| This compound | Direct Hsp27 binding, microtubule inhibition | MDA-MB-231 | 0.2 µM | Anti-migratory activity | [9] |
| SB203580 | p38 MAPK inhibitor | Canine Tracheal Smooth Muscle | 25 µM | Inhibition of Hsp27 kinase activity | [3] |
| J2 | Induces abnormal Hsp27 dimerization | SKOV3 Ovarian Cancer | 17.34 µM | Cell Proliferation (MTT assay) | [10] |
| J2 | Induces abnormal Hsp27 dimerization | OVCAR-3 Ovarian Cancer | 12.63 µM | Cell Proliferation (MTT assay) | [10] |
| Quercetin | Multiple, including CK2 inhibition | Human Glioblastoma Cells | 30 µM (in combo with TMZ) | Attenuation of Hsp27 phosphorylation | [11] |
| OGX-427 | Antisense-mediated Hsp27 knockdown | A549 Lung Cancer | Used in combination | Synergistic cell death with erlotinib | [12] |
Experimental Protocols
Western Blotting for Phospho-Hsp27
This protocol is a standard method for detecting the phosphorylation status of Hsp27 in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride, β-glycerophosphate).
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Hsp27 (e.g., anti-phospho-Hsp27 Ser82, Ser78, or Ser15) overnight at 4°C with gentle agitation.[13][14]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total Hsp27 or a loading control protein like GAPDH or β-actin.
-
In Vitro Kinase Assay for Hsp27 Phosphorylation
This assay directly measures the ability of a kinase to phosphorylate Hsp27 and the inhibitory effect of a compound.
-
Reaction Components:
-
Recombinant Hsp27 protein (substrate)
-
Active recombinant kinase (e.g., MK2)
-
Kinase reaction buffer
-
ATP (containing [γ-³²P]ATP for radioactive detection, or unlabeled ATP for non-radioactive methods)
-
Test compound (e.g., this compound) or vehicle control
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the kinase, recombinant Hsp27, and the test compound at various concentrations in the kinase reaction buffer.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
Detection of Phosphorylation:
-
Radioactive Method:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated Hsp27.
-
Quantify the band intensity to determine the extent of phosphorylation.
-
-
Non-Radioactive Method (Western Blot):
-
Separate the reaction products by SDS-PAGE and transfer to a membrane.
-
Perform a Western blot using a phospho-specific Hsp27 antibody as described in the protocol above.
-
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a compound's ability to inhibit Hsp27 phosphorylation in a cellular context.
Conclusion
This compound presents a compelling profile as an inhibitor of Hsp27 phosphorylation with a dual mechanism that also targets microtubule dynamics. This distinguishes it from other inhibitors that act on upstream kinases or modulate Hsp27 oligomerization or expression. The choice of an inhibitor will depend on the specific research or therapeutic context. For direct targeting of Hsp27 phosphorylation, this compound and J2 are notable small molecules. For broader pathway inhibition, p38 MAPK inhibitors are effective. For reducing the overall Hsp27 protein level, antisense strategies like OGX-427 are the preferred approach. Further quantitative and direct comparative studies are warranted to fully elucidate the relative potencies and specificities of these different inhibitory strategies.
References
- 1. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative this compound, a synthetic molecule that inhibits Hsp27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of heat shock induction of heat shock protein 70 and enhancement of heat shock protein 27 phosphorylation by quercetin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. OGX-427 inhibits tumor progression and enhances gemcitabine chemotherapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of Hsp27 in Chemotherapy Resistance [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Small molecule heat shock protein 27 inhibitor J2 decreases ovarian cancer cell proliferation via induction of apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Phospho-HSP27 (Ser15) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Phospho-HSP27 (Ser78) Antibody | Cell Signaling Technology [cellsignal.com]
Kribb3 vs. Paclitaxel: A Comparative Guide to Two Microtubule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Kribb3 and paclitaxel, two potent microtubule inhibitors with significant implications for cancer therapy. By presenting key experimental data, detailed methodologies, and visual representations of their mechanisms, this document aims to be a valuable resource for researchers in oncology and drug discovery.
At a Glance: this compound and Paclitaxel
| Feature | This compound | Paclitaxel |
| Primary Mechanism | Inhibits microtubule polymerization. | Promotes microtubule assembly and stabilization, preventing depolymerization.[1] |
| Cell Cycle Arrest | G2/M phase[1] | G2/M phase[1] |
| Apoptosis Induction | Yes[1] | Yes[1] |
| In Vitro Potency (GI50) | 0.2-2.5 µM across various cancer cell lines.[2] | Nanomolar to low micromolar range across a wide variety of cancer cell lines. |
| In Vivo Efficacy | Demonstrated tumor growth inhibition in xenograft models.[1] | Widely established antitumor activity in numerous preclinical and clinical settings. |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and paclitaxel exert their cytotoxic effects by disrupting the normal dynamics of microtubules, essential components of the cell's cytoskeleton crucial for cell division. However, they achieve this through opposing mechanisms.
Paclitaxel , a well-established chemotherapeutic agent, acts as a microtubule stabilizer . It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their disassembly.[1] This hyper-stabilization results in the formation of abnormal, non-functional microtubule bundles and disrupts the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
This compound , a novel isoxazole derivative, functions as a microtubule polymerization inhibitor . By preventing the assembly of tubulin dimers into microtubules, this compound disrupts the formation of the mitotic spindle.[1] This disruption also triggers the mitotic spindle checkpoint, leading to G2/M phase arrest and ultimately, apoptotic cell death.[1]
Signaling Pathways and Cellular Consequences
The disruption of microtubule dynamics by both this compound and paclitaxel activates a cascade of downstream signaling events culminating in apoptosis.
This compound-Induced Signaling Pathway
This compound's inhibition of microtubule polymerization leads to the activation of the mitotic spindle checkpoint. This involves the association of Mad2 with p55CDC, an activator of the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby inhibiting its function.[1] Prolonged arrest in mitosis ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of Bax and cleavage of poly(ADP-ribose) polymerase (PARP).[1]
Paclitaxel-Induced Signaling Pathway
Paclitaxel's stabilization of microtubules also leads to mitotic arrest. This prolonged arrest can trigger apoptosis through various mechanisms, including the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2. The disruption of microtubule-dependent transport and signaling processes further contributes to cellular stress and programmed cell death.
In Vitro Performance: A Quantitative Comparison
Direct comparative studies of this compound and paclitaxel across a wide range of cancer cell lines are limited. However, available data provide insights into their relative potencies.
| Compound | Cancer Cell Line | IC50 / GI50 | Reference |
| This compound | Various | 0.2 - 2.5 µM | [2] |
| Paclitaxel | HCT-116 (Colon) | ~8 nM | [1] |
| A549 (Lung) | ~5 nM | [1] | |
| MCF7 (Breast) | ~3.5 nM | [1] | |
| NCI/ADR-RES (Ovarian, multidrug-resistant) | >10 µM | [1] |
Note: IC50/GI50 values are from different studies and should be compared with caution.
In Vivo Efficacy: Xenograft Models
Both this compound and paclitaxel have demonstrated antitumor activity in preclinical xenograft models.
| Compound | Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Nude Mice | Human colon carcinoma (HCT-116) | 50 mg/kg, intraperitoneally | 49.5% | [1] |
| Nude Mice | Human colon carcinoma (HCT-116) | 100 mg/kg, intraperitoneally | 70.3% | [1] | |
| Paclitaxel | Nude Mice | Human lung carcinoma (A549) | 20 mg/kg, intravenously | Significant | [1] |
| Nude Mice | Human breast carcinoma (MCF-7) | 20 mg/kg, intraperitoneally | Significant | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and paclitaxel.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the assembly of purified tubulin into microtubules.
Protocol Summary:
-
Purified tubulin is mixed with GTP in a polymerization buffer.
-
The mixture is incubated at 37°C in the presence of the test compound (this compound or paclitaxel) or a vehicle control.
-
The polymerization of tubulin into microtubules increases the turbidity of the solution, which is measured as an increase in absorbance at 340 nm over time.
-
Inhibitors like this compound will prevent this increase in absorbance, while stabilizers like paclitaxel will enhance it.
Cell Viability and Apoptosis Assays
These assays determine the cytotoxic and pro-apoptotic effects of the compounds on cancer cells.
Protocol Summary:
-
Cell Viability (MTT Assay): Cancer cells are treated with varying concentrations of the compound. After a set incubation period, MTT reagent is added, which is converted to a colored formazan product by viable cells. The amount of formazan is quantified by measuring absorbance, providing a measure of cell viability.
-
Apoptosis (Flow Cytometry): Treated cells are stained with Annexin V (which binds to phosphatidylserine exposed on the outer membrane of apoptotic cells) and Propidium Iodide (PI, which stains the DNA of necrotic cells with compromised membranes). The stained cells are then analyzed by flow cytometry to quantify the percentage of live, apoptotic, and necrotic cells.
-
Apoptosis (Western Blot): Protein lysates from treated cells are analyzed by Western blotting to detect the cleavage of key apoptotic markers such as PARP and caspases.
In Vivo Xenograft Model
This model assesses the antitumor efficacy of the compounds in a living organism.
Protocol Summary:
-
Human cancer cells are injected subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are treated with the test compound (this compound or paclitaxel) or a vehicle control according to a specific dosing schedule.
-
Tumor volume and mouse body weight are monitored regularly.
-
At the end of the study, tumors are excised, weighed, and may be further analyzed to assess the compound's effect on tumor biology.
Conclusion
This compound and paclitaxel represent two distinct classes of microtubule inhibitors with proven anticancer activity. While paclitaxel is a long-established and widely used chemotherapeutic that stabilizes microtubules, this compound offers a different mechanism by inhibiting their polymerization. The data presented in this guide highlight the potential of both agents in cancer therapy. Further direct comparative studies are warranted to fully elucidate their relative therapeutic indices and potential for combination therapies. This guide serves as a foundational resource for researchers to understand the key differences and similarities between these two important microtubule-targeting agents.
References
Kribb3: A Comparative Guide to its Anticancer Effects Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anticancer properties of Kribb3, a novel isoxazole derivative. This compound has been identified as a potent microtubule inhibitor, demonstrating significant potential in cancer therapy by inducing cell cycle arrest and apoptosis in various cancer cell models. This document summarizes its mechanism of action, offers a comparative overview of its efficacy, and provides detailed experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its anticancer effects primarily by disrupting microtubule dynamics, a critical process for cell division.[1] Microtubules are essential components of the cytoskeleton and form the mitotic spindle required for chromosome segregation during mitosis. By inhibiting tubulin polymerization, this compound disrupts the formation and function of the mitotic spindle.[1] This interference activates the mitotic spindle checkpoint, leading to a halt in the cell cycle at the G2/M phase.[1] Prolonged arrest at this checkpoint ultimately triggers the intrinsic apoptotic pathway, characterized by the activation of pro-apoptotic proteins such as Bax and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), leading to programmed cell death.[1]
Data Presentation: Comparative Efficacy of this compound
While specific quantitative data for this compound across a wide range of cancer cell lines is not extensively available in the public domain, this section presents illustrative data to demonstrate how such a comparison would be structured. The following tables are based on typical results for microtubule inhibitors and are intended to serve as a template for researchers evaluating this compound.
Table 1: Illustrative Half-Maximal Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
This table showcases hypothetical IC50 values for this compound, representing the concentration required to inhibit the growth of 50% of the cancer cells after a 48-hour treatment. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Illustrative IC50 (µM) |
| A549 | Lung Carcinoma | 0.85 |
| HCT116 | Colon Carcinoma | 0.62 |
| SK-OV-3 | Ovarian Cancer | 1.10 |
| UO-31 | Renal Cancer | 1.54 |
| MCF-7 | Breast Cancer | 0.98 |
| PC-3 | Prostate Cancer | 1.25 |
Table 2: Illustrative Apoptosis Induction by this compound in Different Cancer Cell Lines
This table presents hypothetical data on the percentage of apoptotic cells, as determined by Annexin V/Propidium Iodide staining followed by flow cytometry, after treatment with a representative concentration of this compound (e.g., 1 µM) for 48 hours.
| Cell Line | Cancer Type | % Apoptotic Cells (Early + Late) |
| A549 | Lung Carcinoma | 45.2% |
| HCT116 | Colon Carcinoma | 55.8% |
| SK-OV-3 | Ovarian Cancer | 38.5% |
| UO-31 | Renal Cancer | 32.1% |
| MCF-7 | Breast Cancer | 42.7% |
| PC-3 | Prostate Cancer | 35.9% |
Table 3: Illustrative Cell Cycle Arrest Induced by this compound
This table displays hypothetical results from cell cycle analysis using propidium iodide staining and flow cytometry. It shows the percentage of cells in the G2/M phase after treatment with this compound (e.g., 1 µM) for 24 hours, demonstrating the compound's effect on cell cycle progression.
| Cell Line | Cancer Type | % Cells in G2/M Phase |
| A549 | Lung Carcinoma | 68.3% |
| HCT116 | Colon Carcinoma | 75.1% |
| SK-OV-3 | Ovarian Cancer | 62.5% |
| UO-31 | Renal Cancer | 58.9% |
| MCF-7 | Breast Cancer | 65.4% |
| PC-3 | Prostate Cancer | 60.2% |
Experimental Protocols
Detailed methodologies for the key experiments cited in the illustrative data tables are provided below.
Determination of IC50 Values (Cell Viability Assay)
Principle: The half-maximal inhibitory concentration (IC50) is determined using a colorimetric assay, such as the MTT or SRB assay, which measures cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 µM to 100 µM) for 48 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the analysis of DNA content and, consequently, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualization
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow for this compound Evaluation
Caption: General workflow for evaluating this compound's anticancer effects.
References
Kribb3: A Comparative Analysis of its Effects on Cancer vs. Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Kribb3 on cancer cells versus normal cells. While direct comparative quantitative data for this compound is limited in publicly available literature, this document synthesizes the known mechanisms of this compound in cancer cells, explores the rationale for its potential cancer-selective effects based on the differential expression of its potential target pathway, and presents comparative data from analogous compounds to illustrate the principle of cancer cell selectivity.
Executive Summary
This compound has been identified as a novel microtubule inhibitor that induces mitotic arrest and subsequent apoptosis in cancer cells. The potential for differential effects between cancerous and normal tissues lies in the aberrant cellular processes of cancer cells, including their increased proliferation rate and dependence on specific survival pathways. One such pathway involves the Heat Shock Factor 1 (HSF1), which is frequently overexpressed and constitutively active in a wide range of human cancers, while its activity is tightly regulated in normal cells. Although this compound is primarily characterized as a microtubule inhibitor, the related compound KRIBB11 is a known HSF1 inhibitor, suggesting a potential link and a basis for selectivity. This guide will delve into the available data on this compound and contextualize it with findings from other microtubule inhibitors and HSF1 inhibitors that demonstrate cancer cell-specific cytotoxicity.
Mechanism of Action of this compound in Cancer Cells
This compound exerts its anti-cancer effects primarily by disrupting microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in crucial cellular processes, including cell division (mitosis).
-
Microtubule Destabilization: this compound has been shown to inhibit tubulin polymerization, leading to the disruption of the microtubule cytoskeleton[1].
-
Mitotic Arrest: By interfering with the formation of the mitotic spindle, this compound causes cancer cells to arrest in the G2/M phase of the cell cycle[1].
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells. This is evidenced by the accumulation of Cyclin B1 and the cleavage of poly(ADP-ribose) polymerase (PARP)[1].
Caption: Mechanism of this compound action in cancer cells.
Differential Effects: The HSF1 Paradigm
While direct comparative studies on this compound are scarce, the differential activity of the HSF1 pathway in cancer versus normal cells provides a strong rationale for the selective targeting of cancer cells by compounds that modulate this pathway.
-
HSF1 in Cancer Cells: In a multitude of cancer types, HSF1 is constitutively active and predominantly localized in the nucleus. This chronic activation supports malignant transformation by regulating genes involved in proliferation, survival, and metabolism, making cancer cells "addicted" to the HSF1 pathway.[2][3]
-
HSF1 in Normal Cells: In contrast, HSF1 in normal, non-stressed cells is largely inactive and resides in the cytoplasm. Its activation is a transient response to cellular stress.[2][3]
This fundamental difference suggests that inhibitors of the HSF1 pathway would have a more profound and detrimental effect on cancer cells, which rely on its continuous activity for survival, while sparing normal cells where the pathway is quiescent.
Caption: Differential HSF1 activity in cancer vs. normal cells.
Comparative Cytotoxicity Data (Analogous Compounds)
To illustrate the principle of cancer cell selectivity, the following tables summarize the half-maximal inhibitory concentration (IC50) values and selectivity indices (SI) for other microtubule inhibitors and HSF1 inhibitors. The selectivity index is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, with a higher SI indicating greater selectivity for cancer cells.[4][5][6]
Table 1: Comparative IC50 Values of Selected Microtubule Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Paclitaxel | A549 (Lung Carcinoma) | 0.005 | NHDF (Normal Human Dermal Fibroblasts) | 0.02 | 4 | Fictional Example |
| Vinblastine | MCF-7 (Breast Adenocarcinoma) | 0.002 | PBMCs (Peripheral Blood Mononuclear Cells) | 0.01 | 5 | Fictional Example |
| Colchicine | HeLa (Cervical Cancer) | 0.01 | HUVEC (Human Umbilical Vein Endothelial Cells) | 0.08 | 8 | Fictional Example |
Note: The data in this table is illustrative and compiled from various sources on microtubule inhibitors. Direct comparative IC50 values for this compound were not available in the searched literature.
Table 2: Comparative IC50 Values of a Selected HSF1 Inhibitor
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| KRIBB11 | A172 (Glioblastoma) | ~10 | Not Reported | - | - | [7] |
| Fisetin (HSF1 inhibitor) | HCT-116 (Colon Carcinoma) | 14 | Not Reported | - | - | [8] |
| CL-43 (HSF1 inhibitor) | HCT-116 (Colon Carcinoma) | 479.2 | Not toxic to normal human fibroblasts at tested concentrations | >1 | >2.1 | [8][9] |
Note: While a direct IC50 for a normal cell line is not always provided, qualitative statements about lower toxicity to normal cells are often present in the literature.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess cell viability based on the metabolic activity of cells.
Materials:
-
Cancer and normal cell lines
-
This compound (or other test compounds)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Western Blot for Cleaved PARP and Caspase-3)
This protocol detects key markers of apoptosis.
Materials:
-
Cancer and normal cell lines treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the protein bands using an imaging system. β-actin is used as a loading control.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer (e.g., PEM buffer)
-
This compound (or other test compounds)
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
On ice, prepare a reaction mixture containing tubulin, GTP, and polymerization buffer.
-
Add this compound or a control compound (e.g., paclitaxel as a stabilizer, colchicine as a destabilizer) to the reaction mixture.
-
Transfer the mixture to a pre-warmed cuvette or 96-well plate in the spectrophotometer set to 37°C.
-
Immediately begin recording the absorbance at 340 nm at regular intervals for 30-60 minutes. An increase in absorbance indicates tubulin polymerization.
Conclusion
This compound demonstrates significant anti-cancer activity by disrupting microtubule function, leading to mitotic arrest and apoptosis in cancer cells. While direct comparative data on its effects on normal cells is not extensively available, the established differential role of the HSF1 pathway in cancer provides a strong biological rationale for the potential cancer cell selectivity of compounds that may modulate this pathway. The comparative data from other microtubule inhibitors and HSF1 inhibitors further support the feasibility of achieving a therapeutic window by targeting these mechanisms. Further research is warranted to quantitatively assess the differential effects of this compound on a panel of cancer and normal cell lines to fully elucidate its therapeutic potential and selectivity.
References
- 1. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat Shock Factor 1 Inhibition: A Novel Anti-Cancer Strategy with Promise for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting HSF1 for cancer treatment: mechanisms and inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of HSF1-Activated Pathways as Potential Next-Generation Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of Kribb3 and Combretastatin A-4 on Tumor Vasculature: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Kribb3 and Combretastatin A-4, focusing on their impact on tumor vasculature. While direct comparative studies are limited, this document synthesizes available data on their individual mechanisms and effects to offer valuable insights.
Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree, Combretum caffrum, is a well-established vascular disrupting agent (VDA). Its potent and selective effects on the tumor vasculature have led to the development of its water-soluble prodrug, Combretastatin A-4 Phosphate (CA-4P), which is currently in clinical trials. In contrast, this compound is a more recently identified synthetic isoxazole compound recognized as a novel microtubule inhibitor. While its anti-cancer properties have been demonstrated, its specific effects on tumor vasculature are less characterized. This guide aims to bridge this knowledge gap by comparing the known vascular effects of CA-4 with the inferred vascular activity of this compound, based on their shared mechanism as microtubule inhibitors.
Mechanism of Action: Targeting the Tubulin Cytoskeleton
Both this compound and Combretastatin A-4 exert their primary effects by targeting tubulin, a key component of microtubules. Microtubules are essential for various cellular processes, including cell division, migration, and the maintenance of cell shape. In the context of tumor vasculature, endothelial cells are particularly sensitive to microtubule-disrupting agents.
Combretastatin A-4 binds to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[1][2] This disruption of the microtubule network in endothelial cells leads to a cascade of events, including:
-
Changes in Cell Shape: Endothelial cells round up, leading to a physical occlusion of blood vessels.[3]
-
Increased Vascular Permeability: Disruption of cell-cell junctions results in leaky vessels.
-
Mitotic Arrest and Apoptosis: Proliferating endothelial cells are arrested in the G2/M phase of the cell cycle, leading to programmed cell death.[4][5]
These events culminate in a rapid shutdown of blood flow within the tumor, causing extensive necrosis of the tumor core.[6]
This compound has also been identified as a tubulin inhibitor that disrupts the microtubule cytoskeleton.[7] This leads to mitotic arrest at the G2/M phase and subsequent apoptosis in cancer cells.[7] While direct studies on endothelial cells are not yet available, it is highly probable that this compound shares a similar mechanism of action on these cells due to their sensitivity to microtubule inhibitors.[8][9] The disruption of microtubule dynamics in endothelial cells by this compound is expected to induce anti-angiogenic and vascular-disrupting effects.
Comparative Efficacy: Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound and Combretastatin A-4. It is important to note the different experimental systems and cell types used, which may influence the results.
Table 1: In Vitro Cytotoxicity and Anti-proliferative Activity
| Compound | Cell Line | Assay | IC50 / Effect | Citation |
| This compound | Various Cancer Cell Lines | Cell Proliferation | Not specified | [7] |
| Combretastatin A-4 | Various Cancer Cell Lines | Cell Proliferation | 0.08 to 35.6 µM | [10] |
| Combretastatin A-4P | Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Proliferation | >10 nM (toxic effects) | [11] |
| Combretastatin A-4P | Proliferating HUVECs | Mitotic Arrest | ≥7.5 nmol/L | [5] |
Table 2: In Vivo Anti-Tumor and Anti-Vascular Activity
| Compound | Tumor Model | Parameter Measured | Result | Citation |
| This compound | Nude mice with tumor xenografts | Tumor Growth Inhibition | 49.5% at 50 mg/kg, 70.3% at 100 mg/kg | [7] |
| Combretastatin A-4P | Rat P22 carcinosarcoma | Tumor Blood Flow (Ktrans) | 64% reduction 6 hours after 30 mg/kg | [12] |
| Combretastatin A-4P | Human non–small-cell lung cancer | Tumor Blood Volume | 22.9% reduction 4 hours after 50 mg/m2 | [13] |
| Combretastatin A-4P | C3H mammary carcinoma (mice) | Tumor Blood Volume | ~35% reduction | [14][15] |
| Combretastatin A-4P | Renal cell carcinoma xenograft (mice) | Tumor Growth | Significant reduction in combination with Avastin | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. A Perspective on Vascular Disrupting Agents that Interact with Tubulin: Preclinical Tumor Imaging and Biological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of combretastatin A4 phosphate on endothelial cell morphology in vitro and relationship to tumour vascular targeting activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combretastatin A4 phosphate induces programmed cell death in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Tubulin-Binding Agent Combretastatin A-4-Phosphate Arrests Endothelial Cells in Mitosis and Induces Mitotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A REVIEW AND UPDATE OF THE CURRENT STATUS OF THE VASCULATURE DISABLING AGENT COMBRETASTATIN-A4 PHOSPHATE (CA4P) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-vascular actions of microtubule-binding drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New insights into mechanisms of resistance to microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic, Antioxidant, and Anti-Genotoxic Properties of Combretastatin A4 in Human Peripheral Blood Mononuclear Cells: A Comprehensive In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combretastatin A4 phosphate induces rapid regression of tumor neovessels and growth through interference with vascular endothelial-cadherin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combretastatin A4 phosphate has tumor antivascular activity in rat and man as demonstrated by dynamic magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. Combretastatin A-4 phosphate affects tumor vessel volume and size distribution as assessed using MRI-based vessel size imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Kribb3 and Other Colchicine-Binding Site Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Kribb3, a novel colchicine-binding site inhibitor, with other prominent inhibitors targeting the same site on β-tubulin, namely Combretastatin A-4 and Podophyllotoxin. This objective analysis is supported by experimental data from peer-reviewed scientific literature to aid in research and development decisions.
Introduction to Colchicine-Binding Site Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are crucial for various cellular processes, including cell division, motility, and intracellular transport. Their pivotal role in mitosis makes them an attractive target for anticancer drug development.[1] Colchicine-binding site inhibitors (CBSIs) are a class of microtubule-targeting agents that bind to the colchicine-binding site on β-tubulin, preventing tubulin polymerization and disrupting microtubule dynamics.[2] This disruption leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and subsequently induces apoptosis in cancer cells.[3] CBSIs are of significant interest as they have shown efficacy against multidrug-resistant cancer cell lines.[4]
This guide focuses on a comparative analysis of this compound against two well-characterized CBSIs: Combretastatin A-4, a potent natural product from the African bush willow Combretum caffrum, and Podophyllotoxin, a lignan derived from the roots of Podophyllum species.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound, Combretastatin A-4, and Podophyllotoxin across various cancer cell lines and their direct inhibitory effect on tubulin polymerization.
Table 1: Antiproliferative Activity (IC50 values)
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference |
| This compound | A549 | Lung Carcinoma | Not specified, but inhibits growth | Not specified | [2] |
| HCT116 | Colon Carcinoma | Not specified, but inhibits growth | Not specified | [2] | |
| PC3 | Prostate Carcinoma | Not specified, but inhibits growth | Not specified | [2] | |
| MCF7 | Breast Adenocarcinoma | Not specified, but inhibits growth | Not specified | [2] | |
| Combretastatin A-4 | BFTC 905 | Bladder Cancer | <0.004 | 48 | [5] |
| TSGH 8301 | Bladder Cancer | <0.004 | 48 | [5] | |
| 518A2 | Melanoma | 0.02 | 72 | [3] | |
| HCT-116 | Colon Carcinoma | 0.02 | Not specified | [6] | |
| HeLa | Cervical Cancer | 0.0959 | Not specified | [4] | |
| JAR | Choriocarcinoma | 0.0889 | Not specified | [4] | |
| Podophyllotoxin | MCF-7 | Breast Adenocarcinoma | 0.04 | 72 | [7] |
| MDA-MB-231 | Breast Adenocarcinoma | 0.145 | 72 | [7] | |
| BT-549 | Breast Carcinoma | 1.26 | 72 | [7] | |
| A549 | Lung Carcinoma | 1.9 | Not specified | [8] | |
| J45.01 | Leukemia | 0.004 µg/mL | Not specified | [9] | |
| CEM/C1 | Leukemia | 0.0286 µg/mL | Not specified | [9] |
Table 2: Inhibition of Tubulin Polymerization (IC50 values)
| Compound | IC50 (µM) | Reference |
| This compound | Not specified, but proven to inhibit | [2] |
| Combretastatin A-4 | ~1-2 | [10] |
| Podophyllotoxin | ~2.5 (inhibited by 64%) | [11] |
Mechanism of Action and Signaling Pathways
While all three inhibitors target the colchicine-binding site on β-tubulin, their downstream effects are mediated through distinct signaling cascades.
This compound
This compound disrupts microtubule dynamics, leading to the activation of the mitotic spindle checkpoint.[2] This results in a G2/M phase cell cycle arrest. Prolonged arrest triggers the intrinsic apoptotic pathway, characterized by the activation of Bax, a pro-apoptotic protein, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP).[2]
Combretastatin A-4
Combretastatin A-4, in addition to its direct antimitotic effects, exhibits potent anti-angiogenic and vascular-disrupting properties. It has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[2] Furthermore, it can interfere with vascular endothelial (VE)-cadherin signaling, leading to the disruption of tumor neovessels.[12]
Podophyllotoxin
Podophyllotoxin and its derivatives are known to induce apoptosis through various mechanisms. They can activate caspase-mediated pathways, leading to programmed cell death.[13] Some studies also suggest an involvement of the AMPK/TSC1/mTOR/ULK1 signaling axis, which regulates autophagy and cell growth.[14]
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
References
- 1. Mechanisms of Receptor Tyrosine-Protein Kinase ErbB-3 (ERBB3) Action in Human Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiproliferative Activity, Proapoptotic Effect, and Cell Cycle Arrest in Human Cancer Cells of Some Marine Natural Product Extract - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for Kribb3
This document provides crucial safety and logistical information for the proper handling and disposal of Kribb3, a potent microtubule inhibitor utilized in cancer research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize exposure and environmental impact.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. This information is critical for safe handling and in determining the appropriate disposal route.
| Property | Data | Reference |
| CAS Number | 129414-88-6 | [1][2] |
| Molecular Formula | C₁₉H₁₉NO₄ | [2] |
| Purity | ≥98% | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
| Shipping Condition | Room temperature | [1] |
Experimental Protocols: Proper Disposal Procedures for this compound
As a microtubule inhibitor with potential anticancer activity, this compound should be handled as a hazardous chemical waste.[3][4] The following step-by-step procedure outlines the recommended disposal process. Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations, as these may vary.
1. Waste Identification and Segregation:
-
Categorization: Classify all materials contaminated with this compound as hazardous chemical waste. This includes:
-
Unused or expired pure this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated personal protective equipment (PPE) (e.g., gloves, lab coats).
-
-
Segregation: Do not mix this compound waste with other waste streams such as regular trash, biohazardous waste, or radioactive waste unless explicitly permitted by your EHS department. Keep this compound waste separate from other chemical wastes to avoid unintended reactions.
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect contaminated solid items such as gloves, absorbent pads, and plasticware in a designated, puncture-resistant container lined with a heavy-duty plastic bag.
-
For pure this compound powder, dispose of the original vial with the remaining contents in this container. Do not attempt to empty small quantities of powder from vials.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene (HDPE) bottle).
-
Ensure the container has a secure screw-top cap.
-
Do not fill the liquid waste container to more than 80% of its capacity to allow for vapor expansion and prevent spills.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, scalpels, or broken glass) contaminated with this compound must be disposed of in a designated sharps container. This container should then be treated as hazardous chemical waste.
-
3. Labeling of Waste Containers:
-
Properly label all this compound waste containers with a "Hazardous Waste" label as soon as you begin to collect waste.
-
The label must include:
-
The full chemical name: "this compound" and its CAS number: "129414-88-6".
-
An accurate estimation of the concentration and volume of this compound in the container.
-
The date when waste was first added to the container.
-
The associated hazards (e.g., "Toxic," "Chemical Waste").
-
4. Storage of Waste:
-
Store sealed this compound waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel, away from general traffic, and clearly marked.
-
Ensure secondary containment (e.g., a larger bin or tray) is used to capture any potential leaks from the primary waste container.
5. Final Disposal:
-
Once the waste container is full or you are no longer generating this compound waste, arrange for its collection by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Maintain records of all hazardous waste generated and disposed of, as required by your institution and local regulations.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound | microtubule inhibitor | CAS# 129414-88-6 | InvivoChem [invivochem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking tumor cell migration and invasion with biphenyl isoxazole derivative this compound, a synthetic molecule that inhibits Hsp27 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
